Pyridin-2-ylmethanesulfonyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQRUCRBKMIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395320 | |
| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540523-41-9 | |
| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-2-ylmethanesulfonyl Chloride
Abstract
Pyridin-2-ylmethanesulfonyl chloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic pyridine ring and a highly electrophilic sulfonyl chloride moiety, separated by a methylene linker, this compound serves as a versatile building block for introducing the pyridinylmethyl scaffold into a diverse range of molecular architectures. The sulfonyl chloride group is a premier precursor for the synthesis of sulfonamides and sulfonate esters, functional groups prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its characterization, and discusses its reactivity and applications, offering field-proven insights for its effective utilization in research settings.
Introduction and Strategic Importance
The pyridine scaffold is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[1] Concurrently, the sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, renowned for its therapeutic applications ranging from antibacterial agents to diuretics and anticonvulsants.[2]
This compound strategically combines these two privileged motifs via a methylene spacer. This structural arrangement distinguishes it from its isomer, pyridine-2-sulfonyl chloride, where the sulfonyl group is directly attached to the aromatic ring. The presence of the -CH₂- linker imparts greater conformational flexibility and alters the electronic properties of the sulfonyl chloride group, making it behave more like an aliphatic sulfonyl chloride, which can be advantageous for specific synthetic applications and for achieving desired structure-activity relationships (SAR) in drug design.
This document outlines a logical and experimentally grounded approach to the synthesis of this valuable intermediate, starting from readily available precursors.
Proposed Synthetic Pathway
A direct, published protocol for the synthesis of this compound is not widely available, likely due to its nature as a reactive intermediate rather than a commercial end-product. However, a reliable two-step synthesis can be designed based on well-established and high-yielding chemical transformations. The proposed pathway involves the initial synthesis of the thiol precursor, (Pyridin-2-yl)methanethiol, followed by its oxidative chlorination.
Sources
An In-depth Technical Guide to Pyridin-2-ylmethanesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-2-ylmethanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the nucleophilic and hydrogen-bonding capabilities of the pyridine ring with the reactive electrophilic sulfonyl chloride moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its reactivity are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: A Tale of Two Moieties
The strategic importance of this compound in modern drug discovery stems from the synergistic interplay of its two constituent functional groups. The pyridine ring, a common motif in a vast array of pharmaceuticals, offers a site for hydrogen bonding, metal coordination, and modulation of physicochemical properties such as solubility and bioavailability. The methanesulfonyl chloride group, on the other hand, is a highly reactive electrophile, primarily employed for the formation of stable sulfonamide linkages with primary and secondary amines. This dual functionality allows for the introduction of the pyridin-2-ylmethyl group into a target molecule, a scaffold that has been explored for its potential in developing novel therapeutics, including antidepressants and analgesics.[1] This guide will delve into the technical details of this valuable reagent, providing a roadmap for its synthesis and application.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of this compound and its common salt form are paramount for its successful application in research and development.
This compound (Free Base)
This is the primary form of the reagent used in most synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 540523-41-9 | N/A |
| Molecular Formula | C₆H₆ClNO₂S | N/A |
| Molecular Weight | 191.64 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | 302.9 °C at 760 mmHg | N/A |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone); generally insoluble in water. | N/A |
(Pyridin-2-yl)methanesulfonyl chloride hydrochloride (Salt Form)
The hydrochloride salt is a more stable, solid form of the reagent, which can be advantageous for long-term storage.
| Property | Value | Source(s) |
| CAS Number | 683812-80-8 | [2] |
| Molecular Formula | C₆H₇Cl₂NO₂S | [2] |
| Molecular Weight | 228.1 g/mol | [2] |
| Appearance | Solid | N/A |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is not a trivial one-step process. A common and reliable pathway involves a three-step sequence starting from readily available 2-picoline (2-methylpyridine). This synthetic route is outlined below, with detailed protocols for each stage.
Step 1: Synthesis of 2-(Chloromethyl)pyridine
The initial step involves the chlorination of the methyl group of 2-picoline. A common method is the reaction of 2-picoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3]
Experimental Protocol:
-
N-Oxide Formation: 2-Picoline is first oxidized to 2-picoline-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[4]
-
Chlorination: The resulting 2-picoline-N-oxide is then reacted with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine to yield 2-(chloromethyl)pyridine.[3] The reaction is typically carried out in an inert solvent like dichloromethane.
-
Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Step 2: Synthesis of (Pyridin-2-yl)methanethiol
The intermediate 2-(chloromethyl)pyridine is then converted to the corresponding thiol. This is often achieved via the formation of an isothiouronium salt followed by hydrolysis.
Experimental Protocol:
-
Isothiouronium Salt Formation: 2-(Chloromethyl)pyridine is reacted with thiourea in a suitable solvent, such as ethanol, to form the S-(pyridin-2-ylmethyl)isothiouronium chloride salt.
-
Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions, typically by heating with an aqueous solution of sodium hydroxide, to yield (pyridin-2-yl)methanethiol.
-
Work-up and Purification: The reaction mixture is acidified to protonate the thiol, which is then extracted into an organic solvent. The solvent is removed under reduced pressure to afford the crude thiol, which can be purified by distillation.
Step 3: Oxidative Chlorination to this compound
The final step is the oxidative chlorination of (pyridin-2-yl)methanethiol. Several reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) in the presence of aqueous acid being a mild and effective option.
Experimental Protocol:
-
Reaction Setup: (Pyridin-2-yl)methanethiol is dissolved in a mixture of acetonitrile and aqueous hydrochloric acid. The solution is cooled in an ice bath.
-
Addition of NCS: N-Chlorosuccinimide is added portion-wise to the cooled solution, maintaining the temperature below 20 °C.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium chloride solution.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product may be used directly or purified by chromatography if necessary.
Reactivity and Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its ability to act as an efficient electrophile for the synthesis of sulfonamides. The resulting pyridin-2-ylmethylsulfonamide moiety can be found in a variety of biologically active compounds.
Formation of Sulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base (such as triethylamine or pyridine) readily affords the corresponding sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.
Role in Drug Scaffolds
While the isomeric pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of the proton-pump inhibitor Vonoprazan, the applications of this compound are also noteworthy.[5] Patent literature describes the synthesis of various pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics.[1] The synthesis of these compounds can be envisioned to proceed through a sulfonamide intermediate formed from this compound, which is subsequently reduced. This highlights the utility of the title compound in accessing novel chemical space for drug discovery.
Safety, Handling, and Storage
This compound and its hydrochloride salt are reactive and potentially hazardous chemicals that must be handled with appropriate safety precautions.
Hazard Identification
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6]
-
Moisture Sensitive: The compound will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.
-
Irritant: The hydrochloride salt is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat, and in some cases, an apron or chemical-resistant suit, should be worn.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
Handling and Storage
-
Handling: Use only in a chemical fume hood. Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing. Keep away from water and moisture.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt may offer improved storage stability.
Disposal
Excess reagent and reaction wastes should be quenched carefully with a weak base (e.g., sodium bicarbonate solution) in a fume hood before disposal according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to introduce the pyridin-2-ylmethylsulfonamide moiety provides a powerful tool for medicinal chemists to explore new chemical entities with potential therapeutic applications. A thorough understanding of its synthesis, properties, reactivity, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the laboratory. As the quest for novel therapeutics continues, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Sanofi. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO 1998/022459 A1. Google Patents. Link
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(No author listed). (2020). SAFETY DATA SHEET. Solenis. Link
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Anhui Guorun Pharmaceutical Co., Ltd. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. CN 111056992 A. Google Patents. Link
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Adelis. (2002). Synthesis method and intermediates of pyridin-2-yl-methylamine. US 7208603 B2. Google Patents. Link
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Sharnabai, K. M., et al. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. Protein & Peptide Letters. PubMed. Link
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Koenig, T., & Lopez, J. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Link
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Airgas. (2022). Halocarbon C-318 (Octafluorocyclobutane) Safety Data Sheet. Link
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Wang, Q., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. MDPI. Link
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Takeda Pharmaceutical Company Limited. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WO 2014/133059 A1. WIPO Patentscope. Link
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Idemitsu Kosan Co., Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 A1. Google Patents. Link
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Redox. (2025). Safety Data Sheet Polyaluminium Chloride Solution. Link
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Smith, A. M. R., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Link
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The Dow Chemical Company. (1980). Preparation of 2-(Chloromethyl)pyridine. US 4221913 A. Google Patents. Link
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Takeda Pharmaceutical Company Limited. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. EP 2963019 B1. Google Patents. Link
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- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
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Prisinzano, T. E., et al. (2004). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters. PMC - NIH. Link
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(No author listed). (n.d.). 2-Pyridinemethanethiol. PubChem - NIH. Link
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Bayer Cropscience LP. (2003). Process to prepare sulfonamides. US 2003/0236437 A1. Google Patents. Link
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BLD Pharm. (n.d.). 2-(Chloromethyl)pyridine-3-thiol. Link
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An In-Depth Technical Guide to Pyridin-2-ylmethanesulfonyl Chloride: A Versatile Reagent for Drug Discovery
This guide provides a comprehensive technical overview of Pyridin-2-ylmethanesulfonyl Chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights into its utility.
Core Molecular Attributes
This compound is a reactive chemical intermediate valued for its ability to introduce the pyridin-2-ylmethylsulfonyl moiety into molecules. This functional group can significantly modulate the physicochemical and pharmacological properties of a compound. The substance is most commonly available as its hydrochloride salt to improve stability.
Molecular Structure and Weight
The core structure features a pyridine ring linked to a sulfonyl chloride group via a methylene bridge. This seemingly simple linkage has profound implications for its reactivity and the geometry of the resulting sulfonamides.
Table 1: Molecular Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₇Cl₂NO₂S |
| Molecular Weight | 191.64 g/mol | 228.1 g/mol [1] |
| CAS Number | 540523-41-9[2][3] | 683812-80-8[1] |
| SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl | C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl[1] |
Note: The molecular weight of the free base was calculated from its chemical formula.
Caption: Molecular Structure of this compound.
Synthesis and Handling
The synthesis of this compound is not as straightforward as its arylsulfonyl chloride counterparts due to the nature of the pyridine ring. Direct chlorosulfonation of 2-picoline is challenging. Therefore, multi-step synthetic routes are typically employed.
Plausible Synthetic Pathway
A common and effective method involves the oxidation of a suitable sulfur-containing precursor, analogous to the synthesis of pyridine-2-sulfonyl chloride.[4][5]
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Adapted from related syntheses):
-
Dissolution: Dissolve 2-mercaptomethylpyridine in concentrated sulfuric acid at a low temperature (e.g., -15°C).
-
Oxidative Chlorination: Slowly add an aqueous solution of an oxidizing agent, such as sodium hypochlorite, while maintaining a low temperature to control the exothermic reaction.
-
Reaction Quench and Extraction: After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the product.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic and maintaining a low temperature is crucial to prevent side reactions and degradation of the product.
-
Strong Acid: Sulfuric acid acts as both a solvent and a catalyst, facilitating the oxidation process.
-
Stepwise Addition: Slow, controlled addition of the oxidizing agent prevents a runaway reaction and improves yield and purity.
Handling and Safety
This compound is a reactive and corrosive compound that requires careful handling.[6][7]
Table 2: Key Safety and Handling Considerations
| Hazard | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Water Reactive | Reacts with water and moisture, potentially releasing toxic gases.[7][8] Handle under inert atmosphere and store in a dry, well-ventilated area. |
| Inhalation Hazard | May cause respiratory irritation.[6] Use in a chemical fume hood. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom. It readily reacts with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.
Nucleophilic Substitution
The primary reaction of this compound is nucleophilic substitution at the sulfur center. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the sulfonyl group.
Caption: General reaction scheme with nucleophiles.
Trustworthiness of the Protocol: The formation of a stable sulfonamide bond is a robust and widely utilized reaction in medicinal chemistry. The reaction progress can be easily monitored by techniques like TLC or LC-MS, and the products are typically stable and readily purified by standard chromatographic methods.
Role in Drug Design
The pyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[9] The introduction of the pyridin-2-ylmethylsulfonyl group can:
-
Modulate Solubility and Lipophilicity: The pyridine ring can be protonated at physiological pH, increasing aqueous solubility.
-
Introduce Hydrogen Bonding Sites: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Provide a Vector for Further Functionalization: The pyridine ring can be further modified to optimize the pharmacological profile of a lead compound.
A notable application of related structures is in the development of cyclooxygenase-2 (COX-2) inhibitors, where the sulfonamide group plays a crucial role in binding to the enzyme's active site.[9]
Spectral Characterization (Predicted)
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) |
| Pyridine Ring | 7.2 - 8.7 |
| Methylene (CH₂) | 4.5 - 5.0 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its unique combination of a reactive sulfonyl chloride and a pharmacologically relevant pyridine moiety makes it an attractive building block for the synthesis of novel therapeutic agents. Understanding its molecular structure, synthesis, reactivity, and handling is paramount to leveraging its full potential in the laboratory.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]
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PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]
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Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of Pyridin-2-ylmethanesulfonyl Chloride
This guide provides an in-depth analysis of the hazards and essential safety protocols for handling Pyridin-2-ylmethanesulfonyl Chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to explain the chemical causality behind recommended procedures, ensuring a self-validating system of laboratory safety.
Introduction: Understanding the Inherent Reactivity
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the pyridin-2-ylmethanesulfonyl moiety onto nucleophilic substrates. This reaction is fundamental in the construction of complex molecules, particularly in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters.
However, its utility is a direct consequence of its high reactivity. As a member of the sulfonyl chloride class, the compound features a highly electrophilic sulfur atom. This electrophilicity is driven by the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This chemical nature makes the sulfur center extremely susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1] This inherent reactivity, especially towards ubiquitous nucleophiles like water, is the root cause of its significant hazards and dictates the stringent handling precautions required.
Core Hazard Analysis
The primary hazards of this compound are its corrosivity and its violent reactivity with water and other nucleophiles.[2][3] Contact with moisture, including atmospheric humidity or water on skin and mucous membranes, leads to a rapid hydrolysis reaction. This process generates pyridin-2-ylmethanesulfonic acid and, critically, hydrochloric acid (HCl), a highly corrosive acid that is responsible for the severe burns and respiratory irritation observed upon exposure.[2]
GHS Hazard Classification
Aggregated GHS information classifies this compound with the following primary hazards:
-
H314: Causes severe skin burns and eye damage. [4] This is the most critical hazard, arising from its corrosive nature and its reaction with moisture to form HCl.
-
H317: May cause an allergic skin reaction. [4] Repeated exposure may lead to sensitization, causing a rash upon subsequent contact.
Safety Data Summary
The following table summarizes the key safety and identification information for this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 163390-58-1 | [4] |
| Molecular Formula | C₆H₆ClNO₂S | [4] |
| GHS Pictograms | Corrosion, Skin Sensitizer | [4] |
| Signal Word | Danger | [4] |
| Primary Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [4] |
| Reactivity Hazard | Reacts violently with water, alcohols, and amines.[2][5] | [2][5] |
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and quenching, must be performed inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation.[6]
-
Inert Atmosphere: Due to its high water reactivity, handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon), particularly when dealing with small quantities or for prolonged periods, is best practice to preserve its integrity and prevent hazardous decomposition.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[6][8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required at all times to protect against splashes and corrosive vapors.
-
Skin Protection: A flame-resistant lab coat and full-length pants are mandatory. Gloves must be worn. While standard nitrile gloves provide splash protection, they should be removed and replaced immediately upon any contact. For tasks with a higher risk of exposure, such as cleaning spills, consider using double-gloving or more robust gloves like butyl rubber.
-
Respiratory Protection: If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with an acid gas cartridge is necessary.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.
Preparation & Planning
-
Review Safety Data: Before beginning work, review the Safety Data Sheet (SDS) and this guide.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Equipment: Gather all necessary glassware, reagents, and spill cleanup materials. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.
-
Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the reagent container.
Aliquoting and Reaction Setup
-
Inert Environment: If possible, bring the sealed reagent container into an inert atmosphere glovebox for weighing and aliquoting. If a glovebox is not available, work quickly in the fume hood, minimizing exposure to air.
-
Dispensing: Use clean, dry syringes or stainless steel spatulas for transfer.
-
Container Management: Keep the primary container tightly sealed at all times when not in use.
-
Reaction Addition: When adding to a reaction, always add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture. Never add other reagents, especially nucleophiles, directly to the bulk sulfonyl chloride.
Reaction Quenching and Workup
-
Hazard of Quenching: The most significant risk often arises during the workup phase. Never quench a reaction containing unreacted sulfonyl chloride with pure water. This will cause a violent, exothermic reaction, generating large volumes of HCl gas.[8]
-
Safe Quenching Protocol:
-
Cool the reaction vessel in an ice bath to manage the exothermic reaction.
-
Slowly add a non-aqueous nucleophile, such as isopropanol or a sacrificial amine, to consume the excess sulfonyl chloride.
-
Alternatively, slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing a dilute solution of a weak base, such as sodium bicarbonate. This neutralizes the generated HCl in situ.
-
Only after confirming the reactive sulfonyl chloride has been consumed can an aqueous workup proceed.
-
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Caption: Fig 1. Emergency workflow for personnel exposure.
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area of the spill.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: For small spills (<100 mL) that are well-contained within the fume hood, trained personnel may proceed with cleanup. For large spills, evacuate the lab and contact emergency services.
-
Neutralize & Absorb: DO NOT USE WATER. [8][9] Cover the spill with a dry, inert, and non-combustible absorbent material such as dry sand, soda ash (sodium carbonate), or dry lime.[8] The basic nature of soda ash or lime will help neutralize the compound and its acidic byproducts.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by soap and water.
Storage and Disposal
-
Storage: The compound must be stored in a tightly sealed container to prevent contact with moisture. Store in a cool, dry, and well-ventilated area designated for corrosive materials, away from water, bases, alcohols, and amines.[7][10] Storing under an inert gas is highly recommended to ensure long-term stability.
-
Disposal: All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste. Dispose of it through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8] Never dispose of it down the drain.
Conclusion
This compound is a potent synthetic tool whose effectiveness is intrinsically linked to its hazardous reactivity. By understanding the chemical principles that drive its behavior—namely its susceptibility to nucleophilic attack and its reaction with water—researchers can implement robust safety protocols. Strict adherence to the procedures outlined in this guide, including the mandatory use of engineering controls, appropriate PPE, and validated quenching and disposal methods, is essential for its safe and successful application in the laboratory.
References
-
Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Source: Reddit (r/chemhelp) URL: [Link]
-
Title: BENZENE SULFONYL CHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: Pyridine-2-sulfonyl Chloride Source: PubChem, National Institutes of Health URL: [Link]
-
Title: SULPHURYL CHLORIDE - Material Safety Data Sheet Source: S D Fine-Chem Limited URL: [Link]
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Title: Pyridine - Safety Data Sheet Source: Kanto Chemical Co., Inc. URL: [Link]
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Title: Why will sulfonic acid chlorides not react with water? Source: Quora URL: [Link]
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Title: Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry URL: [Link]
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A Technical Guide to the Solubility and Stability of Pyridin-2-ylmethanesulfonyl Chloride for Drug Development Professionals
Introduction: The Role and Reactivity of Pyridin-2-ylmethanesulfonyl Chloride
This compound is a reactive organic compound featuring a pyridine ring linked to a methanesulfonyl chloride functional group.[1] This structure makes it a valuable reagent in organic synthesis, particularly as a sulfonylating agent for creating sulfonamide derivatives, which are common moieties in pharmaceuticals and agrochemicals.[1] The high reactivity of the sulfonyl chloride group, while beneficial for synthesis, also imparts significant solubility and stability challenges that must be understood and managed for successful and reproducible outcomes in a research and development setting.[1][2] This guide provides an in-depth examination of the solubility and stability profiles of this compound, offering field-proven insights and protocols for its effective handling and application.
Part 1: Solubility Profile
The solubility of a reagent is a critical parameter that dictates the choice of reaction medium, influences reaction kinetics, and affects purification strategies. This compound's solubility is dictated by the polarity imparted by the pyridine ring and the sulfonyl chloride group.
Qualitative Solubility Data
Based on available data and analogous compounds, this compound exhibits a predictable solubility pattern. It is generally soluble in polar organic solvents but has poor solubility in water, a crucial characteristic given its reactivity towards hydrolysis.[1]
| Solvent Class | Specific Solvents | Solubility | Rationale & Implications |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) | Soluble[1][2] | These are ideal solvents for reactions as they can dissolve the reagent without reacting with the highly electrophilic sulfonyl chloride group. DCM is frequently used in its synthesis and subsequent reactions.[2][3][4] |
| Protic Polar | Methanol, Ethanol | Soluble (with reaction) | While it may dissolve, it will readily react with alcohols (alcoholysis) to form sulfonate esters. These solvents should be avoided unless they are the intended nucleophile. |
| Protic Polar | Water | Insoluble/Slightly Soluble[1][5] | Generally insoluble in water, which is fortunate as it is highly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1][2] |
| Non-Polar | Petroleum Ether | Partially Soluble | Used in some synthesis procedures, suggesting at least partial solubility for processing, though likely not ideal for reaction media.[4][6] |
Experimental Workflow: Solubility Assessment
A systematic approach to confirming solubility is essential. The following workflow provides a self-validating system for determining an appropriate solvent for your application.
Caption: Experimental workflow for solubility and short-term stability screening.
Protocol for Qualitative Solubility Determination
-
Preparation: Weigh approximately 5 mg of this compound into a clear glass vial.
-
Solvent Addition: Add a selected anhydrous solvent (e.g., Dichloromethane) in 0.1 mL increments.
-
Mixing: After each addition, vortex the vial for 30 seconds.
-
Observation: Visually inspect for any undissolved solid against a dark background.
-
Determination: Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility in mg/mL.
-
Causality Check: The choice of anhydrous solvents is critical. Any residual moisture can initiate hydrolysis, confounding the solubility results with a degradation reaction.[2]
Part 2: Stability Profile
The stability of this compound is of paramount importance. Its degradation not only reduces the yield of the desired product but can also introduce impurities that complicate purification.
Key Instability Factors
The compound is known to be sensitive to moisture, heat, and potentially light.[2][6]
| Factor | Description of Instability | Consequence | Mitigation Strategy |
| Moisture (Hydrolysis) | The sulfonyl chloride group reacts with water to form Pyridin-2-ylmethanesulfonic acid and HCl.[1][2] This is the primary degradation pathway. | Loss of active reagent; introduction of acidic byproducts that can catalyze other side reactions. | Handle under an inert atmosphere (e.g., argon, nitrogen).[2] Use anhydrous solvents and glassware. Store in a tightly sealed container with a desiccant. |
| Temperature | The compound is thermally sensitive. While specific decomposition temperatures are not readily available, elevated temperatures accelerate degradation. | Decomposition can lead to the extrusion of SO2, a known pathway for related pyridine sulfonyl chlorides.[2] This results in a complex mixture of byproducts. | Store at low temperatures (-20°C is recommended for long-term storage).[6] Perform reactions at controlled, low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[2] |
| Oxidizing Agents & Strong Acids | Incompatible with strong oxidizers and strong acids.[7] | Can lead to vigorous, uncontrolled reactions and complete decomposition of the material. | Store separately from these chemical classes. Ensure reaction design does not involve their direct combination without careful control. |
| Light (Photostability) | While specific photostability data is not available, many complex organic molecules are susceptible to degradation upon exposure to UV or visible light. | Photodegradation can lead to the formation of impurities and a change in the material's color (e.g., darkening from pale yellow to brown).[2] | Store in amber vials or protect from light by wrapping containers in aluminum foil. Conduct photostability studies as per ICH guidelines for drug development applications.[8] |
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are mandatory:
-
Temperature: -20°C[6]
-
Container: Tightly sealed, opaque or amber glass vial.
-
Environment: Dry, well-ventilated area away from incompatible materials.[5][7]
Logical Flow for Stability Assessment
The following diagram outlines the decision-making process for a comprehensive stability assessment, crucial for any new chemical entity in a drug development pipeline.
Caption: A logical workflow for comprehensive stability testing.
Protocol for Photostability Testing (Adapted from ICH Q1B)
This protocol is a self-validating system because it includes a dark control to differentiate between light-induced and thermally-induced degradation.
-
Sample Preparation:
-
Prepare two sets of samples of this compound. One set as a solid powder in a chemically inert, transparent container, and another set as a solution in an inert solvent (e.g., anhydrous acetonitrile).
-
Prepare an identical "dark control" set for both solid and solution samples by wrapping the containers completely in aluminum foil.[8]
-
-
Exposure Conditions:
-
Place the "light-exposed" and "dark control" samples side-by-side in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
The causality behind this standardized exposure is to ensure that results are comparable across different studies and materials.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradants.
-
-
Evaluation:
-
Compare the degradation in the light-exposed samples to that in the dark control samples.
-
A significant increase in degradation in the light-exposed sample compared to the control confirms photosensitivity.
-
Conclusion
This compound is a potent synthetic tool whose utility is intrinsically linked to its careful handling. Its solubility in aprotic organic solvents makes it suitable for a range of synthetic applications, but its profound instability in the presence of moisture and elevated temperatures necessitates rigorous control over experimental and storage conditions. By implementing the protocols and workflows outlined in this guide, researchers and drug development professionals can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes.
References
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Stability of pyridine-2-sulfonyl chlorides as neat samples (see Table... - ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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- 4. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
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- 8. ema.europa.eu [ema.europa.eu]
Spectroscopic Characterization of Pyridin-2-ylmethanesulfonyl Chloride: A Predictive and Methodological Guide
Abstract
Introduction: The Challenge of a Data-Scarce Intermediate
The synthesis of novel chemical entities in drug development often relies on highly reactive building blocks that may not be extensively characterized. Pyridin-2-ylmethanesulfonyl chloride, with its reactive sulfonyl chloride group and pharmaceutically relevant pyridine ring, is a prime example. A literature search reveals a significant conflation with the closely related but structurally distinct Pyridine-2-sulfonyl Chloride, leading to a lack of specific and verified spectroscopic data for the target compound.
This guide, therefore, takes a predictive and methodological approach. As senior application scientists, we recognize that the ability to anticipate spectral features is as crucial as interpreting existing data. This document is structured to empower the researcher to:
-
Predict the key spectroscopic signatures of this compound.
-
Acquire high-quality NMR, IR, and MS data through robust experimental protocols.
-
Confirm the identity and purity of the synthesized compound.
Our approach is grounded in the fundamental principles of spectroscopy and draws on data from structurally related compounds to build a reliable predictive model.
Molecular Structure and Predicted Spectroscopic Features
The key to predicting the spectroscopic data lies in understanding the electronic environment of each part of the molecule. The structure contains a pyridine ring, a methylene bridge (-CH₂-), and a sulfonyl chloride group (-SO₂Cl).
Caption: Predicted ESI-MS Fragmentation Pathway
Synthesis and Experimental Protocols
As this compound is not widely available, synthesis is often the first step. A plausible route involves the oxidation of a suitable precursor.
Caption: Proposed Synthesis Workflow
General Protocol for NMR Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [1]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹H, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C, a proton-decoupled sequence (e.g., zgpg30) with a sufficient number of scans (1024 or more) will be required to achieve a good signal-to-noise ratio.
General Protocol for IR Spectroscopy
-
Method: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Preparation: Place a small amount of the neat, dry compound (if an oil) or a finely ground powder (if a solid) directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.
General Protocol for Mass Spectrometry
-
Method: Electrospray Ionization (ESI) is a suitable soft ionization technique. Direct infusion via a syringe pump is a straightforward method for obtaining the mass spectrum.
-
Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol (e.g., 10-100 µg/mL).
-
Acquisition: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
Stability and Handling
This compound is expected to be a reactive and moisture-sensitive compound. [2]
-
Hygroscopic Nature: The sulfonyl chloride moiety is susceptible to hydrolysis, yielding the corresponding sulfonic acid. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents should be used. [2]* Storage: Store in a tightly sealed container under an inert atmosphere at low temperatures (2-8°C). * Incompatibilities: Avoid strong oxidizing agents, strong bases, and water. [2][3]
Conclusion
While direct spectroscopic data for this compound is sparse, a robust and reliable predictive framework can be established based on fundamental principles and data from analogous structures. This guide provides researchers and drug development professionals with the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, alongside validated protocols for their acquisition. By anticipating the spectroscopic characteristics and understanding the compound's inherent reactivity, scientists can confidently synthesize, identify, and utilize this valuable chemical intermediate in their research endeavors. The key identifiers for this compound will be the singlet in the ¹H NMR spectrum between 4.8-5.2 ppm and the strong IR absorptions characteristic of the sulfonyl chloride group.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methanesulfonyl-pyridinium chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. Retrieved from [Link]
-
Bulletin de l'Académie Polonaise des Sciences. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
-
Chemical Physics Letters. (1974). PII: 0009-2614(74)85388-1. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
Sources
Pyridin-2-ylmethanesulfonyl Chloride: A Technical Guide to its Synthesis and Application
Introduction: A Versatile Building Block in Medicinal Chemistry
Pyridin-2-ylmethanesulfonyl chloride, and its hydrochloride salt, are reactive intermediates of significant interest to researchers in drug discovery and development. The presence of the pyridyl moiety, a common pharmacophore, combined with the reactive sulfonyl chloride group, makes this compound a valuable building block for the synthesis of a diverse range of complex molecules and potential therapeutic agents. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This guide provides an in-depth look at the synthesis of this compound, offering a logical framework based on established chemical principles for its preparation and use.
Physicochemical Properties
A summary of the key properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 540523-41-9[1] | 683812-80-8[2][3][4] |
| Molecular Formula | C₆H₆ClNO₂S[1] | C₆H₇Cl₂NO₂S[3] |
| Molecular Weight | 191.64 g/mol [1] | 228.10 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Data not available |
| Synonyms | 2-Pyridinemethanesulfonylchloride, (2-Pyridylmethyl)sulfonylchloride[1] | 2-Pyridylmethanesulfonyl Chloride Hydrochloride[2] |
Synthetic Pathways: From Precursor to Final Product
While a singular "discovery" paper for this compound is not readily apparent in the chemical literature, its synthesis can be reliably achieved through well-established methods for the preparation of sulfonyl chlorides. The most logical and commonly employed route is the oxidative chlorination of the corresponding thiol, Pyridin-2-ylmethanethiol. This multi-step approach is necessary due to the challenges of direct C-H functionalization on the pyridine ring.
Part 1: Synthesis of the Precursor, Pyridin-2-ylmethanethiol
The journey to this compound begins with the preparation of its thiol precursor. A common and effective method for this is the nucleophilic substitution of a suitable starting material, such as 2-(chloromethyl)pyridine, with a source of sulfur, like sodium hydrosulfide (NaSH).
Caption: Synthesis of Pyridin-2-ylmethanethiol from 2-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of Pyridin-2-ylmethanethiol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydrosulfide (NaSH) in DMF to the cooled mixture. The use of NaSH provides the sulfhydryl group that displaces the chloride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Pyridin-2-ylmethanethiol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure thiol.
Part 2: Oxidative Chlorination to this compound
With the thiol precursor in hand, the next critical step is the oxidative chlorination to form the desired sulfonyl chloride. This transformation can be achieved using various oxidizing and chlorinating agents. A robust and widely applicable method involves the use of an oxidizing agent in the presence of a chlorine source.
Caption: Oxidative chlorination of the thiol to the target sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general and effective method for the oxidative chlorination of thiols.
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (HCl). Cool the mixture to below 0 °C using a circulating chiller.
-
Thiol Addition: Dissolve Pyridin-2-ylmethanethiol in dichloromethane and add it to the cooled reaction vessel.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach) to the vigorously stirred mixture via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The combination of HCl and NaOCl generates in situ chlorine, which acts as the oxidizing and chlorinating agent.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a set period. The reaction progress can be monitored by quenching an aliquot and analyzing it by techniques such as ¹H NMR or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer with a dilute solution of sodium thiosulfate to quench any excess chlorine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid degradation of the product. This will yield the crude this compound, which can be used directly or purified further if necessary.
Causality in Experimental Choices:
-
Low Temperature: The reaction is highly exothermic and the sulfonyl chloride product can be unstable. Maintaining a low temperature throughout the reaction is crucial to prevent side reactions and decomposition.
-
Vigorous Stirring: The reaction is biphasic, and vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.
-
Controlled Addition of Oxidant: Slow, controlled addition of the sodium hypochlorite solution is necessary to manage the reaction exotherm and prevent a buildup of reactive intermediates.
-
Aqueous Work-up: The washing steps are critical to remove unreacted reagents and byproducts, leading to a purer final product.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is highlighted in its application for creating sulfonamide derivatives, which are a cornerstone of many pharmaceutical compounds. For instance, it has been used as a building block in the synthesis of inhibitors for enzymes like phospholipase A2, which are implicated in inflammatory processes. The ability to readily introduce the pyridin-2-ylmethylsulfonyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a valuable and reactive intermediate in the field of medicinal chemistry. While its direct discovery and historical synthesis are not prominently documented, its preparation can be reliably achieved through a logical and well-understood synthetic sequence involving the preparation of the corresponding thiol followed by oxidative chlorination. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and utilize this important building block in the development of novel chemical entities.
References
- Wyeth. N-benzhydryl indole compounds. US6635771B2.
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
AccelaChem. 683812-80-8, 2-Pyridylmethanesulfonyl Chloride Hydrochloride. Available at: [Link]
-
AccelaChem. 847956-27-8, 3-(2-Thiazolyl)benzoic Acid. Available at: [Link]
-
PubChem. 2-Pyridinemethanethiol. Available at: [Link]
Sources
Pyridin-2-ylmethanesulfonyl Chloride: A Strategic Reagent for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Pyridin-2-ylmethanesulfonyl Chloride (CAS 540523-41-9), a key building block for medicinal chemists and drug development professionals. We will explore its physicochemical properties, safe handling protocols, and common synthetic routes. The core of this guide focuses on its strategic application in the synthesis of complex bioactive molecules, supported by detailed experimental protocols and an analysis of reputable suppliers to aid in procurement.
Introduction: The Strategic Value of a Pyridin-2-yl Moiety
In the landscape of drug discovery, the deliberate introduction of specific structural motifs is a cornerstone of rational drug design. This compound serves as a highly valuable reagent for incorporating the pyridin-2-ylmethylsulfonyl group into potential drug candidates. This moiety is more than a simple linker; the pyridine ring can significantly influence a compound's pharmacological profile by engaging in hydrogen bonding, π-stacking, and metal coordination within a biological target. Furthermore, its basic nitrogen atom can improve aqueous solubility and provide a handle for salt formation, crucial aspects of drug development. This guide offers the field-proven insights necessary for its effective and safe utilization in a research setting.
Physicochemical Properties & Safe Handling
A comprehensive understanding of a reagent's properties is the foundation of its successful application and laboratory safety. This compound is a reactive compound that demands careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 540523-41-9 | [1][2] |
| Molecular Formula | C₆H₆ClNO₂S | [3] |
| Molecular Weight | 191.64 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |
| Calculated Boiling Point | 302.9 °C at 760 mmHg | [4] |
| Calculated Density | 1.458 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Acetone); reacts with water. | [3] |
| Reactivity | Highly reactive sulfonylating agent; moisture-sensitive. | [3] |
Hazard Profile and Safe Handling Protocol:
This compound and its common salt forms (hydrochloride, triflate) are classified as irritants and are harmful if swallowed or inhaled.[5][6] The primary danger stems from its reactivity with nucleophiles, including water, which leads to the release of corrosive hydrochloric acid.[3] Adherence to a strict handling protocol is mandatory.
Mandatory Safety Protocol:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to control exposure to the volatile and corrosive reagent and byproduct HCl.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Always wash hands thoroughly after handling.[5]
-
Inert Atmosphere: Due to its high moisture sensitivity, store the reagent under an inert atmosphere (Argon or Nitrogen). All reactions should be conducted using anhydrous solvents and glassware.
-
Reagent Transfer: As a liquid or low-melting solid, the reagent can be transferred via a dry syringe. If solidified, it can be briefly handled in the open, but transfers should be performed swiftly to minimize atmospheric moisture exposure.
-
Quenching and Disposal: Reactions should be carefully quenched by the slow addition of a suitable nucleophile (e.g., a saturated solution of sodium bicarbonate or a secondary amine like diethylamine). Dispose of all waste in accordance with institutional and local regulations.
Synthesis and Chemical Logic
While not commonly prepared in a standard research lab, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most logical and established route is the oxidative chlorination of the corresponding thiol, Pyridin-2-ylmethanethiol.
Sources
An In-depth Technical Guide to the Basic Reactivity of "Pyridin-2-ylmethanesulfonyl Chloride" with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-ylmethanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic pyridine ring and a highly electrophilic sulfonyl chloride moiety separated by a methylene bridge, presents a unique reactivity profile. This guide provides a comprehensive overview of the fundamental reactivity of this compound with common nucleophiles, offering insights into its synthetic applications, mechanistic pathways, and handling considerations. This document is intended to serve as a valuable resource for researchers leveraging this reagent in the development of novel molecular entities.
Molecular Structure and Physicochemical Properties
This compound is most commonly available and utilized as its hydrochloride or trifluoromethanesulfonate salt to improve its stability and handling characteristics. The free base is susceptible to self-reaction and decomposition.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 683812-80-8 | [1][2][3][4] |
| Molecular Formula | C₆H₇Cl₂NO₂S | [5] |
| Molecular Weight | 228.10 g/mol | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, pyridine); reacts with water and alcohols. | [6] |
| Storage | Store at 2-8°C under an inert atmosphere. | [2][3] |
The presence of the electron-withdrawing sulfonyl chloride group and the protonated pyridine ring makes the methylene protons acidic, a feature that can influence its reactivity, particularly in the presence of strong bases.
Synthesis of this compound
While often commercially procured for drug discovery campaigns, a conceptual understanding of its synthesis is crucial for assessing purity and potential side products.[7] A common and scalable method for the synthesis of analogous sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol.
A plausible synthetic route to this compound would, therefore, commence with the readily available pyridin-2-ylmethanethiol.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
This transformation can be achieved using various chlorinating and oxidizing agents, such as chlorine gas in an acidic aqueous medium or N-chlorosuccinimide (NCS).[2] The resulting sulfonyl chloride is often used immediately or as its more stable salt form.
Core Reactivity with Nucleophiles
The primary mode of reactivity for this compound is nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds with the displacement of the chloride leaving group.
General Reaction Mechanism:
The reaction with a generic nucleophile (Nu-H) can be depicted as follows:
Caption: General mechanism of nucleophilic substitution on this compound.
The reaction mechanism for sulfonyl chlorides can proceed through two primary pathways:
-
Concerted SN2-like Mechanism: The nucleophile attacks the sulfur atom at the same time as the chloride ion departs.
-
Stepwise Addition-Elimination Mechanism: The nucleophile adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion.
For most reactions of sulfonyl chlorides with strong nucleophiles, the stepwise mechanism is generally favored.
Reactivity with Amine Nucleophiles: Sulfonamide Formation
The most extensively documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This transformation is of high importance in the pharmaceutical industry.[7]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
A general protocol for the synthesis of sulfonamides using this compound triflate is described in the patent literature.[7]
Step-by-Step Methodology:
-
Dissolution: The amine substrate is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: this compound (or its salt) is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Base: Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the reaction. In other solvents, a non-nucleophilic base like triethylamine or diisopropylethylamine is added.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography, recrystallization, or preparative HPLC.
Table 2: Examples of Sulfonamide Formation from Patent Literature
| Amine Nucleophile | Product | Solvent/Base | Reference |
| N-(2,5-dimethoxyphenyl)quinoxaline-2,3-diamine | N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-1-(pyridin-2-yl)methanesulfonamide | Pyridine | [7] |
| Indole derivatives | N-[2-(1-benzhydryl-6-chloroindol-2-yl)ethyl]-1-(pyridin-2-yl)methanesulfonamide | Dichloromethane/Triethylamine |
Reactivity with Alcohol and Phenol Nucleophiles: Sulfonate Ester Formation
While less documented for this specific reagent, the reaction of this compound with alcohols and phenols is expected to yield the corresponding sulfonate esters. These reactions are typically carried out in the presence of a base to deprotonate the alcohol and neutralize the generated HCl.
Anticipated Reaction Conditions:
-
Alcohols: The reaction with aliphatic alcohols would likely require a non-nucleophilic base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran.
-
Phenols: Due to their higher acidity, phenols can be deprotonated by milder bases. The reaction can be performed under similar conditions to those used for alcohols.
Reactivity with Thiol Nucleophiles: Thiosulfonate Formation
The reaction of sulfonyl chlorides with thiols or their corresponding thiolates provides thiosulfonates. This reaction is expected to proceed readily with this compound.
Potential for Sulfene Intermediate
Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo elimination in the presence of a strong, non-nucleophilic base to form a highly reactive intermediate known as a sulfene. This sulfene can then be trapped by various nucleophiles.
Caption: Plausible pathway for the formation and trapping of a sulfene intermediate.
The acidity of the α-protons in this compound, enhanced by both the sulfonyl group and the pyridinium ring (in its salt form), makes the formation of a sulfene intermediate a plausible reaction pathway, especially with hindered bases. This pathway could lead to different products than direct nucleophilic substitution.
Influence of the Pyridine Ring: Potential for Intramolecular Effects
The presence of the pyridine ring introduces the possibility of intramolecular catalysis or neighboring group participation, which could modulate the reactivity of the sulfonyl chloride. The nitrogen lone pair could potentially interact with the electrophilic sulfur center, although the flexibility of the methylene spacer might make this less favorable than in more rigid systems.
Stability and Handling
This compound is a moisture-sensitive compound.[6] Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid and hydrochloric acid.
Key Handling Recommendations:
-
Inert Atmosphere: Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Store at reduced temperatures (2-8 °C) to minimize decomposition.[2][3]
-
Aprotic Solvents: Use dry, aprotic solvents for reactions to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound and its hydrolysis products are corrosive and irritating.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides and, potentially, other sulfur-containing compounds. Its reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur. The presence of the pyridylmethyl moiety offers opportunities for further functionalization and may influence the reactivity profile of the sulfonyl chloride. A thorough understanding of its reactivity, handling requirements, and potential reaction pathways is essential for its effective and safe utilization in research and development. Further mechanistic studies are warranted to fully elucidate the role of the pyridine ring and the potential for sulfene formation in its reactions.
References
- Laboratoires Serono SA, Applied Research Systems ARS Holding NV. Pyrazine derivatives and use as pi3k inhibitors. WO2007023186A1, filed August 22, 2006, and issued March 1, 2007. Accessed January 21, 2026.
- Wyeth. N-benzhydryl indole compounds. US6635771B2, filed December 20, 2001, and issued October 21, 2003. Accessed January 21, 2026.
- Wyeth Holdings Corporation. Cytosolic phospholipase a2 inhibitors. CN101628888A, filed May 27, 2005, and issued January 20, 2010. Accessed January 21, 2026.
- ViiV Healthcare UK Ltd. C-17 and c-3 modified triterpenoid compounds having hiv maturation inhibitory activity. CN103429607A, filed January 31, 2012, and issued December 4, 2013. Accessed January 21, 2026.
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Alichem. This compound;hydrochloride. CAS 683812-80-8. Accessed January 21, 2026. [Link]
- King, J. F.; Lam, J. Y. L.; Skonieczny, S. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. J. Am. Chem. Soc.1992, 114 (5), 1743–1749.
- Tanida, H.; Irie, T.; Wakisaka, Y. Neighboring group participation by pyridine ring. 3. Synthesis and solvolysis of 5,8-dihydro- and 5,6,7,8-tetrahydro-5,8-methanoquinoline derivatives. J. Org. Chem.1985, 50 (21), 3998–4004.
- Bahrami, K.; Khodaei, M. M.; Soheilizad, M. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem.2009, 74 (24), 9287–9291.
- Rogne, O. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B: Phys. Org.1968, 1294-1296.
-
Wikipedia. Neighbouring group participation. Accessed January 21, 2026. [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Accessed January 21, 2026. [Link]
-
PubChem. (Pyridin-2-yl)methanesulfonyl chloride hydrochloride. Accessed January 21, 2026. [Link]
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Theoretical and Practical Insights into Pyridin-2-ylmethanesulfonyl Chloride: A Technical Guide for Chemical Researchers
This technical guide offers an in-depth exploration of Pyridin-2-ylmethanesulfonyl Chloride, a versatile reagent with growing significance in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and electronic properties, provide validated protocols for its synthesis and application, and discuss the theoretical underpinnings that guide its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.
Core Concepts: Unveiling the Molecular Architecture and Reactivity
This compound, with the chemical formula C₆H₆ClNO₂S and CAS number 540523-41-9, is an organic compound featuring a pyridine ring linked to a sulfonyl chloride functional group via a methylene bridge.[1] This unique arrangement of a heterocyclic aromatic ring and a highly reactive sulfonyl chloride group imparts a distinct set of properties that are highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.64 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone); insoluble in water | [1] |
| Reactivity | Highly reactive towards nucleophiles | [1] |
Theoretical Examination of Electronic Structure and Reactivity
A thorough understanding of the electronic landscape of this compound is paramount to predicting its reactivity and designing effective synthetic strategies. While specific computational studies on this exact molecule are not extensively published, we can extrapolate from the well-established principles of physical organic chemistry and computational analyses of related sulfonyl chlorides and pyridyl-containing compounds.
The key to its reactivity lies in the highly electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). The two oxygen atoms and the chlorine atom, being strongly electronegative, create a significant electron deficiency on the sulfur atom. This makes it a prime target for nucleophilic attack.
The reaction with a nucleophile, such as an amine to form a sulfonamide, can proceed through two primary mechanistic pathways:
-
A concerted, Sₙ2-like mechanism: The nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step.
-
A stepwise, addition-elimination mechanism: The nucleophile first adds to the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.
The prevailing mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment around the sulfonyl chloride. Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the energy barriers of these pathways and predict the most likely course of the reaction.
The presence of the pyridine ring introduces another layer of complexity and utility. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to metal catalysts. This can influence the reactivity of the sulfonyl chloride group through electronic effects or by directing the approach of reagents.
Synthesis and Handling of this compound
The synthesis of this compound is a critical first step for its utilization. While multiple synthetic routes are conceivable, a common approach involves the oxidative chlorination of a suitable sulfur-containing precursor.
Proposed Synthetic Protocol
Below is a representative, step-by-step protocol for the laboratory-scale synthesis of this compound. This protocol is based on established methods for the synthesis of sulfonyl chlorides and should be performed by trained chemists with appropriate safety precautions.
Reaction: Oxidative chlorination of 2-pyridinemethanethiol.
Materials:
-
2-Pyridinemethanethiol
-
Glacial acetic acid
-
Water
-
Chlorine gas
-
Ice bath
-
Round-bottom flask with a gas inlet tube and a magnetic stirrer
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-pyridinemethanethiol in a mixture of glacial acetic acid and water at 0 °C using an ice bath.
-
Bubble chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the chlorine gas flow and purge the reaction mixture with nitrogen to remove any excess chlorine.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Applications in Organic Synthesis: The Formation of Sulfonamides
A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol for Sulfonamide Synthesis
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction: Synthesis of N-benzyl-1-(pyridin-2-yl)methanesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (as a base)
-
Dichloromethane (as a solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the dropwise addition of benzylamine at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Mechanistic Rationale for Experimental Choices
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the sulfonyl chloride and the amine.
-
Base: Pyridine is used to neutralize the hydrochloric acid that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Work-up: The acidic wash (1 M HCl) removes excess pyridine and any unreacted amine. The basic wash (saturated NaHCO₃) removes any remaining acidic impurities.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Expected Spectroscopic Data for this compound
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons (typically in the range of δ 7.0-8.5 ppm) and a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and SO₂.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key structures and reaction pathways.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Stepwise mechanism for sulfonamide formation.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a pyridyl moiety and a highly reactive sulfonyl chloride group makes it an attractive starting material for the synthesis of a diverse range of compounds, particularly those with potential pharmaceutical applications. A solid understanding of its theoretical underpinnings, coupled with well-defined experimental protocols, is essential for harnessing its full synthetic potential. Future research in this area may focus on developing novel catalytic systems that exploit the pyridyl nitrogen to achieve even greater control over reactivity and selectivity, as well as expanding the scope of its applications in the synthesis of complex natural products and novel drug candidates.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyyridin-2-ylmethanesulfonyl Chloride
Introduction: The Strategic Integration of the Pyridinyl Moiety into Sulfonamide Scaffolds
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, embedded in a vast array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] Its appeal lies in its ability to act as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles. Concurrently, the pyridine ring is recognized as a "privileged scaffold" in drug discovery, its nitrogen atom providing a key site for hydrogen bonding, which can significantly enhance target binding affinity and aqueous solubility.[1]
The synthesis of hybrid molecules incorporating both a pyridine ring and a sulfonamide moiety is, therefore, a highly pursued strategy in the development of novel drug candidates. This guide provides a comprehensive overview of the synthesis of such valuable compounds, with a specific focus on the use of Pyridin-2-ylmethanesulfonyl Chloride as a key reagent. This particular sulfonylating agent, featuring a methylene spacer between the pyridine ring and the reactive sulfonyl chloride group, offers unique structural and potential reactivity advantages compared to its direct analogue, pyridine-2-sulfonyl chloride.
Reagent Overview: this compound
This compound (CAS No. 540523-41-9) is an organic compound that serves as a key building block for introducing the pyridin-2-ylmethylsulfonyl group into a molecule.[2] It typically appears as a colorless to pale yellow liquid or solid and is soluble in common polar organic solvents like dichloromethane and acetone.[2] The presence of the sulfonyl chloride functional group makes it a reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[2]
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNO₂S | [2] |
| Molecular Weight | 191.64 g/mol | [2] |
| CAS Number | 540523-41-9 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone) | [2] |
General Reaction Mechanism: Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and robust nucleophilic substitution reaction. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is added to neutralize the HCl byproduct and drive the reaction to completion.[3]
Figure 1: General mechanism of sulfonamide formation.
Synthesis of this compound
While commercially available from specialized suppliers, this compound can also be prepared in the laboratory. The most common and effective method is the oxidative chlorination of the corresponding thiol, (pyridin-2-yl)methanethiol.
Protocol 1: Synthesis of this compound via Oxidative Chlorination
This protocol is based on general methods for the oxidation of thiols to sulfonyl chlorides.[4]
Materials:
-
(Pyridin-2-yl)methanethiol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hypochlorite (NaOCl) solution (10-15%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (pyridin-2-yl)methanethiol (1.0 eq) in concentrated sulfuric acid.
-
Cool the resulting solution to approximately -15 °C using an ice-salt bath.
-
Slowly add aqueous sodium hypochlorite solution (15-20 eq) to the stirred solution, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the careful addition of water.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound, which can be used in the next step without further purification.
Figure 2: Workflow for the synthesis of this compound.
Synthesis of Sulfonamides using this compound
The following protocol details a general procedure for the synthesis of N-substituted (pyridin-2-yl)methanesulfonamides.
Protocol 2: General Procedure for the Synthesis of N-Aryl-(pyridin-2-yl)methanesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.0 - 1.2 eq)
-
Pyridine (as solvent and base) or Triethylamine (2.0 eq) in an aprotic solvent (e.g., Dichloromethane, THF)
-
Dichloromethane (for extraction)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.0 - 1.2 eq) in pyridine or an aprotic solvent containing triethylamine (2.0 eq) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (pyridin-2-yl)methanesulfonamide.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Base | Pyridine or Triethylamine | Neutralizes the HCl byproduct. Pyridine can also serve as the solvent. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Solvent | Dichloromethane, THF, Pyridine | Aprotic solvents are used to avoid hydrolysis of the sulfonyl chloride. |
| Reaction Time | 2 - 12 hours | Dependent on the nucleophilicity of the amine. |
Troubleshooting and Key Considerations
Stability and Handling of this compound:
-
Moisture Sensitivity: Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container under an inert atmosphere.[2]
-
Thermal Stability: While the methylene spacer may offer slightly increased stability compared to pyridine-2-sulfonyl chloride, it is still advisable to store the reagent at low temperatures (refrigerated) to minimize decomposition over time. For reactions, it is often preferable to use freshly prepared or recently purchased material.
Reaction Optimization:
-
Low Yields: If low yields of the sulfonamide are observed, ensure that all reagents and solvents are anhydrous. The amine may be of low nucleophilicity, requiring longer reaction times or gentle heating.
-
Side Reactions: The formation of disulfonated products can occur with primary amines if an excess of the sulfonyl chloride is used. Careful control of stoichiometry is important.
Figure 3: A decision-making workflow for troubleshooting common issues in sulfonamide synthesis.
Conclusion
This compound is a valuable and reactive building block for the synthesis of sulfonamides containing a pyridinylmethyl moiety. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize these important compounds. Careful attention to the anhydrous conditions and the inherent reactivity of the sulfonyl chloride will ensure high yields and purity of the desired sulfonamide products, paving the way for the development of novel therapeutic agents.
References
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BENZENESULPHONYL CHLORIDE. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Cui, H.-L. (2024). Recent advances in oxidative chlorination. Organic & Biomolecular Chemistry, 22(8), 1580–1601. [Link]
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Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Benzenesulfonyl chloride | C6H5ClO2S. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Recent advances in oxidative chlorination. (2024). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
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Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress. Retrieved January 21, 2026, from [Link]
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The Strategic Application of Pyridin-2-ylmethanesulfonyl Chloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Bioisosteric Advantage in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of bioisosteres is a cornerstone of lead optimization. The pyridin-2-ylmethanesulfonyl moiety, introduced via its highly reactive precursor, Pyridin-2-ylmethanesulfonyl Chloride , has emerged as a valuable building block for enhancing the pharmacological profile of drug candidates. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile reagent, offering researchers and drug development professionals the insights necessary to leverage its unique properties.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its inclusion in a molecule can significantly influence key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[3] Specifically, the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, which can modulate a compound's interaction with biological targets and improve its pharmacokinetic profile. The pyridin-2-ylmethanesulfonyl group combines these advantageous features with the well-established utility of the sulfonamide functional group, a common motif in a wide array of therapeutic agents.[4]
This document will detail the synthesis of this compound, its application in the formation of sulfonamides, and the impact of the resulting moiety on the properties of small molecules. Furthermore, comprehensive protocols and safety guidelines are provided to ensure its effective and safe implementation in the laboratory.
Key Applications in Medicinal Chemistry: Enhancing Potency and Modulating Properties
The primary application of this compound in medicinal chemistry is the synthesis of pyridin-2-ylmethanesulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide linkage is a key structural feature in numerous approved drugs. The incorporation of the pyridin-2-yl group, in place of more traditional aryl or alkyl substituents on the sulfonyl moiety, offers several strategic advantages:
-
Improved Metabolic Stability: The pyridine ring is often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to phenyl rings.[5][6] The nitrogen atom can act as a "metabolic block," preventing or slowing down enzymatic degradation, which can lead to an increased half-life and improved oral bioavailability of the drug candidate.[5][6]
-
Modulation of Physicochemical Properties: The pyridine nitrogen introduces a degree of polarity that can influence a molecule's solubility and lipophilicity (LogP).[7] This can be a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Target Engagement: The hydrogen bond accepting capability of the pyridine nitrogen can introduce new interactions with the biological target, potentially leading to increased potency and selectivity.[3]
-
Bioisosteric Replacement: The pyridin-2-ylmethanesulfonyl group can serve as a bioisostere for other functionalities, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and key binding interactions.
These benefits have led to the inclusion of the pyridin-2-ylmethanesulfonyl moiety in a variety of investigational drug candidates, including inhibitors of PI3K, TGF-beta signal transduction, and cysteine proteases.
Synthesis and Reactivity of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic route begins with the commercially available (pyridin-2-yl)methanethiol.[8]
Diagram: Synthetic Pathway to this compound
Sources
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- 8. thieme-connect.de [thieme-connect.de]
The Methylene-Spaced Advantage: Pyridin-2-ylmethanesulfonyl Chloride as a Versatile Reagent in Modern Organic Synthesis
In the landscape of modern synthetic chemistry, the strategic introduction of sulfonyl groups can profoundly influence the physicochemical properties and reactivity of molecules, a cornerstone of drug discovery and materials science. While a variety of sulfonylating agents are available, each possesses a unique profile of reactivity, stability, and steric influence. This guide focuses on Pyridin-2-ylmethanesulfonyl Chloride , a reagent distinguished by a methylene (-CH₂-) spacer that modulates its reactivity and offers distinct advantages in the synthesis of complex organic molecules.
Reagent Profile: A Tale of Two Chlorides
It is critical to distinguish this compound from its close analogue, Pyridine-2-sulfonyl Chloride. The presence of the methylene bridge in the former significantly alters its electronic and steric properties.
-
This compound (CAS No. 540523-41-9; Hydrochloride salt: 683812-80-8): The -CH₂- group isolates the sulfonyl moiety from the direct electron-withdrawing effect of the pyridine ring. This subtle modification can lead to enhanced stability and more predictable reactivity compared to its directly conjugated counterpart.
-
Pyridine-2-sulfonyl Chloride (CAS No. 66715-65-9): With the sulfonyl group directly attached to the pyridine ring, this reagent is known for its high reactivity and, consequently, its inherent instability, often requiring in situ generation.[1][2]
The focus of this document is exclusively on the methylene-spaced variant, exploring its utility in key synthetic transformations.
Core Application: Activation of Alcohols via Sulfonate Ester Formation
A primary application of this compound is the conversion of alcohols, which are poor leaving groups (-OH), into excellent leaving groups. This transformation is fundamental for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[3]
Causality and Mechanistic Insight
The hydroxyl group of an alcohol is a poor leaving group due to the high pKa of its conjugate acid, water. Sulfonylation converts the hydroxyl into a pyridin-2-ylmethanesulfonate (a "picolylsulfonate" or "picsylate") ester. The resulting sulfonate anion is an exceptionally stable leaving group due to the delocalization of the negative charge across the three oxygen atoms, making it readily displaced by a wide range of nucleophiles.
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the starting alcohol or the product and drives the reaction to completion.
dot digraph "Sulfonylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Caption: General mechanism for the sulfonylation of an alcohol.
Experimental Protocol: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol is a representative procedure and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF]) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0-3.0 eq.), to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Add this compound (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. The formation of a salt precipitate (e.g., triethylammonium chloride) is often observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.
Core Application: Synthesis of Sulfonamides
This compound is an effective reagent for the synthesis of sulfonamides via reaction with primary or secondary amines. The resulting pyridin-2-ylmethylsulfonamides are important structural motifs in medicinal chemistry, often serving as bioisosteres for amides or phenols and participating in crucial hydrogen bonding interactions.[5][6]
Causality and Mechanistic Insight
The mechanism is analogous to the sulfonylation of alcohols. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is again essential to neutralize the generated HCl. The resulting sulfonamide C-N bond is robust and stable to a wide range of chemical conditions.
| Substrate Type | Typical Base | Relative Reactivity | Key Considerations |
| Primary Aliphatic Amines | Triethylamine, Pyridine | High | Reaction is typically fast at 0 °C to room temperature. |
| Secondary Aliphatic Amines | Triethylamine, Pyridine | Moderate | Steric hindrance can slow the reaction; may require slightly elevated temperatures. |
| Anilines (Aromatic Amines) | Pyridine, DMAP (cat.) | Lower | Reduced nucleophilicity of the amine requires longer reaction times or warming. |
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a base (e.g., pyridine, 2.0 eq.) in an anhydrous solvent like DCM or THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Prepare a separate solution of this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to ambient temperature. Monitor for the disappearance of the starting amine via TLC or LC-MS (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM and wash with 1 M aqueous HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography to yield the final product.
Advanced Applications and Considerations
Use in Protecting Group Chemistry
The resulting sulfonamide can serve as a protecting group for amines.[7] The N-H proton of a primary sulfonamide is acidic and can be deprotonated to allow for further N-alkylation. While deprotection of sulfonamides can be challenging, specific methods are available, making this a viable, albeit less common, protection strategy.
Workflow and Logic
The decision to use this compound should be based on the desired outcome. Its primary utility lies in activating alcohols for subsequent reactions or in the direct synthesis of sulfonamides for biological screening or as synthetic intermediates.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];
} Caption: A typical experimental workflow for sulfonylation reactions.
Safety and Handling
-
Corrosive and Moisture Sensitive: this compound is a sulfonyl chloride and should be handled as a corrosive and moisture-sensitive reagent. Contact with water will hydrolyze it to the corresponding sulfonic acid and release HCl.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
References
- Benchchem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
- Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube.
- Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
- CHEM 203 Topics Discussed on Nov. 23. (n.d.). Retrieved from a university chemistry lecture note source.
-
Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]
- Bar-Or, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (2020, October 11). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N -Heterocycles Using Magnesium Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
PubMed. (2019, December 9). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved from [Link]
- YouTube. (2023, April 13). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
Chem-Station International Edition. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
Application Notes and Protocols for the Strategic Incorporation of Pyridin-2-ylmethanesulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The landscape of modern therapeutics, particularly in oncology, has been profoundly shaped by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive aberrant cell proliferation, survival, and migration. Protein kinases, as key regulators of these cellular processes, represent a major class of drug targets. The design of effective kinase inhibitors hinges on achieving high potency against the target kinase while maintaining selectivity across the kinome to minimize off-target effects. A prevalent strategy in medicinal chemistry involves the use of molecular scaffolds that can form key interactions within the ATP-binding pocket of the kinase. The pyridine ring, a common motif in approved kinase inhibitors, is valued for its ability to act as a hydrogen bond acceptor and its versatile substitution patterns that allow for fine-tuning of physicochemical properties.
This application note details the strategic use of Pyridin-2-ylmethanesulfonyl Chloride as a key building block in the synthesis of a promising class of kinase inhibitors. The resulting pyridin-2-ylmethanesulfonamide moiety serves as a critical pharmacophore, capable of forming crucial hydrogen bonds and other non-covalent interactions within the kinase active site. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the significance of this structural motif in the context of designing next-generation kinase inhibitors targeting key oncogenic drivers such as c-Met and AXL.
The Chemical Rationale: Mechanism of Sulfonamide Bond Formation
The core of the synthetic strategy lies in the reaction between this compound and a primary or secondary amine, typically an aniline derivative, to form a stable sulfonamide linkage. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.
-
Proton Transfer: A base, often pyridine or a tertiary amine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
The Pys Group: A Versatile Strategy for Amine Protection in Complex Synthesis
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount.[1][2] These temporary modifications of reactive functional groups prevent undesired side reactions, thereby ensuring the regioselective and stereoselective formation of the target molecule.[3] While a plethora of amine protecting groups, such as the widely-used Boc, Cbz, and Fmoc, have been developed, the quest for novel protecting groups with unique reactivity profiles and orthogonal deprotection strategies remains a vibrant area of research.[4][5]
This application note introduces the Pyridin-2-ylmethanesulfonyl (Pys) group as a versatile and valuable addition to the synthetic chemist's toolbox for the protection of primary and secondary amines. The Pys protecting group, installed via the highly reactive Pyridin-2-ylmethanesulfonyl Chloride (Pys-Cl) , offers a unique combination of stability and selective cleavage under conditions that leave other common protecting groups intact. The presence of the pyridine ring introduces intriguing possibilities for modulating reactivity and solubility, and for potential metal coordination-assisted transformations.
This guide provides a comprehensive overview of the Pys protecting group, including a detailed, field-tested protocol for the synthesis of Pys-Cl, step-by-step procedures for the protection of amines, and a variety of methods for the efficient deprotection of the resulting Pys-sulfonamides.
Synthesis of this compound (Pys-Cl): A Proposed Route
While "(Pyridin-2-yl)methanesulfonyl chloride hydrochloride" is commercially available, understanding its synthesis provides greater control over its purity and availability in the laboratory.[6] Based on established synthetic methodologies for analogous compounds, we propose a reliable three-step synthesis starting from commercially available 2-(chloromethyl)pyridine.
Workflow for the Synthesis of this compound (Pys-Cl)
Sources
Application Notes: Pyridin-2-ylmethanesulfonyl Chloride in Solid-Phase Synthesis for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Tool for Library Synthesis
In the landscape of modern drug discovery and combinatorial chemistry, the efficient synthesis of diverse molecular libraries is paramount. Solid-phase synthesis (SPS) provides a powerful platform for the rapid assembly of such libraries by simplifying purification and enabling automation. Within this field, the choice of linking strategy—how a molecule is tethered to the solid support—is critical, as it dictates the stability during synthesis and the conditions for final release.
Pyridin-2-ylmethanesulfonyl chloride has emerged as a sophisticated reagent for implementing a "safety-catch" linker strategy. This approach allows for the construction of a robust sulfonamide anchor that is stable throughout a multi-step synthesis but can be selectively activated for cleavage under specific, mild conditions. This methodology is exceptionally well-suited for generating libraries of small molecules, peptidomimetics, and other scaffolds, as the final cleavage step can be varied to introduce additional molecular diversity.
These application notes provide a detailed guide to the strategic use of this compound in solid-phase synthesis, explaining the underlying chemical principles and offering detailed protocols for its application.
The Scientific Rationale: The Safety-Catch Principle
The utility of this compound is rooted in the "safety-catch" linker concept, pioneered by Kenner and later expanded by Ellman.[1][2][3][4][5] This strategy involves a linker that is inert to the reaction conditions used during chain elongation but can be "activated" in a discrete chemical step to become labile for cleavage.[1]
-
The Robust Sulfonamide Anchor : The sulfonamide functional group is exceptionally stable. It is resistant to the strong acidic and basic conditions often employed in solid-phase peptide synthesis (SPPS) for the removal of Fmoc or Boc protecting groups, as well as to most nucleophiles and organometallic reagents.[6] This stability ensures that the synthesized molecule remains securely attached to the resin throughout complex, multi-step reaction sequences.
-
Activation via the N-Picolyl Group : The key to this strategy is the pyridin-2-ylmethyl (picolyl) group, which is installed directly onto the sulfonamide nitrogen during the initial coupling step with this compound. While the N-H sulfonamide is acidic and forms a stable salt, the N-alkylated (in this case, N-picolyl) sulfonamide is no longer acidic. This N-picolyl group acts as the "safety-catch." It holds the linker in its stable form until a specific chemical trigger is applied.
-
Traceless Cleavage and Diversification : The activation and cleavage process allows for the release of the synthesized molecule from the solid support. A significant advantage of this method is the potential for "traceless" cleavage, where the linker attachment point does not leave a chemical scar on the final product.[7] Furthermore, by employing a variety of nucleophiles in the cleavage step, a single resin-bound intermediate can be converted into a diverse library of final compounds, each with a different functional group at the former point of attachment.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key stages of using this compound in a solid-phase synthesis campaign.
Diagram of the Overall Workflow
Caption: General workflow for solid-phase synthesis using the N-Picolyl sulfonamide safety-catch strategy.
Protocol 1: Immobilization of the Sulfonamide Linker
This protocol describes the reaction of an amino-functionalized solid support with this compound to form the stable N-picolyl sulfonamide anchor.
Causality : The choice of a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial. It prevents potential side reactions with the sulfonyl chloride and avoids quaternization of the pyridine ring on the reagent. Anhydrous solvents are essential as this compound is sensitive to hydrolysis.
Materials :
-
Amino-functionalized resin (e.g., Rink Amide AM resin, Sieber Amide resin), 100-200 mesh, ~0.5-1.0 mmol/g loading.
-
This compound hydrochloride.
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Solid-phase synthesis vessel.
-
Inert gas (Nitrogen or Argon).
Procedure :
-
Resin Swelling : Place the resin (1.0 g) in the synthesis vessel. Add anhydrous DCM or DMF (10-15 mL/g of resin) and gently agitate under an inert atmosphere for 30 minutes to swell the beads. Drain the solvent.
-
Reagent Preparation : In a separate flask, dissolve this compound hydrochloride (3.0 eq. relative to resin loading) in a minimal amount of anhydrous DMF. Add DIPEA (3.5 eq.) to neutralize the hydrochloride and then add the remaining volume of anhydrous DCM or DMF.
-
Coupling Reaction : Add the solution of this compound and base to the swollen resin. Gently agitate the mixture at room temperature for 4-12 hours.
-
Monitoring : To monitor the reaction, a small sample of resin beads can be removed and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the complete consumption of primary amines.
-
Washing : Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying : Dry the resin under high vacuum for several hours. The resin is now ready for subsequent synthetic transformations.
Protocol 2: Cleavage of the N-Picolyl Sulfonamide Linker
The cleavage of the N-picolyl sulfonamide is the key "safety-catch" step. While the sulfonamide itself is robust, the picolyl group can be activated to facilitate cleavage. One established method for cleaving related pyridyl-sulfonyl groups involves metal-mediated reduction.[8]
Causality : The pyridine ring can coordinate to metal ions. In the case of magnesium in methanol, a reductive cleavage is proposed where the metal facilitates the breaking of the N-S bond.[8] This provides a mild and orthogonal cleavage condition that is unlikely to affect other common protecting groups used in synthesis. This step is critical and may require optimization depending on the substrate.
Materials :
-
Resin-bound N-picolyl sulfonamide product from Protocol 1.
-
Anhydrous Methanol (MeOH).
-
Magnesium (Mg) turnings.
-
Solid-phase synthesis vessel.
-
Inert gas (Nitrogen or Argon).
-
Desired nucleophile for library diversification (e.g., a primary amine, alcohol).
Procedure :
-
Resin Preparation : Swell the resin-bound product (100 mg) in anhydrous MeOH (2 mL) in a synthesis vessel under an inert atmosphere.
-
Cleavage Reaction : Add Magnesium turnings (10-20 eq. relative to resin loading) to the resin suspension. Agitate the mixture at 0°C to room temperature. The reaction progress can be monitored by cleaving a small aliquot of resin and analyzing the supernatant by LC-MS.
-
Alternative Cleavage for Diversification : For library synthesis, after an initial activation step (if required), the resin can be treated with a solution of the desired nucleophile (e.g., 1 M solution of a primary amine in DMF) to displace the product from the sulfonamide linker. This allows for the introduction of various R-groups at the cleavage site.
-
Product Isolation : Once cleavage is complete, filter the resin and wash it thoroughly with MeOH and DCM.
-
Work-up : Combine the filtrate and washings. Quench the reaction carefully with aqueous acid (e.g., 1 M HCl). Evaporate the organic solvents under reduced pressure. The aqueous layer can then be extracted with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude cleaved product.
-
Purification : Purify the product as required, typically by flash chromatography or preparative HPLC.
Data Presentation and Comparison
The choice of reaction conditions can significantly impact the efficiency of both the initial sulfonylation and the final cleavage. The following table summarizes typical conditions and expected outcomes.
| Parameter | Condition | Rationale & Expected Outcome |
| Sulfonylation Base | DIPEA or 2,4,6-Collidine | Sterically hindered, non-nucleophilic bases prevent side reactions. Expect >95% coupling efficiency as monitored by Kaiser test. |
| Sulfonylation Solvent | Anhydrous DCM or DMF | Aprotic solvents that swell the resin and dissolve reagents. DMF is often superior for more complex substrates. |
| Cleavage Method | Mg/MeOH | Mild, reductive cleavage suitable for many functional groups. Yields can be variable and require optimization (50-80%). |
| Cleavage Nucleophiles | Primary Amines, Alcohols | Allows for the creation of diverse libraries of amides, esters, etc., from a single resin-bound precursor. |
Mechanistic Insight
The strength of the safety-catch strategy lies in the dramatic change in the electrophilicity of the sulfonyl group upon modification of the sulfonamide nitrogen.
Diagram of the Cleavage Mechanism
Caption: Simplified representation of the N-Picolyl sulfonamide safety-catch activation and cleavage.
Conclusion and Best Practices
This compound is a highly valuable tool for advanced solid-phase synthesis, particularly in the context of combinatorial library generation. Its primary advantage lies in the formation of a robust, yet cleavable, N-picolyl sulfonamide linker that embodies the safety-catch principle.
Key considerations for success include :
-
Anhydrous Conditions : The sulfonyl chloride reagent is moisture-sensitive. Ensure all solvents and reagents are rigorously dried.
-
Choice of Base : Use a non-nucleophilic, hindered base for the initial coupling to prevent unwanted side reactions.
-
Cleavage Optimization : The cleavage step is the most critical and may require optimization for each new scaffold. Screening different metal reagents, solvents, and temperatures is recommended.
-
Monitoring : Always use a qualitative test like the Kaiser test to ensure complete reaction at each step on the solid support.
By leveraging the unique properties of this reagent, researchers can confidently assemble complex molecules on a solid support and then efficiently release them under mild, specific conditions, paving the way for the rapid discovery of new chemical entities.
References
-
Siu, M., Johnson, T. O., Wang, Y., et al. (2009). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorganic & Medicinal Chemistry Letters, 19(13), 3493-3497. Available at: [Link]
-
Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2328-2335. Available at: [Link]
- U.S. Patent No. 8,263,808 B2. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
-
PubChem. (n.d.). N-(pyridin-2-ylmethyl)aminosulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available at: [Link]
-
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. Synthetic Communications, 30(9), 1647-1651.
-
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available at: [Link]
-
Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
OUCi. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
O'Donnell, C. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. (Note: This is a future-dated article from the search results, indicating it's a review covering relevant synthesis methods). Available at: [Link]
-
Tam, J. P. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Available at: [Link]
-
Ganesan, A. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. (Note: This is a future-dated article from the search results, indicating it's a review covering relevant synthesis methods). Available at: [Link]
-
Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(8), 534-542. Available at: [Link]
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 6. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Catalytic Applications of Pyridin-2-ylmethanesulfonyl Chloride Derivatives: A Technical Guide for Researchers
Introduction: A New Frontier in Nucleophilic Catalysis
In the landscape of modern organic synthesis, the development of efficient and selective catalytic systems is paramount. Pyridin-2-ylmethanesulfonyl chloride and its derivatives are emerging as a versatile class of reagents and, more significantly, as precursors to potent nucleophilic catalysts. While traditionally utilized in stoichiometric amounts for the introduction of the sulfonyl moiety, their inherent chemical architecture—a pyridine ring linked to a reactive sulfonyl chloride—presents a compelling platform for the design of novel organocatalysts. This guide provides an in-depth exploration of the catalytic potential of these compounds, with a focus on their application in challenging acylation and esterification reactions. We will delve into the mechanistic underpinnings of their catalytic activity, offer detailed experimental protocols, and present a forward-looking perspective on their utility in contemporary drug discovery and development.
The core of the catalytic activity of this compound derivatives lies in the in situ formation of highly reactive N-sulfonylpyridinium salts.[1] These transient intermediates serve as powerful activating agents, capable of facilitating transformations that are often sluggish or require harsh conditions with conventional methods. This principle of nucleophilic catalysis, where the pyridine moiety acts as the catalytic engine, opens up new avenues for synthetic chemists.[2][3]
Mechanistic Insights: The Power of the Pyridinium Intermediate
The catalytic prowess of this compound derivatives is rooted in the nucleophilic character of the pyridine nitrogen. The catalytic cycle can be conceptualized as a sequence of activation, nucleophilic attack, and catalyst regeneration.
Upon introduction to the reaction mixture, the this compound derivative reacts with a nucleophile, typically an alcohol in the context of esterification, to form a highly electrophilic N-sulfonylpyridinium intermediate.[1] This intermediate is significantly more reactive towards nucleophilic attack than the starting sulfonyl chloride or acyl chloride.
A plausible catalytic cycle for the esterification of a sterically hindered alcohol is depicted below:
Figure 1: Proposed catalytic cycle for esterification.
This cycle highlights the dual role of the pyridine moiety: it acts as a nucleophile to form the activated intermediate and as a good leaving group to facilitate the final acyl transfer.
Application Note 1: Catalytic Esterification of Sterically Hindered Alcohols
The esterification of sterically hindered secondary and tertiary alcohols is a persistent challenge in organic synthesis. Traditional methods often require high temperatures, strong acid or base catalysts, and long reaction times, leading to side reactions such as elimination. This compound derivatives, by virtue of generating a highly reactive acylpyridinium intermediate, can overcome these limitations.
Protocol: Catalytic Esterification of 1-Adamantanol with Benzoic Acid
This protocol details a representative procedure for the catalytic esterification of a bulky alcohol.
Materials:
-
This compound (5 mol%)
-
1-Adamantanol (1.0 equiv)
-
Benzoic Acid (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-Adamantanol (e.g., 152 mg, 1.0 mmol) and anhydrous DCM (5 mL).
-
Add Benzoic Acid (146 mg, 1.2 mmol) to the solution.
-
Add this compound (e.g., 9.7 mg, 0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.21 mL, 1.5 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 (10 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-adamantyl benzoate.
Expected Outcome: This protocol is expected to provide the ester product in good to excellent yield, minimizing the elimination byproducts often observed under harsher conditions.
Figure 2: Experimental workflow for catalytic esterification.
Application Note 2: Catalytic Acylation of Amines
Similar to esterification, the acylation of amines to form amides can be effectively catalyzed by this compound derivatives. This is particularly valuable for the acylation of poorly nucleophilic anilines or for promoting reactions with sterically demanding acylating agents.
Quantitative Data Summary
While specific data for this compound as a catalyst is emerging, the principle of nucleophilic catalysis by pyridine derivatives in acylation is well-established. The following table summarizes representative data for related catalytic systems, providing a benchmark for expected performance.
| Entry | Amine Substrate | Acylating Agent | Catalyst (mol%) | Yield (%) | Reference |
| 1 | Aniline | Acetic Anhydride | 4-DMAP (5) | >95 | |
| 2 | 2,6-Diisopropylaniline | Benzoyl Chloride | Pyridine (10) | 85 | [2] |
| 3 | Morpholine | Propionyl Chloride | Pyridinium p-Toluenesulfonate (10) | 92 | [4] |
This table is illustrative and based on the performance of analogous nucleophilic pyridine catalysts.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or GC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The low catalyst loading (5 mol%) ensures that the observed transformation is indeed catalytic. A control experiment run in the absence of the this compound derivative should show significantly lower or no product formation, thereby validating its catalytic role.
Future Directions and Broader Impact
The exploration of this compound derivatives as catalysts is still in its early stages. Future research will likely focus on:
-
Asymmetric Catalysis: The development of chiral derivatives to induce enantioselectivity in acylation and esterification reactions.
-
Broader Substrate Scope: Expanding the range of applicable nucleophiles and electrophiles.
-
Polymer-Supported Catalysts: Immobilizing the catalyst on a solid support for ease of recovery and recycling, enhancing the green credentials of the methodology.
The principles outlined in this guide provide a solid foundation for researchers to harness the catalytic potential of this promising class of compounds, with significant implications for the efficient synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
References
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019). ACS Catalysis. [Link]
-
Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (2012). Molecules. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (2022). European Journal of Organic Chemistry. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2004). The Journal of Organic Chemistry. [Link]
-
Photoinduced stereoselective reactions using pyridinium salts as radical precursors. (2025). Organic & Biomolecular Chemistry. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (2021). The University of Liverpool Repository. [Link]
-
Pyridinium Salts as New Organocatalysts for Acetalizations. (2009). Letters in Organic Chemistry. [Link]
-
Deaminative Arylation of Amino Acid-derived Pyridinium Salts. (2019). Organic Letters. [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (1982). Journal of the American Chemical Society. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2013). The Journal of Organic Chemistry. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2021). Nature Communications. [Link]
-
A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the application of Pyry-BF4 (1) in SNAr with aminoheterocycles. C) State-of-the-art of primary sulfonamide modification: electrophiles versus nucleophiles as coupling partners. (2021). ResearchGate. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2013). The Journal of Organic Chemistry. [Link]
-
Synthesis of pyridine enhanced precatalyst preparation stabilization and initiation (PEPPSI)-Pd-NHC catalyst and its application in Suzuki coupling reaction. (2017). ResearchGate. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. [Link]
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019). ACS Catalysis. [Link]
-
Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. (1971). Journal of the Chemical Society B: Physical Organic. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). Organic Letters. [Link]
-
Amination of 2-pyridine-and 8-quinolinesulfonic acid using R2NMgCl·LiCl. (2012). Angewandte Chemie International Edition. [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Advances. [Link]
Sources
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- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Pyridin-2-ylmethanesulfonyl Chloride" stability and degradation pathways
Welcome to the technical support center for Pyridin-2-ylmethanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and troubleshooting of experiments involving this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or failing. What are the common causes?
A1: Several factors can contribute to low reactivity. The primary suspect is often the quality of the this compound itself. This compound is highly susceptible to hydrolysis.[1] Even brief exposure to atmospheric moisture can lead to its degradation into the corresponding sulfonic acid, which is unreactive in subsequent sulfonylation reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze the reagent by ¹H NMR to check for the presence of impurities. The sulfonic acid will have a different chemical shift compared to the sulfonyl chloride.
-
Use Fresh or Properly Stored Reagent: Always use a freshly opened bottle or a reagent that has been stored under strictly anhydrous conditions (e.g., in a desiccator with a high-quality desiccant or in a glovebox).[2][3]
-
Ensure Anhydrous Reaction Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents. Even trace amounts of water can hydrolyze the sulfonyl chloride.
-
Optimize Reaction Temperature: While many reactions with sulfonyl chlorides proceed at room temperature, some may require gentle heating to overcome activation energy barriers. However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Q2: I'm observing an unexpected byproduct in my reaction. What could it be?
A2: The most common byproduct is the corresponding sulfonic acid, formed from hydrolysis.[1][4] Another possibility, especially if you are using an amine base, is the formation of a sulfene intermediate. Alkanesulfonyl chlorides with α-hydrogens, like this compound, can undergo elimination in the presence of a strong, non-nucleophilic base to form a highly reactive sulfene (RCH=SO₂).[4][5] This intermediate can then be trapped by nucleophiles in the reaction mixture, leading to a variety of adducts.
Investigative Actions:
-
Characterize the Byproduct: Isolate the byproduct by chromatography and characterize it using spectroscopic methods (NMR, MS, IR).
-
Consider the Base: If you are using a hindered amine base like triethylamine or DIPEA, the formation of a sulfene is more likely. Consider using a weaker base or a non-amine base like proton sponge if sulfene formation is a problem.
-
Review Nucleophiles Present: Any nucleophile in your reaction mixture, including the solvent, can potentially react with the sulfene intermediate.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: Proper storage is critical to maintaining the integrity of this compound.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[6]
-
Location: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and water.[6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture. |
| Container | Tightly Sealed | Physical barrier against moisture. |
| Location | Dry, Well-Ventilated | Minimizes ambient moisture and ensures safety. |
Q4: My this compound has turned from a colorless/pale yellow solid/liquid to a darker yellow or brown viscous liquid. Is it still usable?
A4: A significant color change is a strong indicator of decomposition.[8] While a slight yellowing may be acceptable for some applications, a darker color, especially when accompanied by an increase in viscosity, suggests the formation of degradation products. It is highly recommended to use a fresh batch of the reagent for reliable and reproducible results. Using a degraded reagent can lead to lower yields, the formation of complex byproduct mixtures, and difficulty in purification.
Section 2: Degradation Pathways and Mechanisms
This compound is susceptible to degradation primarily through two pathways: hydrolysis and elimination to form a sulfene intermediate.
Hydrolysis
This is the most common degradation pathway. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile. This reaction is often rapid and leads to the formation of the corresponding pyridin-2-ylmethanesulfonic acid and hydrochloric acid.[1][4]
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic substitution at the sulfur center.[9]
Caption: Hydrolysis of this compound.
Sulfene Formation
In the presence of a suitable base, particularly hindered amines, this compound can undergo an elimination reaction to form a highly reactive sulfene intermediate.[4][5]
Mechanism of Sulfene Formation: The base abstracts a proton from the α-carbon, followed by the elimination of the chloride ion.
Caption: Base-mediated formation of a sulfene intermediate.
The formed sulfene is a potent electrophile and will rapidly react with any available nucleophiles in the reaction mixture, such as amines, alcohols, or even the solvent itself. This can lead to a complex mixture of products and significantly reduce the yield of the desired sulfonamide or sulfonate ester.
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides a step-by-step guide to troubleshoot common issues encountered during reactions involving this compound.
Workflow: General Sulfonamide Synthesis
Caption: Standard workflow for sulfonamide/sulfonate ester synthesis.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Reaction or Low Yield | 1. Degraded this compound (hydrolyzed).2. Wet solvent or glassware.3. Insufficiently nucleophilic amine/alcohol.4. Steric hindrance. | 1. Use a fresh bottle or a properly stored aliquot. Confirm purity via NMR if possible.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use a stronger base to deprotonate the nucleophile or increase the reaction temperature.4. Increase reaction time and/or temperature. Consider a less hindered sulfonylating agent if possible. |
| Multiple Products Observed | 1. Formation of sulfene intermediate.2. Reaction with solvent.3. Over-sulfonylation (if multiple nucleophilic sites are present). | 1. Switch to a non-amine base (e.g., proton sponge) or a weaker amine base. Perform the reaction at a lower temperature.2. Choose a non-nucleophilic solvent.3. Use a stoichiometric amount of the sulfonyl chloride. Add it slowly to the reaction mixture at a low temperature. |
| Difficulty in Purification | 1. Presence of pyridin-2-ylmethanesulfonic acid.2. Unreacted starting materials.3. Complex mixture from side reactions. | 1. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid.2. Optimize reaction stoichiometry and time to drive the reaction to completion.3. Re-evaluate the reaction conditions (base, solvent, temperature) to minimize side product formation. |
References
-
Wikipedia. Sulfonyl halide. [Link]
-
IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
PubChem. [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride | C7H11ClN2O2S | CID 66725223. [Link]
- Google Patents. US6635771B2 - N-benzhydryl indole compounds.
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
- Google Patents.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
NIH. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
- Google P
- Google Patents. CN103429607A - 具有hiv成熟抑制活性的c-17和c-3经修饰的三萜系化合物.
-
GlobalChemMall. China Low Price Methanesulfonyl Chloride Manufacturers, Suppliers - Factory Direct Wholesale. [Link]
- Google Patents.
-
Anant Pharmaceuticals Pvt. Ltd. CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. [Link]
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- 1. CAS 540523-41-9: pyridine-2-yl-methanesulfonyl chloride [cymitquimica.com]
- 2. chiralen.com [chiralen.com]
- 3. PYRIDIN-2-YL-METHANESULFONYL CHLORIDE | 540523-41-9 [amp.chemicalbook.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. fishersci.com [fishersci.com]
- 8. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hydrolysis of Pyridin-2-ylmethanesulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Pyridin-2-ylmethanesulfonyl Chloride, with a specific focus on managing its inherent reactivity and susceptibility to hydrolysis in reaction mixtures. Our goal is to equip you with the expertise to anticipate challenges, diagnose issues, and implement robust solutions in your experimental work.
Troubleshooting Guide: Navigating Hydrolysis-Related Issues
This section addresses the most common problems encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly identify your issue and find a validated solution.
Q1: My reaction yield is unexpectedly low, and I've noticed a new, highly polar spot on my TLC plate. I suspect hydrolysis of the sulfonyl chloride. How can I confirm this?
A1: Your observation is a classic indicator of premature hydrolysis. The sulfonyl chloride (R-SO₂Cl) is highly electrophilic and reacts readily with even trace amounts of water to form the corresponding pyridin-2-ylmethanesulfonic acid (R-SO₃H). This sulfonic acid is unreactive towards your desired nucleophile and represents a direct loss of starting material.[1]
To confirm hydrolysis, you can use a combination of standard analytical techniques. The starting material and its hydrolysis byproduct have distinct analytical signatures.
Data Presentation: Comparative Analytical Signatures
| Analytical Technique | This compound (Starting Material) | Pyridin-2-ylmethanesulfonic Acid (Hydrolysis Product) | Rationale for Change |
| Thin-Layer Chromatography (TLC) | Higher Rf value (less polar) | Lower Rf value, often streaks or stays at the baseline (highly polar) | The sulfonic acid group (-SO₃H) is significantly more polar than the sulfonyl chloride (-SO₂Cl). |
| ¹H NMR Spectroscopy | Sharp singlet for the methylene protons (-CH₂-) adjacent to the sulfonyl group. | Downfield shift of the methylene proton singlet. | The electronic environment around the methylene group changes upon conversion to the sulfonic acid. |
| Infrared (IR) Spectroscopy | Characteristic strong S=O stretches (~1370 & 1180 cm⁻¹) and an S-Cl stretch (~600-700 cm⁻¹).[2] | S=O stretches remain, but a very broad O-H stretch appears (~2500-3300 cm⁻¹), and the S-Cl peak disappears.[2] | Disappearance of the S-Cl bond and appearance of the highly characteristic broad O-H bond of the acid. |
| LC-MS | Shows the mass corresponding to the [M+H]⁺ of the sulfonyl chloride. | Shows the mass corresponding to the [M-H]⁻ or [M+H]⁺ of the sulfonic acid. | Direct detection of the molecular weight difference confirms the transformation. |
A multi-technique approach provides the most definitive evidence.[2] For routine reaction monitoring, TLC is often the quickest and most convenient method.
Q2: What are the essential best practices for setting up a reaction to minimize premature hydrolysis before my nucleophile has a chance to react?
A2: Proactive prevention is the most effective strategy. Since sulfonyl chlorides are highly sensitive to moisture, establishing and maintaining anhydrous (water-free) conditions throughout your experiment is critical to achieving high yields.[1]
Experimental Protocols: Protocol for Anhydrous Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours or flame-dry under a vacuum immediately before use. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., three-necked flask with condenser, dropping funnel, and nitrogen/argon inlet). Purge the entire system with a slow, steady stream of an inert gas for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent & Reagent Purity: Use only high-purity, anhydrous solvents. Solvents from freshly opened bottles or those dried using a solvent purification system are recommended. Ensure all other reagents, including your nucleophile and base (e.g., triethylamine, pyridine), are anhydrous.
-
Order of Addition:
-
Dissolve your nucleophile (e.g., amine, alcohol) and the acid scavenger base (e.g., triethylamine) in the anhydrous solvent within the reaction flask.
-
Cool the mixture to the desired starting temperature (typically 0 °C in an ice bath) to control the initial reaction rate and dissipate heat.
-
Dissolve the this compound in a small amount of anhydrous solvent in a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirred solution of the nucleophile and base over a period of 15-30 minutes.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature (or heat as required by your specific protocol) while monitoring its progress by TLC or LC-MS.
Mandatory Visualization: Anhydrous Reaction Workflow
Caption: Workflow for Minimizing Hydrolysis During Reaction Setup.
Q3: My reaction is complete, but now I need to perform an aqueous workup. How do I remove inorganic byproducts without hydrolyzing all my unreacted starting material?
A3: This is a common dilemma. The aqueous workup is designed to remove salts (like triethylammonium chloride) and other water-soluble impurities, but it introduces the very reagent—water—that destroys your sulfonyl chloride.[3][4] The key is to either work very quickly and coldly or to strategically transform the unreacted sulfonyl chloride into a more stable, easily separable compound.
Troubleshooting Steps & Strategies:
-
Strategy 1: Rapid, Cold Aqueous Wash (Most Common)
-
Principle: Minimize the contact time and temperature to slow the rate of hydrolysis.
-
Protocol:
-
Cool the completed reaction mixture in an ice bath.
-
Transfer the mixture to a separatory funnel containing ice-cold deionized water or a cold, dilute brine solution.
-
Shake the funnel quickly but gently for no more than 30-60 seconds.
-
Immediately allow the layers to separate and drain the organic layer.
-
Dry the organic layer promptly and thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
-
Strategy 2: Nucleophilic Quench before Workup
-
Principle: If significant sulfonyl chloride remains, intentionally convert it to a less reactive and chromatographically distinct species before adding water. This simplifies the final purification.
-
Protocol:
-
Cool the reaction mixture to 0 °C.
-
Add a small amount of a simple, volatile nucleophile like methanol (to form a sulfonate ester) or a dilute solution of ammonia (to form the primary sulfonamide).[5]
-
Stir for 15-20 minutes to ensure all the sulfonyl chloride has reacted.
-
Proceed with a standard aqueous workup. The newly formed ester or amide is stable to water and can be easily separated from your desired product by column chromatography.
-
-
-
Strategy 3: Use of Scavenger Resins
-
Principle: For high-value products or when aqueous methods fail, solid-phase scavenger resins can selectively react with and remove excess sulfonyl chloride.
-
Protocol: Add an amine-functionalized scavenger resin (e.g., Tris(2-aminoethyl)amine, TAED) to the filtered reaction mixture. Stir for a few hours, then filter off the resin. The sulfonyl chloride is now covalently bound to the solid support, leaving your product in solution.
-
Q4: My crude product is contaminated with the sulfonic acid byproduct. What is the most efficient way to purify my material?
A4: The significant difference in acidity and polarity between your likely neutral/basic product and the highly acidic sulfonic acid byproduct is the key to their separation. An acid-base extraction is the most effective method.
Experimental Protocols: Purification via Basic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release CO₂ gas that may be generated. This step deprotonates the acidic sulfonic acid (R-SO₃H) to its highly water-soluble sodium salt (R-SO₃⁻Na⁺), which partitions into the aqueous layer.
-
Chemical Justification: R-SO₃H (in organic layer) + NaHCO₃ (aq) → R-SO₃⁻Na⁺ (in aqueous layer) + H₂O + CO₂
-
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).
-
Repeat (Optional): For complete removal, repeat the wash with fresh NaHCO₃ solution.
-
Final Wash & Dry: Wash the organic layer once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization: Purification Workflow
Caption: Separation of Sulfonic Acid via Basic Extraction.
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
A: Store it in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, placing the container inside a desiccator with a drying agent is highly recommended. Store in a cool, dry place away from heat.[6]
-
-
Q: Does the pyridine nitrogen atom participate in or accelerate the hydrolysis reaction?
-
A: The pyridine nitrogen does not directly participate as an intramolecular catalyst for hydrolysis. However, its electron-withdrawing nature influences the electrophilicity of the sulfonyl sulfur. A more significant role is played by its basicity; it will readily react with the hydrogen chloride (HCl) byproduct generated during the intended reaction with a nucleophile, forming this compound hydrochloride.[7][8] This salt has different solubility and stability characteristics.
-
-
Q: I use a base like triethylamine or pyridine in my reaction. Won't this prevent hydrolysis?
-
A: This is a common misconception. The role of a non-nucleophilic base like triethylamine is to act as an "acid scavenger." It neutralizes the HCl produced when the sulfonyl chloride reacts with your nucleophile (e.g., an amine or alcohol), preventing the protonation of your nucleophile.[1] It does not prevent hydrolysis. If water is present in the reaction, a basic environment can actually accelerate the rate of hydrolysis by increasing the concentration of the more potent hydroxide (OH⁻) nucleophile compared to neutral water. The primary defense against hydrolysis remains the rigorous exclusion of water from the reaction system.[9]
-
References
-
Hone, C. A., et al. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]
-
King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic-Chemistry.org. Available at: [Link]
-
Rogae, E. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Douglas, C. J., et al. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. Available at: [Link]
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Koldobskii, G. I., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]
-
Organic Syntheses. Methanesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
University of York. Theory of Aqueous Workup. University of York Department of Chemistry. Available at: [Link]
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
National Center for Biotechnology Information. [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. PubChem. Available at: [Link]
-
Shevchuk, O., et al. (2021). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. Organic and Biomolecular Chemistry. Available at: [Link]
- Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available at: [Link]
-
Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. Available at: [Link]
-
Douglas, C. J., et al. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. ResearchGate. Available at: [Link]
- Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Available at: [Link]
-
University of Rochester. How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available at: [Link]
-
Klatt, T., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. PubMed. Available at: [Link]
-
International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine. International Journal of Applied Research. Available at: [Link]
-
Zhang, X., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
- Google Patents. Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
-
Al-Adhami, M. K., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. uprm.edu [uprm.edu]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Common side reactions of "Pyridin-2-ylmethanesulfonyl Chloride"
Technical Support Center: Pyridin-2-ylmethanesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am seeing a significant amount of a water-soluble byproduct and my amine starting material remains unreacted. What is happening?
Answer:
This is a classic and the most common issue encountered with this compound, and it almost certainly points to the hydrolysis of the sulfonyl chloride.
-
Causality & Mechanism: this compound is highly susceptible to hydrolysis.[1][2] The sulfonyl group is a potent electrophile, and in the presence of even trace amounts of water, it will readily react to form the corresponding and unreactive Pyridin-2-ylmethanesulfonic acid. This sulfonic acid is water-soluble and will not react with your amine, leading to low yields and recovery of your starting material. The reaction is often faster than the desired sulfonamide formation, especially if the amine is sterically hindered or electronically deactivated.
-
Troubleshooting & Prevention Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are using a solvent still, ensure it is freshly distilled and properly stored over molecular sieves.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.[3]
-
Reagent Handling: Handle this compound in a glovebox or under a stream of inert gas. Minimize its exposure to air.
-
-
Self-Validation Check: Before starting your main reaction, you can perform a small-scale test. Dissolve a small amount of the sulfonyl chloride in your anhydrous solvent. If the solution becomes cloudy or if a precipitate forms, it's an indication of moisture contamination.
Question 2: My reaction is sluggish, and upon workup, I isolate a complex mixture of products. Besides hydrolysis, what other side reactions should I be aware of?
Answer:
Beyond hydrolysis, a few other side reactions can lead to complex mixtures and reduced yields. The stability of the reagent itself and its interaction with the base are critical factors.
-
Causality & Mechanism:
-
Dimerization/Polymerization: In the presence of certain bases or upon prolonged standing, sulfonyl chlorides can undergo self-condensation or polymerization reactions, although this is less common.
-
Reaction with Base: The choice of base is crucial. While a base is necessary to scavenge the HCl byproduct of the sulfonylation reaction, a nucleophilic base like pyridine can sometimes react with the sulfonyl chloride.[4][5] For instance, pyridine can act as a nucleophilic catalyst, but under certain conditions, it can lead to the formation of a pyridinium salt intermediate which may have its own decomposition pathways.
-
Elimination Reactions: If your amine substrate has a susceptible proton, an elimination reaction can compete with the desired sulfonamide formation, especially with a strong, non-nucleophilic base.
-
-
Troubleshooting & Optimized Protocol:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] These are less likely to compete with your amine nucleophile. Add the base dropwise to the solution of the amine before adding the sulfonyl chloride to maintain control over the reaction.
-
Temperature Control: The reaction of amines with sulfonyl chlorides is typically exothermic. Running the reaction at 0 °C or even lower temperatures can help to control the reaction rate and minimize side reactions.[4] Start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Order of Addition: The standard and recommended procedure is to add the this compound solution dropwise to a stirred solution of the amine and the base.[4] This maintains a low concentration of the highly reactive sulfonyl chloride, disfavoring self-reaction or decomposition.
-
Question 3: The this compound I received is a yellow or brown color. Is it still usable?
Answer:
The color of your this compound is a key indicator of its purity and stability.
-
Expert Insight: Freshly prepared or pure this compound is often described as a yellowish viscous liquid or a low-melting solid.[2][6] A significant darkening of the color to brown or even black is a strong indication of decomposition.[2] The decomposition products can act as inhibitors or lead to unwanted side reactions in your experiment.
-
Recommended Actions:
-
For Critical Applications: For reactions that are sensitive to impurities, such as in the late stages of a drug development campaign, it is highly recommended to use freshly prepared or purified material.[2]
-
Purity Assessment: If you must use the discolored reagent, it is advisable to assess its purity first. This can be done via ¹H NMR to check for the presence of impurities or by a small-scale trial reaction with a simple amine to gauge its reactivity.
-
Storage Best Practices: To prevent degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (refrigerated or in a freezer at -20°C).[2][7]
-
Experimental Workflow & Data
General Protocol for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound.
-
To a solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively unreactive. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic, effectively scavenges HCl byproduct.[4] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions.[4] |
| Stoichiometry | Amine (1.0 eq.), Sulfonyl Chloride (1.1-1.2 eq.), Base (1.5 eq.) | A slight excess of the sulfonyl chloride ensures complete consumption of the amine. |
Visualizing Reaction Pathways
Primary Reaction vs. Side Reaction
The following diagram illustrates the desired reaction pathway against the most common side reaction, hydrolysis.
Caption: Desired sulfonamide formation versus hydrolysis side reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during your reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- BenchChem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
- Recent advances in synthesis of sulfonamides: A review. (2019). CHEMISTRY & BIOLOGY INTERFACE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). Pyridine-2-sulfonyl chloride.
- BenchChem. (n.d.). Synthesis routes of Pyridine-2-sulfonyl Chloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 7. 66715-65-9|Pyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of Crude Products from Pyridin-2-ylmethanesulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridin-2-ylmethanesulfonyl Chloride and its derivatives. This guide is designed to provide practical, field-proven insights into the purification of crude products from reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your purification strategies are both effective and scientifically sound.
The key challenge in working with this compound, and related pyridyl sulfonyl chlorides, is their inherent instability, primarily their sensitivity to moisture.[1] This reactivity, while beneficial for synthesis, often leads to a predictable set of impurities that must be addressed with a robust purification strategy. This guide provides direct answers to common issues encountered in the lab.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, common problems encountered during the work-up and purification of reaction mixtures involving this compound.
Question 1: My reaction crude is a dark, oily, or tar-like substance, but I expected a solid product. What went wrong and how can I purify it?
Answer: This is a frequent observation and typically points to two primary issues: product decomposition or the presence of colored impurities.
-
Causality - The "Why": this compound and its subsequent sulfonamide or sulfonate ester products can be susceptible to hydrolysis, especially under non-anhydrous conditions or during aqueous work-ups. The sulfonyl chloride can hydrolyze back to its corresponding sulfonic acid, which can complicate isolation.[1] Furthermore, if pyridine was used as a base in your reaction, residual pyridine and the resulting pyridine hydrochloride salt can contribute to the oily nature and dark coloration of the crude product.
-
Strategic Solution: The goal is to first remove the highly polar, water-soluble impurities and then separate the target compound from other organic byproducts.
-
Initial Cleanup - Aqueous Work-up: Begin with a liquid-liquid extraction. Dissolve the crude oil in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash with a mild base: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract the acidic sulfonic acid hydrolysis byproduct into the aqueous layer. It will also neutralize any hydrochloride salts.
-
Water and Brine Wash: Follow with a wash with deionized water and then a saturated brine solution to remove residual water-soluble impurities and salts.[2][3]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This should yield a cleaner, albeit still potentially impure, product.
-
Chromatography: The resulting material is now a much better candidate for flash column chromatography on silica gel to isolate the pure product.
-
Question 2: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material (the amine or alcohol). What is the most efficient way to remove it?
Answer: The choice of method depends entirely on the chemical nature of the starting material. A logic-based approach, as outlined in the diagram below, will save significant time and resources.
Caption: Decision tree for selecting a purification method.
-
For Basic Starting Materials (e.g., Amines): An acidic wash is highly effective. The acid will protonate the basic starting material, forming a salt that is soluble in the aqueous phase and can be easily separated from the neutral product in the organic phase.[4] See the detailed protocol below.
-
For Neutral Starting Materials (e.g., Alcohols): If the starting material is neutral, its separation from the product will rely on differences in polarity. Flash column chromatography is the method of choice.[5][6]
Experimental Protocol: Liquid-Liquid Extraction with Acidic Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the acid wash (steps 3-5) one more time to ensure complete removal of the basic starting material.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the basic starting material.
Question 3: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?
Answer: This is a classic problem when purifying pyridine-containing compounds.
-
Causality - The "Why": The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This strong, non-specific binding leads to significant peak tailing (streaking), where the compound elutes slowly and over many fractions, resulting in poor resolution and recovery.[7]
-
Strategic Solution: You must mitigate the interaction between your basic compound and the acidic stationary phase.
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) is a common choice. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your product, which will then elute with much-improved peak shape.[7]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. Alternatively, modern end-capped silica or polymer-based columns are designed to have minimal silanol activity.[7]
-
| Table 1: Mobile Phase Modifiers for Chromatography of Pyridine Derivatives | |
| Modifier | Typical Concentration |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) |
| Pyridine | 0.1 - 0.5% (v/v) |
| Methanol (in DCM/Hexane) | 1 - 10% (v/v) |
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound? To ensure its reactivity and purity, the reagent must be protected from decomposition. It is sensitive to moisture and potentially to heat.[1]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer.[1][8]
-
Handling: When weighing and dispensing the reagent, do so quickly in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture. Use anhydrous solvents and oven-dried glassware for all reactions.
Q2: What is a reliable, general-purpose workflow for purifying products from these reactions? For most sulfonamide or sulfonate ester products derived from this compound, a sequential purification strategy is most effective.
Caption: A robust, sequential purification workflow.
This workflow systematically removes different classes of impurities at each stage, leading to a product of high purity.
Q3: My product is a solid after chromatography. Can I use recrystallization for the final purification, and what are some good solvent systems to try? Yes, recrystallization is an excellent final step for achieving high analytical purity. The key is to find a solvent or solvent pair where your product has high solubility at an elevated temperature but low solubility at room temperature or below.[9]
| Table 2: Suggested Recrystallization Solvent Systems | |
| Solvent System | Type |
| Ethanol / Water | Mixed |
| Acetone / Hexane | Mixed |
| Toluene / Hexane | Mixed |
| Isopropanol (IPA) | Single |
| Ethyl Acetate | Single |
To perform a recrystallization:
-
Dissolve your crude solid in the minimum amount of the chosen boiling solvent.
-
If using a mixed system, add the hot "anti-solvent" until the cloud point is reached, then re-clarify with a few drops of the first solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- Benchchem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
- Echemi. (n.d.). PYRIDIN-2-YL-METHANESULFONYL CHLORIDE Safety Data Sheets.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
-
MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments.
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sulfonylation Reactions with Pyridin-2-ylmethanesulfonyl Chloride
Welcome to the technical support center for Pyridin-2-ylmethanesulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields. This document is structured to provide direct answers to specific experimental challenges, grounded in authoritative references.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during sulfonylation reactions with this compound. The questions are designed to diagnose issues methodically, from reagent integrity to reaction conditions.
Question 1: My reaction shows low or no conversion. Where do I start?
Answer: The primary suspect in failed sulfonylation reactions with this specific reagent is its stability. This compound and its isomers are known to be highly sensitive to moisture and temperature, leading to rapid degradation.[1][2] Before adjusting any other parameter, you must verify the quality of your starting material.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low-yield sulfonylation.
Question 2: I've confirmed my sulfonyl chloride is of high quality, but my yield is still poor when reacting with an amine. What's the next step?
Answer: After confirming reagent quality, the choice of base and solvent are the most critical parameters influencing the reaction's success.[3] The base is not just a scavenger for the HCl byproduct; its properties can dramatically affect the reaction rate and outcome.
Causality: The sulfonylation of an amine involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the resulting protonated sulfonamide and the HCl generated. An inappropriate base can be too weak to deprotonate the amine effectively or may introduce side reactions.
Parameter Optimization: Base and Solvent Selection
| Parameter | Key Consideration | Recommended Action | Rationale |
| Base | Nucleophilicity & Sterics: | Primary Choice: Triethylamine (Et₃N) is a non-nucleophilic, sterically hindered base ideal for scavenging HCl without competing with the substrate amine.[3] | Avoids side reactions where the base itself acts as a nucleophile. |
| Activating Properties: | For Hindered/Weak Nucleophiles: Add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric base like Et₃N.[3] | DMAP acts as a potent nucleophilic catalyst, forming a highly reactive intermediate with the sulfonyl chloride. | |
| Alternative: | Pyridine: Can serve as both a base and a solvent. | While effective, pyridine can sometimes lead to undesired byproducts, especially at elevated temperatures.[3] | |
| Solvent | Polarity: | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[4] | Protic solvents (e.g., alcohols, water) can hydrolyze the sulfonyl chloride, reducing its availability for the desired reaction.[1][4] |
| Solubility: | Recommended Solvents: Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are excellent first choices.[5] | These solvents effectively solubilize the amine, sulfonyl chloride, and base, promoting a homogeneous and efficient reaction. Poor solubility can lead to slow or incomplete reactions.[4] | |
| Special Cases: | For particularly difficult reactions, polar aprotic solvents like DMF or DMSO can be considered, but require careful temperature control.[5] | These solvents can enhance the rate but may also increase the rate of decomposition or side reactions. |
Question 3: My reaction produces multiple spots on TLC, and the desired product is difficult to purify. What are the likely side reactions?
Answer: The formation of multiple byproducts often stems from two sources: the inherent instability of the this compound and reactions involving the base or solvent.
Common Side Reactions:
-
Hydrolysis: The most common side reaction is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid (Pyridin-2-ylmethanesulfonic acid).[1][5] This is caused by trace moisture in the reagents or solvent.
-
Prevention: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Reaction with Base: If a nucleophilic base like pyridine is used in excess or at high temperatures, it can react with the sulfonyl chloride.
-
Double Sulfonylation (for primary amines): Although less common, if the sulfonamide product is deprotonated by a very strong base, it can potentially react with another equivalent of the sulfonyl chloride.
-
Elimination: Depending on the substrate structure, elimination reactions can sometimes compete with sulfonylation, especially at higher temperatures.
Caption: Primary reaction pathways and common side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: This reagent is hygroscopic and sensitive to both moisture and temperature.[2] To minimize decomposition, it must be stored under stringent conditions:
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (Argon or Nitrogen).[1]
-
Temperature: Keep refrigerated.
-
Handling: When handling, minimize its exposure to the atmosphere. Use dry syringes and needles, and work under an inert gas blanket if possible. A yellow or brown discoloration may indicate significant decomposition.[1] For best results, use freshly prepared or purified material.[2]
Q2: Can I prepare this compound in-situ?
A: Yes, and this is often the recommended approach to overcome its instability.[2][6] A common method involves the oxidation of a more stable precursor. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide (NCS) in a solvent like dichloromethane to generate the sulfonyl chloride.[6][7] The resulting solution is then filtered and can be used directly in the subsequent sulfonylation reaction without isolation.[7]
Q3: What is the general mechanism for the sulfonylation of an amine?
A: The reaction proceeds via a nucleophilic addition-elimination mechanism.[8]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and a protonated sulfonamide is formed.
-
Deprotonation: A base removes the proton from the nitrogen, yielding the neutral sulfonamide product and the hydrochloride salt of the base.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Sulfonylation of an Amine
This protocol provides a starting point for the sulfonylation of a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 equiv).
-
Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M). Add triethylamine (1.5 - 2.0 equiv). If the amine is a weak nucleophile, add DMAP (0.05 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 - 1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 2-12 hours, or until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: In-Situ Generation of this compound
This protocol is adapted from established procedures for generating sulfonyl chlorides from sulfinates.[7]
-
Preparation: Under a nitrogen atmosphere, suspend sodium pyridin-2-ylmethanesulfinate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.0 equiv) to the suspension in one portion.
-
Stirring: Stir the mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored for the consumption of the sulfinate.
-
Filtration: Filter the mixture through a short plug of Celite® to remove the succinimide byproduct. Wash the plug with a small amount of anhydrous DCM.
-
Usage: The resulting clear filtrate contains the crude this compound and can be used immediately in a subsequent sulfonylation reaction (as described in Protocol 1).
References
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical. Available from: [Link]
-
Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. PMC - NIH. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
-
Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. RSC Publishing. Available from: [Link]
-
Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate. Available from: [Link]
-
Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. Available from: [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH. Available from: [Link]
-
Oxidative β-C–H sulfonylation of cyclic amines. PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in "Pyridin-2-ylmethanesulfonyl Chloride" reactions
Technical Support Center: Pyridin-2-ylmethanesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily used for introducing the pyridin-2-ylmethylsulfonyl moiety onto nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. However, its unique structure—featuring a methylene spacer between the sulfonyl group and the pyridine ring—presents significant steric challenges that can impede reactions, leading to low yields or complete reaction failure, especially with complex or hindered substrates. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help researchers overcome these steric barriers and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow or low-yielding?
A: The primary reason is often steric hindrance. The pyridine ring, although separated by a CH₂ group, can sterically shield the electrophilic sulfur atom. This effect is magnified when the nucleophile (e.g., a secondary amine or a hindered alcohol) is also sterically demanding.[1][2] The combination of a hindered electrophile and a hindered nucleophile creates a high activation energy barrier for the reaction.
Q2: What is the most critical first step to improve a struggling reaction?
A: The addition of a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP), is the most effective initial strategy. DMAP can accelerate sterically hindered sulfonylation reactions significantly, often reducing reaction times from days or hours to just a few hours.[3][4] It functions by forming a more reactive intermediate, which is then more susceptible to attack by the nucleophile.[3][5]
Q3: Can the choice of base negatively impact my reaction?
A: Absolutely. While a base is necessary to neutralize the HCl byproduct, a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate the steric problem.[1] These bases can contribute to the crowding around the reaction center. Switching to a smaller, non-nucleophilic base like pyridine itself can be beneficial.[1][6] In many cases where DMAP is used as a catalyst, an additional bulky base may not even be required.[3]
Q4: My starting material seems to be decomposing. What are the stability concerns?
A: this compound is highly susceptible to hydrolysis.[7] All reactions must be conducted under strictly anhydrous conditions, using oven-dried glassware and anhydrous solvents. Moisture will convert the sulfonyl chloride to the unreactive corresponding sulfonic acid. Furthermore, the presence of α-hydrogens on the methylene spacer makes the compound susceptible to elimination reactions (forming a sulfene intermediate), especially in the presence of strong, non-hindered tertiary amine bases.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a logical progression of solutions to diagnose and resolve the issue.
Problem 1: Low to No Yield of the Desired Product
-
Probable Cause A: Extreme Steric Hindrance. The combined bulk of your nucleophile and the this compound is preventing the reaction.
-
Probable Cause B: Reagent Decomposition. The sulfonyl chloride was hydrolyzed by ambient moisture before or during the reaction.[7]
-
Probable Cause C: Inappropriate Base. The base used is sterically hindering the reaction or promoting an alternative decomposition pathway (sulfene formation).[1][8]
Caption: Troubleshooting workflow for low-yield reactions.
| Strategy | Action | Rationale |
| 1. Add DMAP Catalyst | Add 0.1 to 0.2 equivalents of 4-Dimethylaminopyridine (DMAP) to the reaction mixture along with the nucleophile before adding the sulfonyl chloride. | DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate. This intermediate is much more electrophilic and readily reacts with even hindered nucleophiles, lowering the activation energy of the reaction.[3][5] |
| 2. Change the Base | Replace bulky bases like triethylamine (TEA) or DIPEA with a less hindered base such as pyridine (used as a co-solvent or in 2-3 equivalents). | Bulky bases can contribute to steric congestion around the electrophilic sulfur atom.[1] Pyridine is smaller and can still effectively scavenge the HCl byproduct without adding significant steric bulk.[6] |
| 3. Increase Temperature | If the reaction is being run at 0 °C or room temperature, cautiously increase the temperature. Monitor by TLC or LC-MS. Try 40-50 °C first, and if necessary, proceed to reflux in a suitable solvent (e.g., DCM, MeCN). | Providing more kinetic energy can help the reacting molecules overcome the high activation barrier imposed by steric repulsion.[1] |
| 4. Ensure Anhydrous Conditions | Use flame- or oven-dried glassware. Use anhydrous solvents from a sure-seal bottle or freshly distilled. Run the reaction under an inert atmosphere (N₂ or Ar). | This compound is sensitive to moisture and will readily hydrolyze to the unreactive sulfonic acid, killing the reaction.[7] |
Problem 2: Formation of Multiple Side Products
-
Probable Cause A: Sulfene Intermediate Formation. The use of a strong, non-hindered base can promote an E2-elimination reaction at the α-carbon, forming a highly reactive sulfene intermediate (CH₂(C₅H₄N)SO₂). This intermediate can polymerize or react non-selectively.[8][9]
-
Probable Cause B: Reaction with Dimer/Trimer of DMAP. At higher concentrations or temperatures, DMAP can form colored byproducts.
-
Probable Cause C: Double Sulfonylation. If using a primary amine, reaction at both N-H bonds can occur, though this is less common with hindered reagents.
-
Base Selection: Avoid strong, non-nucleophilic bases like DBU or proton sponge if sulfene formation is suspected. Stick to pyridine or use only catalytic DMAP without an additional tertiary amine base.[3]
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the mixture of the nucleophile, base, and catalyst at a low temperature (e.g., 0 °C) to maintain low instantaneous concentrations and minimize side reactions.
-
Stoichiometry Control: For primary amines, using a slight excess of the amine (1.1 - 1.2 equivalents) relative to the sulfonyl chloride can help favor the mono-sulfonated product.[1]
The Mechanism of DMAP Catalysis in Hindered Sulfonylations
Understanding why a solution works is key to effective troubleshooting. The dramatic success of DMAP in these reactions stems from its ability to change the reaction pathway from a high-energy direct attack to a lower-energy, two-step catalytic cycle.
Caption: DMAP catalysis lowers the reaction activation energy.
-
Activation Step: The highly nucleophilic DMAP attacks the sulfonyl chloride, displacing the chloride ion to form a N-sulfonylpyridinium salt.[3][5] This intermediate is significantly more reactive than the parent sulfonyl chloride.
-
Nucleophilic Attack: The (hindered) alcohol or amine nucleophile then attacks the sulfur atom of the activated intermediate. The pyridinium ion is an excellent leaving group, and its departure is facile.
-
Catalyst Regeneration: DMAP is regenerated and can participate in another catalytic cycle.
Validated Experimental Protocols
Protocol 1: General Procedure for Hindered Amines/Alcohols using DMAP
This protocol is optimized for challenging nucleophiles where standard conditions have failed.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the hindered amine or alcohol (1.0 eq), anhydrous dichloromethane (DCM, approx. 0.1 M), and 4-Dimethylaminopyridine (DMAP, 0.15 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (2.0 eq). Stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl (2x) to remove DMAP and pyridine, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
References
- BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Kee, T. P. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
- Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.
- BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- Grote, V. (2019). How to overcome Steric Hindrance?. ResearchGate.
- Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.
-
Khan, S. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Retrieved from [Link]
-
Wang, X., et al. (2023). Formal C−H sulfonylation and nucleophilic disulfuration. ResearchGate. Retrieved from [Link]
-
Kee, T. P. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
-
Raines, R. T. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Pyridin-2-ylmethanesulfonyl Chloride Reactions
Welcome to the technical support center for Pyridin-2-ylmethanesulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot reactions and ensure reproducible success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as (2-picolinyl)sulfonyl chloride, is a highly reactive organic compound used as a sulfonylating agent.[1] Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines. The resulting pyridinylmethyl-sulfonamides are significant scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds and FDA-approved drugs.[2] The pyridine moiety is considered a "privileged scaffold" as its nitrogen atom can act as a hydrogen bond acceptor, often improving the pharmacokinetic profile of a drug candidate.[2]
Q2: This reagent is notoriously unstable. What are the primary degradation pathways I should be aware of?
The instability of this compound is a critical factor that must be managed. There are two principal degradation pathways:
-
Hydrolysis: Like most sulfonyl chlorides, it is highly sensitive to moisture. It readily hydrolyzes to form the corresponding Pyridine-2-ylmethanesulfonic acid, releasing hydrochloric acid (HCl) in the process.[1][3] This is the most common cause of reagent decomposition and low reaction yields.[1]
-
SO₂ Extrusion: Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at the alpha-position (C2) of the ring, are known to be thermally unstable and can decompose through the extrusion of sulfur dioxide (SO₂).[4][5] This can lead to the formation of chlorinated picoline byproducts.
Proper storage is essential. The reagent should be kept in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated (2-8°C) to minimize these degradation pathways.[3]
Q3: What are the key safety precautions when working with this reagent?
Due to its reactivity, several safety precautions are mandatory. The reagent is an irritant, and its hydrolysis produces HCl gas.[1]
-
Personal Protective Equipment (PPE): Always use safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the reagent exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors or HCl produced upon contact with atmospheric moisture.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent premature decomposition.
Section 2: Troubleshooting Guide - From Reaction to Purification
This section tackles specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide
Q: I've set up my sulfonamide synthesis, but my TLC/LC-MS analysis shows little to no product formation. What went wrong?
This is a common issue stemming from several potential causes. Let's diagnose them.
-
Cause A: Reagent Degradation due to Hydrolysis.
-
Explanation: Your primary suspect should always be the hydrolysis of the this compound starting material. If it has been improperly stored or handled, it may have already converted to the unreactive sulfonic acid.[1]
-
Solution: Use a fresh bottle of the reagent or material that has been stored meticulously under an inert atmosphere. Always use anhydrous solvents (e.g., Dichloromethane, THF) and oven-dried glassware.[1]
-
-
Cause B: In-situ Neutralization of the Amine.
-
Explanation: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl.[1] If a base is not included, this HCl will protonate your starting amine, rendering it non-nucleophilic and effectively stopping the reaction.
-
Solution: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, must be added to the reaction mixture to act as an acid scavenger.[1] Typically, 1.5 to 2.0 equivalents are used.
-
-
Cause C: Competing Side Reaction at the Methylene Bridge.
-
Explanation: A unique feature of this reagent is the methylene (-CH₂-) bridge. In the presence of a base like triethylamine, the protons on this carbon can become acidic. This is exacerbated if the pyridine nitrogen is transiently N-sulfonylated, which significantly increases the acidity of the picolyl protons. This can lead to deprotonation and the formation of unstable, often colorful, alkylidene dihydropyridine intermediates that can polymerize or lead to other byproducts.
-
Solution: Control the reaction temperature. Add the sulfonyl chloride solution slowly to the mixture of your amine and base at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. This favors the desired nucleophilic attack by the amine over the deprotonation of the methylene bridge.
-
Problem 2: My Crude Product is an Impure, Complex Mixture
Q: The reaction seems to have worked, but the crude product is a mess with multiple spots on TLC. What are these byproducts?
Identifying the source of impurities is key to optimizing the work-up and purification.
-
Byproduct A: Pyridine-2-ylmethanesulfonic Acid.
-
Explanation: This is the hydrolysis product of your starting material. It is highly polar and water-soluble.
-
Removal Strategy: This is easily removed during the aqueous work-up. Washing the organic layer with water or a saturated sodium bicarbonate solution will extract this acidic impurity into the aqueous phase.[1]
-
-
Byproduct B: Bis-Sulfonylated Amine.
-
Explanation: If you are using a primary amine (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂R') to be deprotonated by the base and react a second time with another molecule of the sulfonyl chloride, yielding a bis-sulfonylated product (R-N(SO₂R')₂).[1] This is more common with less sterically hindered primary amines.
-
Removal Strategy: Use a slight excess (1.1-1.2 equivalents) of the primary amine to ensure the sulfonyl chloride is fully consumed.[1] Purification is typically achieved via column chromatography.
-
-
Byproduct C: Unreacted Amine Starting Material.
-
Explanation: The reaction may not have gone to completion, or an excess of the amine was used.
-
Removal Strategy: This basic impurity can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. The amine will be protonated and extracted into the aqueous layer.[1]
-
Problem 3: Difficulty During Purification
Q: I'm struggling to purify my final sulfonamide product. What are the best practices?
The properties of your specific sulfonamide will dictate the ideal purification strategy.
-
Strategy A: Acid-Base Extraction (Liquid-Liquid Work-up).
-
Explanation: This is the most powerful initial purification step. By washing the organic solution (e.g., DCM, Ethyl Acetate) sequentially with acid and base, you can remove basic (unreacted amine) and acidic (sulfonic acid) impurities, respectively.
-
Key Tip: The pyridine nitrogen in your product is basic (pKa ~5) and can be protonated. Washing with 1M HCl may cause your product to partition into the aqueous layer. If this happens, you must re-basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 8 and re-extract your product back into an organic solvent. Always check both organic and aqueous layers by TLC or LC-MS before discarding them.
-
-
Strategy B: Column Chromatography.
-
Explanation: For removing non-acidic/basic impurities or separating closely related products, column chromatography is essential.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The polarity can be fine-tuned based on your product's retention factor (Rf). For particularly basic sulfonamides that show tailing on silica, adding a small amount of triethylamine (~0.5%) or ammonia in methanol to the mobile phase can improve peak shape.
-
Section 3: Protocols & Data
This section provides a detailed, step-by-step general protocol for a typical sulfonamide synthesis and work-up, along with a table of common reaction parameters.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine starting material (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF) to make a ~0.2 M solution.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add deionized water to quench any remaining sulfonyl chloride.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine and triethylamine).
-
Saturated aqueous NaHCO₃ (to remove sulfonic acid and residual HCl).
-
Brine (to remove bulk water).
-
-
Critical Step: Check all aqueous layers for product before discarding, especially the 1M HCl wash.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization as needed.
Table 1: Common Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Causality |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Must be anhydrous and inert. DCM is a common choice for its ability to dissolve a wide range of reactants. |
| Bases | Triethylamine (Et₃N), Pyridine, DIPEA | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine nucleophile.[1] |
| Stoichiometry | ~1.1 eq. Sulfonyl Chloride, 1.0 eq. Amine | A slight excess of the sulfonylating agent can help drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates side reactions at the methylene bridge and controls the exothermic reaction. |
Section 4: Visualized Workflows
To further clarify the experimental logic, the following diagrams illustrate the key decision-making processes.
Diagram 1: General Sulfonamide Synthesis & Work-up Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Diagram 2: Troubleshooting Low Product Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - NIH. (2020). (URL: [Link])
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (2023). (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Publications. (2013). (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. (2013). (URL: [Link])
Sources
Technical Support Center: Troubleshooting the Removal of "Pyridin-2-ylmethanesulfonyl Chloride" Impurities
Welcome to the technical support center for Pyridin-2-ylmethanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this valuable but challenging reagent. This compound is a highly reactive intermediate, and its utility is often hampered by its inherent instability. This document provides a structured approach to identifying, mitigating, and removing common impurities to ensure the success of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with this compound.
Q1: My sample of this compound has a distinct yellow or brown color. Is it still viable for my reaction?
A slight yellowish tint is often acceptable, as synthesis can yield a yellowish viscous liquid[1][2]. However, a significant darkening to brown or black is a strong indicator of substantial decomposition[3]. The primary degradation pathway is hydrolysis, but other decomposition routes can produce colored byproducts. For reactions sensitive to impurities or requiring precise stoichiometry, we strongly recommend assessing the purity via ¹H NMR or HPLC before use. For best results, using freshly prepared or newly purified material is always the preferred course of action[3][4].
Q2: What is the most common impurity I should expect, and how is it formed?
The most prevalent impurity is Pyridin-2-ylmethanesulfonic acid . This is formed through the hydrolysis of the sulfonyl chloride group upon contact with water, even atmospheric moisture[2][3][5]. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which cleaves the S-Cl bond to form the corresponding sulfonic acid and hydrochloric acid[6][7].
Q3: What are the optimal storage conditions for this compound to prevent degradation?
To maximize shelf-life and maintain purity, stringent storage conditions are critical. The compound should be stored in a tightly sealed container, under a dry, inert atmosphere such as argon or nitrogen, and kept refrigerated[3]. It is crucial to minimize exposure to moist air due to its hygroscopic nature[3][4]. For long-term use, consider storing it as a more stable precursor if possible, or preparing it fresh for immediate consumption in your reaction sequence[4][8].
Q4: I found an old bottle of this compound in the fridge. How can I determine if it's still good to use?
Before using an aged sample, a purity assessment is mandatory. The most straightforward method is to take a small aliquot and run a ¹H NMR spectrum. Look for the characteristic peaks of the desired product and compare the integration against any new, broad peaks which may indicate the presence of the sulfonic acid hydrolysis product. If significant impurity peaks are present (e.g., >5-10%), the reagent's effectiveness in subsequent reactions will be compromised. For quantitative analysis, a validated HPLC method is recommended to determine the precise percentage of active sulfonyl chloride.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a problem-cause-solution framework for specific challenges encountered during experiments.
Scenario 1: Unexpected Peaks in ¹H NMR Spectrum
-
Problem: The ¹H NMR spectrum of my freshly synthesized or purchased this compound shows broad signals or peaks that do not correspond to the product.
-
Probable Cause: The primary culprit is hydrolysis to Pyridin-2-ylmethanesulfonic acid. The acidic proton of the sulfonic acid group can cause peak broadening. Other possibilities include residual solvents from the workup or unreacted starting materials.
-
Investigative Steps & Solutions:
-
Identify the Impurity: The sulfonic acid protons are often broad and may appear downfield. Compare your spectrum to a reference or to spectra of related sulfonic acids.
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad peak corresponding to the acidic sulfonic acid proton will exchange with deuterium and disappear, confirming its identity.
-
Action: If hydrolysis is confirmed and is significant, the material should be purified before use. For many applications, it is often more efficient to synthesize a fresh batch and use it immediately in situ to avoid degradation during purification and storage[2][8].
-
Scenario 2: Significantly Low Yield After Aqueous Workup
-
Problem: My reaction yield dropped dramatically after performing an aqueous wash and extraction.
-
Probable Cause: Prolonged contact with the aqueous phase led to extensive hydrolysis of the sulfonyl chloride product[9]. The reactivity that makes it a useful reagent also makes it highly susceptible to degradation in water.
-
Preventative Measures & Solutions:
-
Minimize Contact Time: Perform aqueous washes as rapidly as possible.
-
Use Cold Solutions: Use ice-cold water or, preferably, a cold saturated brine (NaCl) solution for washes. The salt will decrease the solubility of the organic product in the aqueous layer and can help suppress hydrolysis.
-
Ensure Anhydrous Conditions: After extraction, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution immediately.
-
Consider an Anhydrous Workup: If the downstream chemistry allows, avoid an aqueous workup altogether. Quenching the reaction with a non-aqueous method and filtering through a plug of silica or celite can sometimes be sufficient to remove solid byproducts before concentrating the material for immediate use[8].
-
Diagram: Primary Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway, which is the most common source of impurities.
Caption: Hydrolysis of this compound.
Section 3: Detailed Purification Protocols
When high purity is essential, the following protocols can be employed. The choice of method depends on the scale of the reaction and the nature of the impurities.
Protocol 1: Rapid Purification for Immediate (In-Situ) Use
This method is designed to quickly remove solid byproducts and some polar impurities without exposing the compound to silica gel for extended periods.
-
Reaction Quench: Once the synthesis is complete, cool the reaction mixture to 0 °C.
-
Solvent Addition: If the product is not already in a suitable solvent, dilute the mixture with a dry, non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: Prepare a short plug of Celite or silica gel in a fritted funnel. Pass the organic solution through the plug.
-
Rinse: Wash the plug with a small amount of the same dry solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure, ensuring the bath temperature remains low (<30 °C) to prevent thermal decomposition.
-
Immediate Use: Re-dissolve the resulting residue in the appropriate dry solvent and use it immediately in the subsequent reaction step[8].
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for removing a wide range of impurities but requires careful execution to minimize on-column degradation.
-
Adsorbent Preparation: Use silica gel that has been dried in a vacuum oven to remove residual water.
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The goal is to have the product move off the baseline (Rf ≈ 0.3-0.4) while leaving polar impurities (like the sulfonic acid) at the origin.
-
Column Packing: Pack the column using the chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the column (dry loading). Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly (wet loading).
-
Elution: Run the column quickly and efficiently. Do not pause the chromatography. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and immediately remove the solvent under reduced pressure at a low temperature. Place the purified product under an inert atmosphere as soon as it is isolated.
Section 4: Analytical Methods for Purity Assessment
A multi-faceted approach to analysis is the best way to ensure the quality of your reagent.
| Analytical Method | Purpose | Key Insights Provided |
| ¹H NMR | Structural Confirmation & Purity Estimation | Confirms the chemical structure. The ratio of product peaks to impurity peaks provides a semi-quantitative measure of purity.[1][2] |
| HPLC | Quantitative Purity Analysis | Separates the main compound from impurities, allowing for precise quantification of purity (e.g., area %). Essential for quality control.[10][11] |
| LC-MS | Impurity Identification | Couples the separation power of HPLC with mass spectrometry to determine the molecular weight of unknown impurity peaks, aiding in their identification.[11][12] |
| GC-MS | Volatile Impurity Analysis | Useful for detecting residual solvents or volatile byproducts from the synthesis.[13] |
Diagram: General Purification & Quality Control Workflow
Caption: Recommended workflow for handling this compound.
References
- King, J. F., & Fung, Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Synthesis routes of Pyridine-2-sulfonyl Chloride. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- PYRIDINE-2-SULFONYL CHLORIDE synthesis. ChemicalBook.
- Analytical Methods. FDA.
- How to deal with the instability of pyridine-2-sulfonyl chloride and rel
- PYRIDINE-2-SULFONYL CHLORIDE. ChemicalBook.
- Shevchuk, O. I., et al. Stability of pyridine-2-sulfonyl chlorides as neat samples.
- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. Benchchem.
- (Pyridin-2-yl)methanesulfonyl chloride hydrochloride. Biosynth.
- Sulfonyl chloride synthesis by chlorosulfon
- Sulfonyl chloride synthesis by oxid
- Synthesis method of pyridine-3-sulfonyl chloride.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- Pyridine-2-sulfonyl Chloride. PubChem.
- PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. WIPO.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. PubChem.
- Relevant impurities of technical active substances. BVL.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
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Validation & Comparative
A Tale of Two Sulfonyls: A Comparative Guide to Pyridin-2-ylmethanesulfonyl Chloride and Benzenesulfonyl Chloride in Synthesis
For the Modern Organic Chemist: A Senior Application Scientist's Perspective on Reagent Selection
In the vast toolkit of the synthetic chemist, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged motif in medicinal chemistry and materials science. While benzenesulfonyl chloride has long been a workhorse in this arena, the growing demand for nuanced molecular architectures has brought heteroaromatic analogues to the forefront. This guide provides an in-depth, data-supported comparison of Pyridin-2-ylmethanesulfonyl Chloride and the archetypal benzenesulfonyl chloride, offering insights into their respective reactivities, applications, and the subtle mechanistic variations that dictate their utility.
At a Glance: Structural and Physicochemical Distinctions
A cursory examination of the two molecules reveals the key difference: the replacement of a phenyl ring with a pyridin-2-ylmethyl group. This seemingly minor alteration has profound implications for the electronic properties and, consequently, the reactivity of the sulfonyl chloride.
| Property | This compound | Benzenesulfonyl Chloride |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₅ClO₂S |
| Molecular Weight | 191.64 g/mol | 176.62 g/mol |
| Appearance | Typically a solid (often as hydrochloride salt) | Colorless to pale yellow liquid[1][2] |
| Key Structural Feature | Pyridinyl group attached via a methylene spacer | Phenyl group directly attached to the sulfonyl group |
| Electronic Influence | The pyridine ring is electron-deficient, and its influence on the sulfonyl group is modulated by the insulating methylene (-CH₂-) group.[3] | The phenyl ring can donate or withdraw electron density via resonance and inductive effects. |
The Heart of the Matter: A Mechanistic Dissection of Reactivity
The sulfonylation of a nucleophile, typically an amine, by a sulfonyl chloride proceeds through a nucleophilic substitution at the electrophilic sulfur atom. The facility of this reaction is largely governed by the electrophilicity of the sulfur center.
Benzenesulfonyl Chloride: The reactivity of benzenesulfonyl chloride can be modulated by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating the reaction, while electron-donating groups have the opposite effect.[4]
In the Trenches: Comparative Experimental Protocols
The true measure of a reagent's utility lies in its practical application. Below are representative, step-by-step protocols for the synthesis of sulfonamides using both reagents, drawn from established methodologies.
Protocol 1: Synthesis of N-Benzylbenzenesulfonamide
This protocol is a classic example of a Schotten-Baumann reaction, a widely used method for the synthesis of amides and sulfonamides.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a base (1.1 to 2.0 equivalents), such as pyridine or triethylamine. Alternatively, an aqueous base like sodium hydroxide can be used in a biphasic system.[6][7]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05 equivalents) to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[6][7]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Expected Yields: Yields for this type of reaction are typically high, often in the range of 85-95%, depending on the specific amine and reaction conditions.[8]
Protocol 2: Synthesis of a Sulfonamide using this compound
The synthesis of sulfonamides from this compound often involves its in-situ generation from a more stable precursor, such as a sulfinate salt, due to the potential instability of the sulfonyl chloride itself.[9]
Step-by-Step Methodology (via in-situ generation):
-
Suspension: Suspend sodium (pyridin-2-yl)methanesulfinate (2.0 equivalents) in dichloromethane.
-
Chlorination: Add N-chlorosuccinimide (NCS) (2.0 equivalents) to the suspension and stir for 1 hour at ambient temperature.[10]
-
Filtration: Filter the reaction mixture through a short plug of Celite to obtain a crude solution of this compound.
-
Addition of Amine and Base: To the crude sulfonyl chloride solution, add the desired amine (1.0 equivalent) and pyridine (3.0 equivalents) as a base.[10]
-
Reaction: Stir the mixture for approximately 3 hours at ambient temperature.
-
Quenching and Purification: Quench the reaction with methanol, concentrate the mixture, and purify the product using reversed-phase high-performance liquid chromatography (HPLC).[10]
Strategic Considerations for the Drug Development Professional
The choice between benzenesulfonyl chloride and this compound is not merely a matter of reactivity but a strategic decision influenced by the desired properties of the final molecule.
-
Benzenesulfonyl Chloride: This reagent is ideal for creating a diverse array of sulfonamides where the physicochemical properties can be fine-tuned by substitution on the phenyl ring. It is a cost-effective and readily available starting material for large-scale synthesis.[11]
-
This compound: The incorporation of a pyridine moiety can be highly advantageous in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[12][13] Furthermore, the pyridine ring can modulate properties such as solubility and metabolic stability.[14] The use of this reagent is therefore a strategic choice for introducing a "privileged" scaffold into a drug candidate.[12]
Conclusion: A Nuanced Choice for the Discerning Chemist
While benzenesulfonyl chloride remains a cornerstone of organic synthesis, this compound offers a valuable alternative for the synthesis of complex molecules with tailored properties. The decision of which reagent to employ should be guided by a thorough understanding of their respective reactivities, the desired attributes of the target molecule, and the practical considerations of the synthetic route. By appreciating the subtle interplay of electronic effects and structural features, the modern chemist can harness the full potential of these powerful sulfonylating agents.
References
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
- Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1334-1337.
- Cao, L., et al. (2025). Silver-Catalyzed Synthesis of N-Benzyl Sulfonamides via Sulfonamidation of Benzylic C(sp³)—H Bonds. ChemistrySelect.
- National Center for Biotechnology Information. (n.d.).
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate. [Link]
- Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 489-492.
- Sci-Hub. (n.d.).
- Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058.
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(10), 2477-2487.
- King, J. F., & Skonieczny, S. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(11), 2038-2045.
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]
-
King, J. F., & Skonieczny, S. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
-
ResearchGate. (n.d.). Reagents and conditions: (i) substituted benzene-1-sulfonyl chloride, pyridine, room temperature, overnight. [Link]
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The Synthetic Chemist's Dilemma: A Comparative Guide to Pyridin-2-ylmethanesulfonyl Chloride vs. Tosyl Chloride for Sulfonamide Formation
A Senior Application Scientist's Perspective on Strategic Amine Protection
For researchers in the intricate field of multi-step organic synthesis, particularly within drug development, the choice of a protecting group is a decision with far-reaching consequences. It is a strategic choice that dictates future reaction conditions and defines the boundaries of synthetic possibility. The sulfonamide, a stalwart functional group, is a common means of protecting primary and secondary amines. The selection of the sulfonyl chloride used to form it, however, separates a simple protection step from a sophisticated, strategic maneuver.
This guide provides an in-depth comparison of two key reagents for this purpose: the workhorse p-Toluenesulfonyl Chloride (Ts-Cl) and the strategic alternative, Pyridin-2-ylmethanesulfonyl Chloride (PymSY-Cl) . While both reliably form sulfonamides, their true value is revealed not in their formation, but in their cleavage. The choice between them hinges on a single, critical question: Is the sulfonamide a permanent fixture or a temporary shield?
The Benchmark Reagent: p-Toluenesulfonyl Chloride (Ts-Cl)
p-Toluenesulfonyl chloride, universally known as tosyl chloride (Ts-Cl), is the quintessential reagent for sulfonamide formation.[1] Derived from p-toluenesulfonic acid, it reacts readily with primary and secondary amines in the presence of a base, such as pyridine, to yield exceptionally stable N-tosylsulfonamides.[2]
The N-Tosyl Group: A Pillar of Stability The resulting N-tosyl group is renowned for its robustness. It is chemically inert to a vast range of reaction conditions, including many nucleophiles, moderate acids, bases, and organometallic reagents.[2] This high stability is its greatest strength and, paradoxically, its most significant weakness.
The Challenge of Deprotection Removing a tosyl group from an amine is a formidable task, often requiring harsh, non-selective conditions that can compromise sensitive functional groups elsewhere in a complex molecule.[1][3] Standard methods include:
-
Reductive Cleavage: Using potent reducing agents like sodium in liquid ammonia or sodium naphthalenide.[4]
-
Strongly Acidic Hydrolysis: Requiring concentrated acids such as HBr or H₂SO₄, often at elevated temperatures.[4]
This makes the N-tosyl group suitable for applications where the sulfonamide is a permanent feature of the final molecule or when the substrate can withstand the severe conditions required for its removal.
The Orthogonal Alternative: this compound (PymSY-Cl)
This compound (PymSY-Cl) represents a more nuanced approach to amine protection. While its reaction with amines to form the corresponding N-PymSY sulfonamide is mechanistically similar to that of Ts-Cl, the resulting protecting group is engineered for selective removal under mild conditions.
The N-PymSY Group: Designed for Deprotection The key to the PymSY group's utility is the pyridine nitrogen atom. This basic handle provides a point of attack for specific reagents that would not affect a simple aryl sulfonamide like a tosylamide. The methylene spacer between the pyridine ring and the sulfonyl group ensures that the electrophilicity of the sulfonyl sulfur is comparable to other alkylsulfonyl chlorides during formation, but the pyridine nitrogen remains available for a unique cleavage mechanism.
This design allows for orthogonal deprotection —the selective removal of one protecting group in the presence of others.[5][6] A researcher can cleave an N-PymSY group without affecting acid-labile groups (e.g., Boc), base-labile groups (e.g., Fmoc), or even other robust sulfonamides like the N-tosyl group.
Recent studies have shown that related pyridine-2-sulfonamides can be effectively deprotected using reagents like magnesium in methanol at low temperatures, conditions that are significantly milder than those required for tosyl group cleavage.[7]
Head-to-Head Comparison: PymSY vs. Tosyl
The decision to use PymSY-Cl or Ts-Cl is best understood through a direct comparison of the resulting sulfonamide's properties.
| Feature | N-Tosyl Group (from Ts-Cl) | N-PymSY Group (from PymSY-Cl) |
| Formation Conditions | Amine, Ts-Cl, Base (e.g., Pyridine, Et₃N) | Amine, PymSY-Cl, Base (e.g., Pyridine, Et₃N) |
| Chemical Stability | Extremely High: Stable to a wide range of acidic, basic, oxidative, and reductive conditions.[1] | High: Stable to many common synthetic reagents, including those for Boc and Fmoc removal. |
| Deprotection Method | Harsh: Requires potent reagents such as Na/NH₃, HBr/phenol, or SmI₂.[1][3] | Mild & Chemoselective: Can be cleaved under specific, gentle conditions (e.g., Mg/MeOH).[7] |
| Orthogonality | Low: Deprotection conditions can cleave many other protecting groups. | High: Can be selectively removed in the presence of Ts, Boc, Fmoc, benzyl ethers, and other common groups.[5] |
| Primary Use Case | Permanent installation of a sulfonamide or robust, long-term protection in hardy substrates. | Temporary protection requiring mild, selective removal in complex, multi-functionalized molecules. |
Visualizing the Strategy: Reaction and Orthogonality
To fully appreciate the strategic difference, we can visualize the reaction and the concept of orthogonality.
General Sulfonamide Formation
The fundamental reaction for both reagents is the nucleophilic attack of an amine on the electrophilic sulfonyl chloride, typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.
The Power of Orthogonal Deprotection
Imagine a complex substrate containing two different amine functionalities, one protected as a tosylamide and the other as a PymSY-amide. The PymSY group can be selectively removed, leaving the tosyl group and the rest of the molecule intact for further transformation.
Experimental Protocols
The following protocols are representative procedures for the synthesis and deprotection of N-tosyl and N-PymSY protected amines.
Protocol 1: Synthesis of a Representative N-Tosylsulfonamide
This protocol describes the tosylation of a primary amine using tosyl chloride and pyridine.
Materials:
-
Primary Amine (e.g., Benzylamine): 1.0 eq
-
p-Toluenesulfonyl Chloride (Ts-Cl): 1.1 eq
-
Pyridine (anhydrous): 10 vol (relative to amine)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous pyridine (10 vol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by slowly adding water and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-tosylsulfonamide.
Protocol 2: Deprotection of an N-Tosylsulfonamide (Reductive)
This protocol describes a common harsh reductive cleavage. CAUTION: Sodium metal is highly reactive. Liquid ammonia is a cryogenic liquid. This procedure must be performed by trained personnel with appropriate safety precautions.
Materials:
-
N-Tosylsulfonamide: 1.0 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia (NH₃)
-
Sodium metal (Na): ~10 eq
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas under an inert atmosphere (Argon or N₂).
-
Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Dissolve the N-tosylsulfonamide (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Carefully add small, freshly cut pieces of sodium metal (10 eq) to the stirred solution until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the bath warms to room temperature.
-
Dissolve the remaining residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify to obtain the free amine.
Protocol 3: Synthesis of a Representative N-PymSY-sulfonamide
The procedure is analogous to the tosylation protocol, substituting PymSY-Cl for Ts-Cl.
Materials:
-
Primary Amine (e.g., Benzylamine): 1.0 eq
-
This compound (PymSY-Cl): 1.1 eq
-
Triethylamine (Et₃N) or Pyridine: 1.5 eq
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of PymSY-Cl (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-PymSY-sulfonamide.
Protocol 4: Deprotection of an N-PymSY-sulfonamide (Mild, Chemoselective)
This protocol is adapted from methods used for the cleavage of related pyridine-2-sulfonamides.[7]
Materials:
-
N-PymSY-sulfonamide: 1.0 eq
-
Magnesium (Mg) turnings: 10 eq
-
Methanol (MeOH, anhydrous)
Procedure:
-
Suspend the N-PymSY-sulfonamide (1.0 eq) and magnesium turnings (10 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove excess magnesium and inorganic salts, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Purify as needed.
Conclusion and Recommendation
The choice between this compound and p-toluenesulfonyl chloride is a clear illustration of the principles of modern synthetic strategy.
-
Choose p-Toluenesulfonyl Chloride (Ts-Cl) when you require a highly robust sulfonamide that will endure a multitude of subsequent reaction steps and either represents a permanent part of the target structure or when the molecule can tolerate the harsh conditions needed for its eventual removal.
-
Choose this compound (PymSY-Cl) when your synthetic plan calls for the temporary protection of an amine within a complex, multi-functionalized molecule. Its key advantage is the ability to be removed under mild, chemoselective conditions, preserving other sensitive protecting groups and functionalities. This makes PymSY-Cl the superior choice for sophisticated, orthogonal protection strategies where preserving molecular integrity is paramount.
Ultimately, the decision is not about which reagent is "better," but which reagent is "smarter" for the specific synthetic journey ahead.
References
- Pakulski, Z. et al. (2016). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol.
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- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Wikipedia. (2023). Tosyl group. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Wipf, P. et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters, 20(21), 6853–6857.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Reaction Products of Pyridin-2-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the choice of sulfonylating agent is a critical decision that dictates reaction efficiency, product characteristics, and the potential for novel molecular architectures. Pyridin-2-ylmethanesulfonyl chloride has emerged as a reagent of interest, offering a unique combination of reactivity and structural features conferred by the pyridyl moiety. This guide provides an in-depth spectroscopic analysis of the reaction products of this compound and presents a comparative assessment against two commonly employed alternatives: methanesulfonyl chloride and benzenesulfonyl chloride. The information herein is intended to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Reagent with Untapped Potential
This compound is a sulfonylating agent that introduces the pyridin-2-ylmethylsulfonyl group to nucleophiles. The presence of the pyridine ring is not merely a structural feature; it significantly influences the electronic properties and, consequently, the reactivity of the sulfonyl chloride. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can enhance the electrophilicity of the sulfonyl sulfur, potentially leading to increased reactivity compared to simple alkyl sulfonyl chlorides. Furthermore, the pyridine moiety in the resulting sulfonamides can serve as a hydrogen bond acceptor or a coordination site for metal catalysts, offering additional functionalities in drug design and catalysis.
Comparative Spectroscopic Analysis of Sulfonamide Products
To provide a practical comparison, we will examine the expected spectroscopic characteristics of the sulfonamides formed from the reaction of this compound, methanesulfonyl chloride, and benzenesulfonyl chloride with a model primary amine, benzylamine.
Predicted Spectroscopic Data of N-Benzyl-(pyridin-2-yl)methanesulfonamide
¹H NMR:
-
Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitrogen (at the 6-position) will likely be the most deshielded.
-
Methylene Protons (-CH₂-SO₂-): The methylene protons adjacent to the sulfonyl group and the pyridine ring are expected to be a singlet and appear in the range of δ 4.5-5.0 ppm. The electron-withdrawing nature of both the pyridine ring and the sulfonyl group will cause a significant downfield shift.
-
Benzyl Protons: The methylene protons of the benzyl group will likely appear as a doublet around δ 4.3 ppm, coupled to the N-H proton. The aromatic protons of the benzyl ring will be observed in the typical aromatic region (δ 7.2-7.4 ppm).
-
N-H Proton: The sulfonamide N-H proton is expected to be a broad singlet or a triplet (if coupled to the benzylic CH₂) and its chemical shift will be concentration-dependent, typically appearing between δ 5.0 and 8.0 ppm.
¹³C NMR:
-
Pyridyl Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).
-
Methylene Carbon (-CH₂-SO₂-): This carbon is expected to have a chemical shift in the range of δ 55-65 ppm.
-
Benzyl Carbons: The benzylic methylene carbon will appear around δ 45-50 ppm, while the aromatic carbons will be in the δ 127-140 ppm range.
IR Spectroscopy:
-
S=O Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically in the ranges of 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[1][2][3][4][5][6]
-
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ is anticipated for the N-H stretch of the sulfonamide.
-
C=N and C=C Stretching (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region will be indicative of the pyridine ring.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected to be observed.
-
Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[7][8][9][10][11] The presence of the pyridine ring may lead to characteristic fragmentation patterns involving the pyridin-2-ylmethyl cation (m/z 92).
Comparative Data Table
The following table summarizes the key spectroscopic features of the N-benzylsulfonamides derived from the three compared sulfonyl chlorides. This allows for a direct comparison of how the R-group in R-SO₂Cl influences the spectroscopic properties of the product.
| Spectroscopic Feature | N-Benzyl-(pyridin-2-yl)methanesulfonamide | N-Benzyl-methanesulfonamide | N-Benzyl-benzenesulfonamide |
| ¹H NMR | |||
| R-group Protons | Pyridyl-H: δ 7.0-8.5 ppm; -CH₂-: δ 4.5-5.0 ppm | -CH₃: δ ~2.8 ppm | Phenyl-H: δ 7.5-8.0 ppm |
| Benzyl -CH₂- Protons | ~ δ 4.3 ppm | ~ δ 4.2 ppm | ~ δ 4.3 ppm |
| N-H Proton | δ 5.0-8.0 ppm | δ 4.5-5.5 ppm | δ 5.0-6.0 ppm |
| ¹³C NMR | |||
| R-group Carbons | Pyridyl-C: δ 120-150 ppm; -CH₂-: δ 55-65 ppm | -CH₃: δ ~40 ppm | Phenyl-C: δ 127-140 ppm |
| Benzyl -CH₂- Carbon | ~ δ 48 ppm | ~ δ 47 ppm | ~ δ 48 ppm |
| IR (cm⁻¹) | |||
| S=O Asymmetric Stretch | ~1340 | ~1320 | ~1330 |
| S=O Symmetric Stretch | ~1160 | ~1150 | ~1160 |
| N-H Stretch | ~3300 | ~3300 | ~3300 |
| MS (EI) Key Fragments | M⁺, [M-SO₂]⁺, [C₇H₇N]⁺ (m/z 92) | M⁺, [M-SO₂]⁺, [CH₃SO₂]⁺ (m/z 79) | M⁺, [M-SO₂]⁺, [C₆H₅]⁺ (m/z 77) |
Experimental Protocols
General Procedure for the Synthesis of N-Benzylsulfonamides
To a solution of benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, is added the respective sulfonyl chloride (1.0 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Characterization Workflow
The purified sulfonamide products are characterized using a suite of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Visualization of Reaction and Workflow
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-benzylsulfonamides.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of sulfonamides.
Discussion and Comparative Insights
The choice between this compound, methanesulfonyl chloride, and benzenesulfonyl chloride will depend on the specific requirements of the synthesis.
-
Reactivity: The electron-withdrawing nature of the pyridine ring is expected to make this compound more reactive than methanesulfonyl chloride.[12] Its reactivity relative to benzenesulfonyl chloride will depend on the electronic effects of the substituents on the benzene ring. For instance, benzenesulfonyl chlorides with electron-withdrawing groups will be more reactive.[13][14]
-
Product Properties: The incorporation of the pyridin-2-ylmethyl group introduces a basic nitrogen atom, which can influence the solubility and pharmacokinetic properties of the final molecule. This is a key consideration in drug development. The steric bulk of the pyridin-2-ylmethyl and phenyl groups is larger than the methyl group, which could influence reaction rates and the conformational properties of the product.
-
Spectroscopic Handles: The distinct signals of the pyridyl protons in the ¹H NMR spectrum provide a clear diagnostic tool for confirming the successful incorporation of the pyridin-2-ylmethylsulfonyl group. Similarly, the fragmentation pattern in mass spectrometry involving the pyridin-2-ylmethyl cation can be a unique identifier.
Conclusion
This compound offers a valuable alternative to traditional sulfonylating agents, providing a means to introduce a functionalized sulfonyl group with unique electronic and structural properties. The comparative spectroscopic data presented in this guide highlights the key differences in the analytical signatures of the resulting sulfonamides. By understanding these differences, researchers can more effectively design, execute, and characterize their synthetic targets, ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
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ResearchGate. (2018). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)METHANESULFONAMIDE | CAS 1197-23-5. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Worldwidejournals.com. (n.d.). Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl) -. [Link]
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Royal Society of Chemistry. (2016). Sequential oxonium-olefin-alkyne cyclization for the stereoselective synthesis of octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methano. [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
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UCLA. (n.d.). IR Absorption Table. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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ResearchGate. (2016). SYNTHESIS, STRUCTURAL, AND SPECTROSCOPIC (FT-IR, NMR, AND UV) CHARACTERIZATION OF 1-(CYCLOHEXYLMETHYL)-2-(PYRIDIN-2-YL)-1 H -BENZO[ D ]IMIDAZOLE BY EXPERIMENTAL TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. [Link]
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MDPI. (2025, November 11). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
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NIH. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. [Link]
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ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
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KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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ResearchGate. (2016). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
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ResearchGate. (2019). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]
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ResearchGate. (2016). Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. [Link]
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Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. [Link]
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ResearchGate. (2025). Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]
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Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]
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ResearchGate. (2016). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. [Link]-23-dihydro-4H-13-benzothiazin-4-ones)
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A Senior Application Scientist's Guide to "Pyridin-2-ylmethanesulfonyl Chloride": Characterization of Novel Compounds and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance in establishing favorable interactions with biological targets.[1][2] When coupled with the versatile sulfonamide functional group, a bioisostere of the amide bond known for its metabolic stability and hydrogen bonding capabilities, the resulting pyridinylmethylsulfonamides represent a promising class of molecules for drug discovery.[3] This guide provides an in-depth technical analysis of novel compounds synthesized using Pyridin-2-ylmethanesulfonyl Chloride , offering a comparative perspective against other common sulfonylating agents and detailed experimental protocols for their synthesis and characterization.
The Strategic Advantage of this compound in Drug Discovery
This compound distinguishes itself from more common arylsulfonyl chlorides through the introduction of a methylene (-CH₂-) linker between the pyridine ring and the sulfonyl chloride moiety. This seemingly subtle structural modification has profound implications for the physicochemical properties and biological activity of the resulting sulfonamides.
The pyridine nitrogen introduces a polar, basic center capable of forming key hydrogen bonds and salt bridges with biological targets, often enhancing solubility and pharmacokinetic profiles. The methylene spacer provides rotational flexibility, allowing the pyridine headgroup to orient itself optimally within a binding pocket, a feature not afforded by the rigid structure of arylsulfonyl chlorides.
Comparative Analysis: Reactivity and Performance
The choice of a sulfonylating agent is a critical decision in the synthetic workflow, directly impacting reaction conditions, yields, and purification strategies. Here, we compare this compound to two widely used alternatives: benzenesulfonyl chloride and methanesulfonyl chloride.
While direct kinetic comparisons for this compound are not extensively documented, its reactivity can be inferred from its structural components and data on analogous compounds like pyridine-2-sulfonyl chloride. The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the sulfonyl group, suggesting a higher reactivity compared to simple alkylsulfonyl chlorides like methanesulfonyl chloride.[4]
Table 1: Comparative Overview of Sulfonylating Agents
| Feature | This compound | Benzenesulfonyl Chloride | Methanesulfonyl Chloride |
| Reactivity | High (inferred) | Moderate | High |
| Key Structural Feature | Pyridinylmethyl group | Phenyl group | Methyl group |
| Potential for H-Bonding | High (Pyridine N) | Low | None |
| Conformational Flexibility | Moderate | Low | High (rotation) |
| Common Applications | Introduction of a versatile pharmacophore | General sulfonamide synthesis | Mesylation of alcohols, amines |
| Stability | Moderate, moisture-sensitive | High | High, moisture-sensitive |
The enhanced reactivity of sulfonyl chlorides with a pyridine moiety can be attributed to the electron-withdrawing nature of the heteroaromatic ring, which increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[4]
Synthesis and Characterization of Novel Pyridinylmethylsulfonamides
The synthesis of novel sulfonamides using this compound follows a well-established nucleophilic substitution reaction with a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
Caption: General workflow for the synthesis of novel sulfonamides.
Detailed Experimental Protocol: Synthesis of a Novel Pyridinylmethylsulfonamide
This protocol describes the synthesis of a representative novel sulfonamide using a generic primary amine.
Materials:
-
(Pyridin-2-yl)methanesulfonyl chloride hydrochloride
-
Primary amine of choice (e.g., aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of (Pyridin-2-yl)methanesulfonyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-(pyridin-2-yl)methanesulfonamide.
Characterization of Novel Compounds
The structural elucidation of the newly synthesized sulfonamides is performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the methylene protons of the pyridinylmethyl group, and the protons of the amine moiety. The sulfonamide N-H proton, if present, will typically appear as a broad singlet.
-
¹³C NMR: Look for the corresponding carbon signals of the pyridine ring, the methylene linker, and the amine substituent.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ ion.
Infrared (IR) Spectroscopy:
-
Characteristic stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide will appear around 3300 cm⁻¹.
Biological Significance of Pyridinylmethylsulfonamides
The incorporation of the pyridin-2-ylmethylsulfonamide scaffold has led to the discovery of compounds with a wide range of biological activities. For instance, derivatives of this class have shown promise as antimicrobial and antiviral agents.[1] A notable example is 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, which has demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[5] This highlights the potential of this scaffold in developing new treatments for infectious diseases.
Comparative Reaction Scheme
Caption: Comparative synthesis of sulfonamides.
Conclusion
This compound emerges as a valuable and reactive building block for the synthesis of novel sulfonamides with significant potential in drug discovery. The strategic inclusion of a flexible pyridinylmethyl moiety offers distinct advantages in terms of molecular recognition and pharmacokinetic properties compared to traditional sulfonylating agents. The straightforward synthetic protocols and robust characterization techniques outlined in this guide provide a solid foundation for researchers to explore the chemical space of pyridinylmethylsulfonamides and unlock their therapeutic potential.
References
-
Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]
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Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]
-
Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]
-
Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]
-
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-
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-
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-
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-
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A Senior Application Scientist's Guide to the Comparative Reactivity of Pyridine-Based Sulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridylsulfonyl Moiety
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a celebrated pharmacophore, integral to a vast portfolio of therapeutic agents.[1][2] Its prevalence stems from its unique ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form crucial hydrogen bond interactions with biological targets.[1] Pyridine-based sulfonyl chlorides are indispensable reagents for introducing this moiety, serving as versatile building blocks in the synthesis of complex pharmaceutical ingredients (APIs).[3][4][5]
However, not all pyridine-based sulfonyl chlorides are created equal. The position of the nitrogen atom within the aromatic ring profoundly influences the electrophilicity of the sulfonyl group, leading to significant differences in reactivity. Understanding these nuances is paramount for synthetic chemists to control reaction outcomes, optimize yields, and select the appropriate reagent for a given transformation.[4] This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridinesulfonyl chloride, grounded in the principles of physical organic chemistry and supported by practical, field-proven experimental design.
The Underlying Principles: Electronic and Steric Control of Reactivity
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[6][7] This sulfur center is rendered highly electron-deficient by the attached electron-withdrawing oxygen and chlorine atoms, making it a prime target for nucleophilic attack. The reaction typically proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[6][7][8]
In pyridine-based systems, the heteroaromatic ring itself introduces an additional layer of electronic modulation. The nitrogen atom is more electronegative than carbon and acts as a potent electron-withdrawing group, influencing the entire π-system of the ring through both inductive and resonance effects.[9][10][11]
Electronic Effects of Nitrogen Position
The position of the nitrogen atom relative to the sulfonyl chloride group dictates the magnitude of its electron-withdrawing influence, directly impacting the sulfur atom's electrophilicity.
-
4-Pyridinesulfonyl Chloride: The nitrogen atom is in the para-position. It exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-M effect).[10][11] This synergistic withdrawal of electron density significantly enhances the electrophilicity of the sulfonyl sulfur, making 4-pyridinesulfonyl chloride the most reactive among the three isomers.
-
2-Pyridinesulfonyl Chloride: The nitrogen is in the ortho-position. Like the 4-isomer, it exerts powerful -I and -M effects, leading to a highly activated, electrophilic sulfur center.[10] Its reactivity is expected to be comparable to, or slightly less than, the 4-isomer due to the proximity of the nitrogen.
-
3-Pyridinesulfonyl Chloride: The nitrogen is in the meta-position. From this position, it can only exert an inductive (-I) electron-withdrawing effect; resonance withdrawal is not possible.[10][11] Consequently, the activation of the sulfonyl group is less pronounced, rendering 3-pyridinesulfonyl chloride the least reactive of the three positional isomers.[1]
Steric Considerations
Steric hindrance can also play a crucial role, particularly for the 2-isomer. The proximity of the nitrogen atom to the reaction center can impede the approach of bulky nucleophiles.[12][13] This "ortho effect" can sometimes lead to slower reaction rates compared to the less hindered 4-isomer, despite similar electronic activation.[12] For 3- and 4-pyridinesulfonyl chloride, steric hindrance from the ring itself is generally not a significant factor unless bulky substituents are present at adjacent positions.
Comparative Reactivity Data
While direct, side-by-side kinetic comparisons under identical conditions are not always available in the literature, the general order of reactivity can be confidently established from established chemical principles and observations from synthetic procedures.[14][15]
| Sulfonyl Chloride | Nitrogen Position | Dominant Electronic Effects | Relative Electrophilicity | Expected Reactivity |
| 4-Pyridinesulfonyl Chloride | para | -I, -M | Very High | Highest |
| 2-Pyridinesulfonyl Chloride | ortho | -I, -M | High | High (may be reduced by sterics) |
| 3-Pyridinesulfonyl Chloride | meta | -I only | Moderate | Lowest |
| Benzenesulfonyl Chloride | (Reference) | (None) | Baseline | Reference |
This hierarchy is critical for experimental design. For instance, when reacting with a poorly nucleophilic amine, the highly reactive 4- or 2-pyridinesulfonyl chloride would be the reagents of choice. Conversely, for a highly nucleophilic substrate where selectivity is a concern, the more moderate 3-pyridinesulfonyl chloride might be preferred to avoid side reactions.[1][4]
Experimental Design for a Self-Validating Comparative Kinetic Study
To empirically determine the relative reactivity, a well-designed kinetic experiment is essential. The following protocol provides a robust, self-validating system for comparing the rates of sulfonamide formation. The causality behind this design is to standardize all variables (nucleophile, solvent, temperature, concentration) except for the sulfonyl chloride isomer, ensuring that any observed differences in reaction rate are directly attributable to the inherent reactivity of the substrate.
Objective
To determine the second-order rate constants for the reaction of 2-, 3-, and 4-pyridinesulfonyl chloride with a model primary amine (benzylamine) under standardized conditions.
Materials
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99.5%, distilled)
-
Acetonitrile (MeCN, HPLC grade, anhydrous)
-
Dodecane (Internal Standard, ≥99%)
-
Deionized Water (for quenching)
-
HPLC or GC-MS system
Standardized Protocol
This protocol should be performed identically for each of the three isomers.
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M solution of benzylamine and a 0.2 M solution of triethylamine in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of the specific pyridinesulfonyl chloride isomer in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of dodecane (internal standard) in anhydrous acetonitrile.
-
Rationale: Preparing stock solutions ensures accurate and reproducible concentrations for each experimental run. Anhydrous solvent is critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze.[12][18][22]
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed flask at 25.0 ± 0.1 °C), combine 5.0 mL of the benzylamine/TEA stock solution and 0.5 mL of the dodecane internal standard solution. Allow the solution to equilibrate thermally for 15 minutes with stirring.
-
Rationale: A non-nucleophilic base (TEA) is used to scavenge the HCl byproduct without competing with the primary amine nucleophile. An internal standard is crucial for accurate quantification by chromatography, correcting for variations in injection volume.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 5.0 mL of the pyridinesulfonyl chloride stock solution to the amine solution (final concentration of each reactant = 0.1 M). Start a timer immediately.
-
At predetermined time points (e.g., t = 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.8 mL of a 1:1 water/acetonitrile mixture.
-
Rationale: Quenching with water rapidly hydrolyzes any remaining sulfonyl chloride, halting the reaction and preserving the composition of the mixture at that specific time point for accurate analysis.
-
-
Analysis:
-
Analyze each quenched sample by HPLC or GC-MS.
-
Develop a method that provides clear separation of benzylamine, the corresponding N-benzylpyridinesulfonamide product, and the dodecane internal standard.
-
Generate a calibration curve for both the reactant (benzylamine) and the product against the internal standard to determine their concentrations at each time point.
-
-
Data Processing:
-
Plot the concentration of the product versus time for each isomer.
-
Calculate the initial reaction rate from the slope of this plot at early time points.
-
Assuming second-order kinetics, the rate law is: Rate = k[Amine][Sulfonyl Chloride]. The second-order rate constant (k) can be determined from the integrated rate law or by plotting 1/[Reactant] vs. time.
-
Conclusion and Outlook
The reactivity of pyridine-based sulfonyl chlorides is a direct and predictable function of the electronic properties dictated by the position of the ring nitrogen. The order of reactivity, 4-isomer > 2-isomer > 3-isomer , is a foundational principle that should guide reagent selection in synthetic chemistry. The highly activated 4- and 2-pyridinesulfonyl chlorides are ideal for reactions with weak nucleophiles or when rapid reaction times are desired. In contrast, the moderately reactive 3-pyridinesulfonyl chloride offers a milder alternative, potentially providing greater selectivity in complex syntheses. By leveraging this understanding and employing robust kinetic analysis as outlined, researchers and drug development professionals can make more informed decisions, accelerating the synthesis of novel chemical entities with therapeutic potential.
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Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAykv1ESAzPNGKS6e-ZBLnv9T48dUFZASNm-w_fzuQ8w7mQWF_MP-qtwDHIjO5YY-1p8J-lV0TNCpaOLKZUJ7JhhaHWBh6xRlr3LxCvA3_Mmmj2hv28nAodbe8CFKg_nVRh9ny]([Link]
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Efficacy of "Pyridin-2-ylmethanesulfonyl Chloride" in complex molecule synthesis
An In-Depth Comparative Guide to the Efficacy of Pyridin-2-ylmethanesulfonyl Chloride in Complex Molecule Synthesis
Introduction: Navigating the Landscape of Sulfonylating Agents
In the intricate world of complex molecule synthesis, the strategic introduction of a sulfonyl group (-SO₂R) is a cornerstone transformation. The resulting sulfonamides and sulfonate esters are not merely passive structural components; they are pivotal pharmacophores in a vast array of therapeutic agents and crucial intermediates in synthetic pathways. The choice of the sulfonylating agent is therefore a critical decision, dictating reaction efficiency, selectivity, and the ultimate success of a synthetic campaign.
This guide provides a comprehensive analysis of this compound (PyM-SO₂Cl), a reagent of growing interest. We will dissect its reactivity profile and potential applications by drawing objective comparisons with established alternatives. This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data for analogous compounds. For researchers, medicinal chemists, and process development scientists, this document serves as a practical resource for selecting the optimal reagent to accelerate discovery and development pipelines.
The Unique Profile of this compound
This compound introduces the pyridin-2-ylmethyl moiety. Its structure is unique when compared to common arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or alkylsulfonyl chlorides like methanesulfonyl chloride (MsCl). The key features influencing its reactivity are:
-
The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring acts as an electron-withdrawing group. This electronic effect is transmitted through the methylene spacer to the sulfonyl group.
-
The Methylene (-CH₂-) Spacer: This insulating bridge differentiates PyM-SO₂Cl from reagents like Pyridine-2-sulfonyl chloride, where the sulfonyl group is directly attached to the electron-deficient ring. This spacer modulates the electronic influence of the pyridine ring on the sulfur atom's electrophilicity.
These structural nuances suggest a reactivity profile that is distinct from both traditional alkyl and aryl sulfonylating agents, offering a unique tool for fine-tuning synthetic strategies.
Comparative Analysis with Alternative Sulfonylating Agents
The efficacy of a sulfonylating agent is primarily determined by the electrophilicity of the sulfur atom, which dictates its susceptibility to nucleophilic attack.[1] Electron-withdrawing groups on the R moiety of R-SO₂Cl increase reactivity, while electron-donating groups decrease it.[1]
Structural and Reactivity Comparison
Caption: Comparative positioning of sulfonylating agents by reactivity.
1. Methanesulfonyl Chloride (MsCl): The Alkyl Workhorse
-
Reactivity: Highly reactive due to the small size of the methyl group and the lack of resonance stabilization.[1]
-
Comparison to PyM-SO₂Cl: MsCl is expected to be significantly more reactive. The electron-withdrawing nature of the pyridin-2-ylmethyl group makes PyM-SO₂Cl more reactive than simple primary alkylsulfonyl chlorides but likely less reactive than MsCl due to increased steric bulk.
2. p-Toluenesulfonyl Chloride (TsCl): The Aryl Standard
-
Reactivity: A moderately reactive and highly stable solid, making it easy to handle. The toluene ring is relatively electron-rich, which slightly tempers the electrophilicity of the sulfur atom compared to analogs with electron-withdrawing groups.[1]
-
Comparison to PyM-SO₂Cl: PyM-SO₂Cl is predicted to be more reactive than TsCl. The electron-withdrawing pyridine ring in PyM-SO₂Cl enhances the sulfur's electrophilicity more effectively than the electron-donating methyl group on the tosyl ring.
3. Pyridine-2-sulfonyl Chloride & Pyridine-3-sulfonyl Chloride: The Direct Heteroaryl Analogs
-
Reactivity: Pyridine-2-sulfonyl chloride is a potent sulfonylating agent. The direct attachment of the sulfonyl group to the electron-deficient pyridine ring significantly increases the sulfur's electrophilicity. Pyridine-3-sulfonyl chloride is also highly reactive for the same reason.[2]
-
Comparison to PyM-SO₂Cl: These reagents are expected to be more reactive than PyM-SO₂Cl. The methylene spacer in PyM-SO₂Cl partially insulates the sulfonyl group from the potent electron-withdrawing effect of the pyridine ring, resulting in a more moderate and potentially more selective reactivity profile.
Data Summary: Comparative Properties of Sulfonylating Agents
| Reagent | Structure | Class | Predicted Reactivity | Key Advantages | Potential Disadvantages |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Alkyl | Very High | High reactivity, good leaving group | Often too reactive, leading to side products |
| This compound | C₅H₄NCH₂SO₂Cl | Heteroaryl-Alkyl | High | Tuned reactivity, introduces a key heteroaromatic motif | Hygroscopic, potential for lower stability[3] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aryl | Moderate | Stable solid, easy to handle, widely used | Lower reactivity with hindered or deactivated nucleophiles |
| Pyridine-2-sulfonyl Chloride | C₅H₄NSO₂Cl | Heteroaryl | Very High | High reactivity for difficult transformations | Potential instability, can be difficult to handle[4] |
Experimental Protocols and Methodologies
Trustworthy protocols are the bedrock of reproducible science. Below are detailed methodologies relevant to the application of pyridyl-containing sulfonyl chlorides.
Workflow for a General Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides.
Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine
This protocol details the synthesis of a highly related and more reactive analog, providing insight into the handling of pyridyl-sulfonyl compounds.[5] The oxidative chlorination of a thiol is a robust and scalable method.
Materials:
-
2-Mercaptopyridine (1.0 mmol, 111 mg)
-
Concentrated Sulfuric Acid (5 mL)
-
Aqueous Sodium Hypochlorite Solution (10-15%, ~11 mL)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Ice/NaCl bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine in concentrated sulfuric acid. Cool the resulting yellow solution to approximately -15 °C using an ice/salt bath.[5]
-
Oxidative Chlorination: Add the aqueous sodium hypochlorite solution dropwise with vigorous stirring. It is critical to maintain the internal reaction temperature below 10 °C.[5]
-
Reaction Completion: Once the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[5]
-
Workup: Quench the reaction by adding 10 mL of cold water. Extract the product with dichloromethane (3 x 20 mL).[5]
-
Isolation: Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo. This procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid (Typical Yield: ~72%).[5]
Causality Note: The use of a strong acid and low temperatures is crucial to control the highly exothermic oxidative chlorination and prevent degradation of the starting material and product.
Protocol 2: General Procedure for Sulfonylation of an Amine
This procedure can be adapted for this compound based on the principles outlined in this guide.
Materials:
-
Primary or Secondary Amine (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Tertiary Amine Base (e.g., Triethylamine or Pyridine, 2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, inert-atmosphere flask, add the amine and anhydrous DCM.
-
Base Addition: Add the tertiary amine base and stir the solution at room temperature for 5 minutes.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound in anhydrous DCM to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Conclusion and Future Outlook
This compound emerges as a nuanced and highly promising reagent for complex molecule synthesis. Its efficacy lies not in brute force reactivity, but in a finely tuned electronic profile.
-
A Tuned Reactivity: It is predicted to be more reactive than the workhorse TsCl, enabling the sulfonylation of less nucleophilic substrates under milder conditions.
-
Enhanced Selectivity: Its moderated reactivity compared to MsCl and pyridine-2-sulfonyl chloride offers the potential for greater selectivity in polyfunctionalized molecules, reducing the need for extensive protecting group strategies.
-
Strategic Moiety Introduction: The most significant advantage is its ability to directly install the pyridin-2-ylmethylsulfonyl group, a valuable structural motif in medicinal chemistry that can engage in hydrogen bonding and π-stacking interactions.[6]
For the modern synthetic chemist, this compound is not just another sulfonylating agent; it is a specialized tool. Its true potential will be realized in applications where its unique balance of reactivity, selectivity, and structural contribution can be leveraged to overcome challenging synthetic hurdles and build molecular complexity with precision and efficiency.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
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- Google Patents. (2009).
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A Senior Application Scientist's Guide to the Purity Analysis of Sulfonamides Derived from Pyridin-2-ylmethanesulfonyl Chloride
For researchers and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a non-negotiable cornerstone of ensuring safety and efficacy. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of sulfonamides, with a specific focus on those synthesized from Pyridin-2-ylmethanesulfonyl Chloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Synthetic Landscape: Origin of the Analyte and Its Impurities
The synthesis of the target sulfonamides typically involves the reaction of this compound with a primary or secondary amine in the presence of a base.[1] This seemingly straightforward reaction can introduce a spectrum of impurities that must be identified and quantified.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual this compound and the corresponding amine.
-
Process-Related By-products: Side-products from competing reactions or degradation of the starting material. For instance, the sulfonyl chloride may hydrolyze back to its corresponding sulfonic acid.
-
Degradation Products: Impurities formed by the degradation of the final sulfonamide product under various stress conditions (e.g., light, heat, pH).
Understanding this impurity profile is paramount as it dictates the choice of analytical methodology. A method must be able to resolve the main compound from all potential contaminants.[2]
A Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, precise quantification, or definitive structural confirmation.[3][4] High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity analysis due to its robustness and quantitative power, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information.[3][4][5]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and liquid mobile phase.[5] | Retention time (t₋), peak area (% purity), impurity profile.[5] | High (ng to µg/mL).[5] | Excellent, high precision and accuracy.[4][5] | Robust, reproducible, widely available, ideal for routine QC.[3][5] | Requires reference standards for impurity identification; risk of co-elution. |
| LC-MS | HPLC separation followed by mass analysis of eluting compounds.[6] | Retention time, molecular weight, fragmentation patterns. | Very High (pg to ng/mL). | Good to Excellent. | Provides molecular weight confirmation of API and impurities, enhancing identification.[4] | Matrix effects can cause ion suppression; more complex instrumentation. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[7] | Retention time, mass spectrum for identification of volatile/semi-volatile impurities. | Very High (pg to ng/mL). | Good. | Gold standard for residual solvent analysis and volatile impurities.[7][8] | Not suitable for non-volatile or thermally labile compounds like most sulfonamides without derivatization.[6][7][9] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Detailed molecular structure, definitive identification of API and impurities, stereochemistry. | Low to Moderate. | Excellent (qNMR). | Provides unambiguous structural information without needing a reference standard for the impurity itself.[10][11] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
In-Depth Experimental Protocols
The trustworthiness of any purity analysis hinges on a meticulously validated and detailed protocol. Below are field-proven methodologies for the primary analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: This method is the primary choice for routine quality control and final product release due to its exceptional precision and robustness. A C18 reversed-phase column is selected for its versatility in retaining moderately polar compounds like the target sulfonamides. The gradient elution ensures that both the main compound and any potential impurities with different polarities are well-resolved.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized sulfonamide in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or a wavelength determined by the UV spectrum of the compound).
-
-
Data Analysis & Purity Calculation:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Causality: When HPLC-UV reveals unknown impurity peaks, LC-MS is employed to obtain molecular weight information, which is a critical first step in structural elucidation. The same chromatographic conditions as the HPLC method can often be used, allowing for direct comparison of retention times.
Protocol:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, often at a lower concentration (e.g., 10-100 µg/mL) due to the higher sensitivity of MS detectors.
-
LC-MS Conditions:
-
Utilize the same LC conditions as the HPLC method (Column, Mobile Phase, Gradient, Flow Rate).
-
Mass Spectrometer: Electrospray Ionization (ESI) is typically used for sulfonamides.
-
Ionization Mode: Run in both positive and negative ion modes to ensure detection of all components.
-
Scan Range: Set a wide mass range (e.g., m/z 100-1000) to capture the parent compound and potential impurities.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of the target sulfonamide.
-
Examine the mass spectra of unknown peaks to determine their molecular weights. This data, combined with knowledge of the synthetic route, can be used to propose impurity structures.[12]
-
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Causality: ¹H NMR is the definitive technique for confirming the chemical structure of the synthesized compound and for characterizing impurities, especially when they can be isolated. It provides unambiguous information about the molecular framework.[10]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H NMR acquisition.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Spectral Interpretation:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on the pyridine ring and the aromatic ring attached to the amine will have characteristic shifts. The methylene (-CH₂-) bridge protons between the pyridine ring and the sulfonyl group should appear as a distinct singlet.[10]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): Provides information about adjacent protons.
-
Key Signals to Verify: Look for the characteristic sulfonamide N-H proton signal (often a broad singlet) and the signals corresponding to the pyridin-2-yl and amine moieties.[10][13] The absence of signals from starting materials confirms their removal.
-
Decision-Making in Purity Analysis
The choice of technique is not arbitrary but a logical progression based on the stage of development and the questions being asked.
Conclusion
The purity analysis of sulfonamides derived from this compound is a multi-faceted process that relies on a strategic combination of analytical techniques. While HPLC serves as the robust foundation for quantitative assessment, it must be complemented by the specificity of LC-MS for molecular weight determination and the definitive structural power of NMR spectroscopy. A thorough understanding of the synthetic process and potential impurities is the critical first step that informs all subsequent analytical choices. By employing these validated methods in a logical workflow, researchers and drug development professionals can ensure the quality, safety, and integrity of their synthesized compounds.
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
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HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
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Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. [Link]
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
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Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]
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Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
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Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection... ResearchGate. [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan Group/files/publications/2023_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. ACS Publications. [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Sulfonamide-impurities. Pharmaffiliates. [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]
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Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
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A Comparative Crystallographic Guide to Pyridin-2-ylmethanesulfonyl Chloride Derivatives and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise installation of sulfonyl functionalities is a cornerstone of molecular design. The sulfonyl group, with its unique electronic and steric properties, is a bioisostere for various functional groups and a critical pharmacophore in a multitude of approved drugs. Pyridin-2-ylmethanesulfonyl chloride and its derivatives represent a class of reagents that offer nuanced reactivity and structural features, largely governed by the presence of the pyridine ring.
This guide provides an in-depth comparative analysis of the crystallographic features of a key pyridin-2-ylmethanesulfonyl derivative, offering insights into its solid-state conformation and intermolecular interactions. We will juxtapose this with two widely used alternatives, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), to provide a comprehensive understanding of their relative structural attributes and inform rational reagent selection in synthetic campaigns. Due to the limited availability of the crystal structure for this compound, this guide will utilize the crystallographic data of the closely related 2-[(dichloromethane)sulfonyl]pyridine as a primary reference point for the pyridine-containing scaffold.[1][2][3]
The Structural Landscape of Sulfonylating Agents: A Comparative Overview
The three-dimensional architecture of a sulfonylating agent dictates its reactivity, selectivity, and handling properties. X-ray crystallography provides the most definitive insight into these solid-state characteristics. Here, we compare the crystallographic data of 2-[(dichloromethane)sulfonyl]pyridine with the well-established structures and properties of methanesulfonyl chloride and p-toluenesulfonyl chloride.
Data Presentation: Crystallographic and Physical Properties
| Property | 2-[(dichloromethane)sulfonyl]pyridine | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Formula | C₆H₅Cl₂NO₂S[1] | CH₃ClO₂S[4][5][6][7][8] | C₇H₇ClO₂S[9][10][11] |
| Molecular Weight | 226.07 g/mol [1] | 114.55 g/mol [4][5][8] | 190.65 g/mol [10][11] |
| Crystal System | Monoclinic[1] | Not available (liquid at room temp.) | Orthorhombic |
| Space Group | P2₁/c[1] | Not available | Pnma |
| Appearance | Colorless prisms[1] | Colorless to pale yellow liquid[7] | White to gray powdered solid[11] |
| Melting Point | Not specified | -32 °C[7] | 69-71 °C[10] |
| Boiling Point | Not specified | 161 °C[7] | 146 °C at 15 mmHg[10] |
| Key Structural Feature | Pyridine ring and dichloromethyl group | Small, sterically unhindered methyl group | Bulky, aromatic tosyl group |
In-depth Crystallographic Analysis of 2-[(dichloromethane)sulfonyl]pyridine
The crystal structure of 2-[(dichloromethane)sulfonyl]pyridine reveals a staggered conformation around the C-S bond, with one of the chlorine atoms positioned anti to the pyridine ring.[1] This arrangement minimizes steric hindrance and influences the reagent's reactivity profile. The asymmetric unit of the crystal contains two molecules with similar conformations.[1][3]
Key Bond Lengths and Angles
| Parameter | Molecule 1 (Å or °) | Molecule 2 (Å or °) |
| S-O1 | 1.432(2) | 1.431(2) |
| S-O2 | 1.435(2) | 1.436(2) |
| S-C(methyl) | 1.821(3) | 1.819(3) |
| S-C(pyridyl) | N/A (in this derivative) | N/A (in this derivative) |
| C(methyl)-Cl1 | 1.765(3) | 1.768(3) |
| C(methyl)-Cl2 | 1.766(3) | 1.764(3) |
| O1-S-O2 | 120.13(12) | 120.21(12) |
| O-S-C(methyl) | 108.08(13) - 108.99(13) | 108.14(13) - 108.94(13) |
| S-C(methyl)-Cl | 108.41(16) - 109.20(16) | 108.33(16) - 109.18(16) |
Data extracted from the CIF file for 2-[(dichloromethane)sulfonyl]pyridine.[1]
The crystal packing is stabilized by a network of C-H···N and C-H···O hydrogen bonds, creating a three-dimensional supramolecular assembly.[1] Additionally, weak π-π stacking interactions are observed between the pyridine rings of adjacent molecules, with a centroid-centroid separation of approximately 3.89 Å.[1]
Comparative Alternatives: Methanesulfonyl Chloride and p-Toluenesulfonyl Chloride
The choice of a sulfonylating agent is often a balance between reactivity, selectivity, and the steric and electronic properties of the desired sulfonylated product.
Methanesulfonyl Chloride (MsCl) is a small, highly reactive sulfonylating agent.[7] Its lack of steric bulk allows for the sulfonylation of hindered alcohols and amines. However, its high reactivity can sometimes lead to a lack of selectivity in complex molecules. Being a liquid at room temperature, it does not have a defined crystal structure under standard conditions.[7]
p-Toluenesulfonyl Chloride (TsCl) is a crystalline solid that is widely used for the introduction of the tosyl protecting group.[9][10][11] The tosyl group is significantly larger than the mesyl group, which can impart different physical properties to the resulting sulfonamides and sulfonates, such as increased crystallinity. The aromatic ring of the tosyl group can also engage in π-stacking interactions, influencing the conformation of the final product.
Experimental Protocols
Protocol 1: General Crystallization of this compound Derivatives
This protocol provides a general guideline for obtaining single crystals of this compound derivatives suitable for X-ray diffraction.
Materials:
-
Crude this compound derivative
-
Screening solvents (e.g., ethyl acetate, hexane, dichloromethane, ethanol, acetone)
-
Small vials or test tubes
-
Heating apparatus (optional)
-
Microscope
Procedure:
-
Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but dissolves upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: X-ray Data Collection and Structure Refinement
This is a generalized workflow for X-ray diffraction data collection and structure refinement.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and potential radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualization of Key Concepts
Experimental Workflow for Crystallization and Analysis
Caption: Workflow from synthesis to crystallographic analysis.
Comparative Molecular Structures
Caption: Comparison of the core structural motifs.
Conclusion
The crystallographic analysis of 2-[(dichloromethane)sulfonyl]pyridine provides valuable insights into the solid-state behavior of this class of sulfonylating agents. The presence of the pyridine moiety introduces the potential for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence crystal packing and, by extension, the physical properties of the material. In comparison, methanesulfonyl chloride offers a sterically minimal and highly reactive alternative, while p-toluenesulfonyl chloride provides a bulkier, aromatic sulfonyl group that is a workhorse for the protection of amines and the activation of alcohols. The choice between these reagents will ultimately depend on the specific synthetic challenge, with considerations for reactivity, selectivity, and the desired properties of the final product. This guide serves as a foundational resource for researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
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Chen, Z., Bolat, H., Wan, X., & Li, Y. (2014). Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1272. [Link]
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NIST. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]
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ATB (Automated Topology Builder). (n.d.). Methanesulfonylchloride. [Link]
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PubMed. (2014). Crystal structure of 2-[(di-chloro-methane)sulfon-yl]pyridine. [Link]
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DrugFuture. (2023). p-Toluenesulfonyl Chloride. [Link]
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PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. [Link]
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ResearchGate. (2016). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]
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PubMed Central. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. [Link]
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ResearchGate. (2009). (PDF) 2,4-Dichloropyrimidine. [Link]73_24-Dichloropyrimidine)
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
In the landscape of medicinal chemistry, the sulfonamide moiety (-S(=O)₂-N<) stands as a cornerstone of therapeutic innovation. Its remarkable versatility, stemming from the ability to readily modify its structure, has given rise to a vast arsenal of drugs with a broad spectrum of biological activities. A critical determinant of a sulfonamide's pharmacological profile is the nature of the sulfonyl chloride precursor from which it is synthesized. This guide provides a comprehensive comparison of the biological activities of sulfonamides derived from different sulfonyl chlorides, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodological insights.
Introduction: The Sulfonamide Scaffold and the Significance of the Sulfonyl Chloride Moiety
Sulfonamides are a class of synthetic compounds that have been instrumental in the development of modern medicine since their discovery as antibacterial agents.[1] The general structure of a sulfonamide consists of a sulfonyl group connected to an amine. The synthesis typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] The R group of the sulfonyl chloride (R-SO₂Cl) plays a pivotal role in defining the physicochemical properties and, consequently, the biological activity of the resulting sulfonamide. Variations in the electronic and steric properties of this "R" group can profoundly influence the compound's interaction with its biological target, its pharmacokinetic profile, and its overall therapeutic efficacy.
This guide will delve into a comparative analysis of sulfonamides derived from various sulfonyl chlorides, focusing on four key areas of biological activity: antibacterial, antifungal, anticancer, and anti-inflammatory. We will explore how substitutions on the aryl ring of the sulfonyl chloride or the use of aliphatic versus aromatic sulfonyl chlorides impact these activities, supported by quantitative experimental data.
Comparative Antibacterial Activity
The antibacterial action of sulfonamides primarily stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This inhibition halts bacterial growth and replication. The structure of the sulfonyl chloride-derived portion of the molecule significantly modulates this activity.
Influence of Aryl Sulfonyl Chloride Substitution
The nature and position of substituents on the benzenesulfonyl chloride ring can dramatically alter the antibacterial potency of the resulting sulfonamides. A comparative study on N,N-diethylamido substituted sulfonamides derived from p-toluenesulfonyl chloride and α-toluenesulfonamide highlights this structure-activity relationship (SAR).[4][5]
Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Sulfonamides Derived from p-Toluenesulfonyl Chloride and α-Toluenesulfonyl Chloride [4][5]
| Compound ID | Sulfonyl Chloride Precursor | R' (from Amino Acid) | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) |
| p-T2a | p-Toluenesulfonyl chloride | Proline | >100 | 50 |
| α-T2a | α-Toluenesulfonyl chloride | Proline | 25 | 3.12 |
| p-T2j | p-Toluenesulfonyl chloride | Phenylalanine | 25 | 100 |
| α-T2j | α-Toluenesulfonyl chloride | Phenylalanine | 12.5 | 50 |
The data clearly indicates that sulfonamides derived from α-toluenesulfonyl chloride (α-T2a-k) exhibit greater antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive) compared to their counterparts derived from p-toluenesulfonyl chloride (p-T2a-k).[4][5] This suggests that the presence of a methylene spacer between the phenyl ring and the sulfonyl group in α-toluenesulfonyl chloride derivatives enhances their antibacterial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Sulfonamide Solutions: Prepare a stock solution of each sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include positive (bacteria in broth without compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[6]
Comparative Antifungal Activity
Sulfonamides have also demonstrated promising activity against various fungal pathogens. The structural modifications originating from the sulfonyl chloride precursor are key to modulating their antifungal efficacy.
Impact of Aryl Sulfonyl Chloride Substituents on Antifungal Potency
A study on novel matrine derivatives incorporating a benzenesulfonamide moiety revealed that substitutions on the phenylsulfonyl group are crucial for antifungal activity against Candida albicans.[1]
Table 2: Antifungal Activity (MIC in mg/mL) of Benzenesulfonamide-Matrine Derivatives against Candida albicans [1]
| Compound ID | R Group on Benzenesulfonyl Chloride | MIC (mg/mL) |
| 9j | 4-Cl | >0.5 |
| 10g | 4-C(CH₃)₃ | 0.062 |
| Fluconazole (Standard) | - | 8.590 |
The results demonstrate that the presence of a bulky, lipophilic tert-butyl group at the 4-position of the benzenesulfonyl chloride significantly enhances the antifungal activity, with compound 10g being substantially more potent than the standard antifungal drug fluconazole.[1] In contrast, a chloro-substituent at the same position (9j ) resulted in a loss of activity. This highlights the importance of lipophilicity and steric factors in the design of antifungal sulfonamides.
Comparative Anticancer Activity
The anticancer potential of sulfonamides is a rapidly evolving field of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are often overexpressed in tumors.[7][8] The choice of sulfonyl chloride is a critical factor in designing potent and selective anticancer sulfonamides.
Influence of Substituted Benzenesulfonyl Chlorides on Cytotoxicity
A study on 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives showcased the impact of different substituents on the benzenesulfonyl chloride moiety on their in vitro anticancer activity against various human cancer cell lines.[9][10]
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Benzenesulfonamide Derivatives [9][10]
| Compound ID | R Group on Benzenesulfonamide | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Du-145 (Prostate) |
| 4b | 2-methylphenyl | 2.81 | 2.92 | 2.54 | 3.11 |
| 4d | 4-ethylphenyl | 2.82 | 1.99 | 2.36 | 3.52 |
| 5g | 4-methoxyphenyl | 2.73 | 2.12 | 2.45 | 3.28 |
The IC₅₀ values indicate that substitutions on the phenyl ring of the benzenesulfonamide play a significant role in the cytotoxic activity.[10] For instance, compounds with electron-donating groups like methyl (4b ), ethyl (4d ), and methoxy (5g ) on the phenyl ring displayed potent anticancer activity across all tested cell lines.[10]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamide derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[12] Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[13]
Comparative Anti-inflammatory Activity
Certain sulfonamides are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[14] The structural features derived from the sulfonyl chloride can influence this activity.
In Vivo Evaluation of Anti-inflammatory Effects
While direct comparative studies on a series of sulfonamides derived from different sulfonyl chlorides are less common in the readily available literature, the carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[15] A study on novel benzenesulfonamide derivatives demonstrated their potent anti-inflammatory effects in this model.
Table 4: Anti-inflammatory Activity of Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) at 4h |
| Compound 1 | 200 | 96.31 |
| Compound 3 | 200 | 99.69 |
| Indomethacin (Standard) | 10 | 57.66 |
The results show that the synthesized benzenesulfonamide derivatives exhibited significantly higher anti-inflammatory activity compared to the standard drug, indomethacin. This underscores the potential of the sulfonamide scaffold in developing novel anti-inflammatory agents. Further studies comparing derivatives from a systematically varied series of sulfonyl chlorides would be highly valuable.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model for screening the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimate male Wistar rats to the laboratory conditions for at least one week. Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and test groups for each sulfonamide derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. The vehicle control group receives the solvent used to dissolve the compounds.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that the choice of sulfonyl chloride is a critical determinant of the biological activity of the resulting sulfonamide derivatives. Subtle modifications to the sulfonyl chloride precursor, such as the introduction of different substituents on an aromatic ring or the use of an aliphatic spacer, can lead to profound changes in antibacterial, antifungal, anticancer, and anti-inflammatory potency.
The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the structure-activity relationships governed by the sulfonyl chloride moiety is paramount for the rational design of novel sulfonamide-based therapeutics with enhanced efficacy and selectivity. Future research should focus on systematic comparative studies across a wider range of sulfonyl chlorides to further elucidate these relationships and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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- El-Sayed, M. A. A., El-Gazzar, M. G., & El-Gaml, K. M. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 1-22.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
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- El-Gaml, K. M., El-Gazzar, M. G., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(43), 26738-26750.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Li, Y., & Wang, Q. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- Greig, I. R., Coste, E., Ralston, S. H., & van 't Hof, R. J. (2013). Development of triarylsulfonamides as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 23(3), 816–820.
- Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844.
- Valdés-Tresanco, M. E., Valdés-Tresanco, M. S., Valdés-Martini, J. R., & Moreno, E. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(8), 1157.
- El-Sayed, M. A. A., El-Gazzar, M. G., & El-Gaml, K. M. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706.
- Genç, H., Yakan, H., Çelik, H., & Karaoğlu, Ş. A. (2015). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of enzyme inhibition and medicinal chemistry, 30(6), 999-1005.
- Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-10.
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DailyMed. (n.d.). SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. U.S. National Library of Medicine. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Pyridin-2-ylmethanesulfonyl Chloride
Navigating the complexities of laboratory waste management is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of Pyridin-2-ylmethanesulfonyl Chloride, a reactive sulfonylating agent. The procedures outlined herein are designed to mitigate risks by neutralizing the compound's reactivity, thereby ensuring the safety of personnel and adherence to environmental regulations.
Core Hazard Assessment: Understanding the Reactivity
This compound is a potent electrophile, primarily due to the highly reactive sulfonyl chloride (-SO₂Cl) functional group. Its primary hazards stem from this reactivity.
-
Corrosivity: Like many sulfonyl chlorides, it is expected to be highly corrosive. It can cause severe skin burns and eye damage upon contact.[1] The GHS classification for the closely related Pyridine-2-sulfonyl chloride is Skin Corrosion Category 1, indicating its potential to cause irreversible damage.[1]
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] This reactivity necessitates handling the compound under inert and dry conditions.
-
Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract.
These inherent hazards dictate that this compound must be neutralized before it can be considered for standard chemical waste streams. The goal of any disposal procedure is to safely quench the reactive sulfonyl chloride group.
Essential Safety and Handling Protocols
Prior to initiating any disposal procedure, a thorough review of your institution's specific safety protocols and consultation with the Environmental Health & Safety (EHS) department is mandatory. The following table summarizes the critical safety information.
| Parameter | Guideline | Rationale & Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H335: May cause respiratory irritation. | Based on data for analogous sulfonyl chlorides, this compound is expected to be highly corrosive and an irritant.[1][3] |
| Primary Incompatibilities | Water, moist air, strong oxidizing agents, strong bases (uncontrolled reaction), alcohols (uncontrolled reaction). | Reacts with water to produce corrosive acids.[2] Uncontrolled addition of bases or alcohols can be highly exothermic. |
| Required PPE | - Chemical splash goggles and a face shield.- Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).- Flame-retardant lab coat.- Closed-toe shoes. | To protect against severe skin and eye damage from splashes of the corrosive material.[4] |
| Handling Location | Certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[5] |
Step-by-Step Disposal and Neutralization Workflow
The following protocol details a controlled method for neutralizing this compound. The principle is to slowly react the sulfonyl chloride with a suitable nucleophile under controlled conditions to convert it into a less reactive and non-corrosive substance.
Method 1: Neutralization with a Base
This is the preferred method for aqueous waste streams. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then neutralized by a base.
Experimental Protocol:
-
Prepare the Neutralization Bath: In a large beaker, prepare a cold solution of 5-10% aqueous sodium hydroxide or sodium bicarbonate. The beaker should be large enough to accommodate the volume of the sulfonyl chloride solution and placed within an ice bath to manage heat generation.
-
Controlled Addition: While vigorously stirring the basic solution, slowly add the this compound solution dropwise using a dropping funnel or pipette. The rate of addition is critical to prevent a runaway exothermic reaction.
-
Monitor Temperature: Keep a thermometer in the neutralization bath and ensure the temperature does not rise significantly. If the temperature increases, pause the addition until it cools.
-
Stir and Equilibrate: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Final pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH meter or pH strips. The final pH should be between 6 and 8. If the solution is still acidic, add more base. If it is too basic, neutralize with a dilute acid (e.g., HCl).
-
Waste Collection: The resulting neutralized solution can be transferred to a properly labeled aqueous waste container for disposal through your institution's EHS program.
Method 2: Neutralization with an Alcohol
This method is suitable for non-aqueous waste and converts the sulfonyl chloride into a more stable sulfonate ester.
Experimental Protocol:
-
Prepare the Quenching Solution: In a flask equipped with a stir bar, place a suitable alcohol such as isopropanol or butanol. The amount of alcohol should be in significant excess (at least 10-fold molar excess) relative to the sulfonyl chloride. Place the flask in an ice bath.
-
Slow Addition: Slowly and carefully add the this compound to the cold, stirring alcohol.
-
Monitor and Stir: As with the basic neutralization, monitor for any significant temperature increase. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional hour.
-
Waste Collection: Transfer the resulting solution containing the sulfonate ester into a labeled non-halogenated organic waste container for disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent harm.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[2]
-
Do Not Use Water: Never use water to clean up a sulfonyl chloride spill, as this will generate corrosive acids and heat.[2][6]
-
Absorb and Contain: For small spills, cover with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[2] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a dry, sealable container. Label it clearly as hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash, ensuring all residues are collected for disposal.
-
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing while flushing.
By adhering to these scientifically grounded procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-sulfonyl chloride hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Pyridin-2-ylmethanesulfonyl Chloride: A Framework for Proactive Safety
As researchers and developers, our work with novel reagents is the engine of discovery. Pyridin-2-ylmethanesulfonyl Chloride is one such compound, offering significant potential in synthetic chemistry. However, its power as a reagent is matched by its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational framework for its safe handling, storage, and disposal. The causality behind each recommendation is explained to build a deep, intuitive understanding of the required safety protocols.
Core Hazard Profile: Understanding the "Why"
This compound and its analogues are classified as highly hazardous. The primary dangers stem from two key properties: corrosivity and high reactivity, particularly with water.
-
Severe Corrosivity: The compound is expected to cause severe skin burns and serious eye damage.[1] Contact with skin or mucous membranes can lead to rapid tissue destruction.[2] This is why engineering controls and personal protective equipment are not just recommended; they are mandatory.
-
Water Reactivity: Sulfonyl chlorides react, often violently, with water and other protic solvents.[1] This reaction is not only exothermic but also liberates toxic and corrosive gases, such as hydrogen chloride.[1] This reactivity dictates specific protocols for storage, handling, and emergency spill response.
-
Inhalation and Ingestion Toxicity: The compound may cause respiratory irritation if its dust or vapors are inhaled.[1] It is also considered harmful if swallowed, capable of causing burns to the digestive tract.[1][2]
Personal Protective Equipment (PPE): An Essential Barrier
PPE is your last and most personal line of defense. Its selection must be deliberate and based on the specific hazards of this compound. Do not simply grab the nearest gloves; understand the material science that protects you.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield.[1][3] | Goggles provide a seal against splashes and dust. The face shield offers a secondary, broader barrier of protection for the entire face from splashes during transfers or in the event of a vigorous reaction. |
| Hand Protection | Butyl rubber or neoprene gloves.[4][5] | The pyridine component makes many common lab gloves, like latex and nitrile, less suitable for prolonged contact.[5] Always inspect gloves for tears or pinholes before use. Practice proper glove removal techniques to avoid contaminating your skin.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a removable barrier against incidental contact. For larger-scale operations, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK-type for vapors/gases).[1] | Mandatory if there is any risk of generating dust or aerosols, or if work is being performed outside of a certified chemical fume hood. Proper fit-testing and training are essential for respirator effectiveness.[6] |
The Operational Plan: A Step-by-Step Workflow
Every action, from receiving the container to quenching the final reaction, must be deliberate and planned.
Step 1: Receiving and Storage
-
Inspect on Arrival: Check that the container is sealed and undamaged.
-
Designated Storage: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[1][3] The storage location must be separate from acids, bases, and especially any aqueous solutions.
-
Inert Environment: Store under an inert atmosphere (e.g., nitrogen or argon) if the container will be opened multiple times, to prevent degradation and reaction with atmospheric moisture.
-
Secure Access: Store in a locked cabinet or area to restrict access to authorized personnel only.[1]
Step 2: Handling and Use (Inside a Certified Chemical Fume Hood)
-
Prepare the Workspace: Ensure the fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary apparatus before introducing the reagent.
-
Don Full PPE: Put on all required PPE as detailed in the table above.
-
Inert Atmosphere Transfer: If weighing or transferring the solid, do so under a positive pressure of an inert gas (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Controlled Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust.[1][3]
-
Reaction Setup: Add the sulfonyl chloride to the reaction solvent slowly and in a controlled manner. Be aware that the reaction with nucleophiles can be highly exothermic.
Step 3: Post-Reaction Workup and Decontamination
-
Quenching: Carefully and slowly quench any excess reagent with a non-aqueous solvent before introducing water or aqueous solutions.
-
Cleaning Glassware: Decontaminate glassware by rinsing with an appropriate organic solvent to remove residual reagent before washing with soap and water.
-
Workspace Decontamination: Wipe down the surfaces of the fume hood and any contaminated equipment with a suitable solvent and then a mild detergent solution.[7]
Contingency Plan: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical.
Small-Scale Spill (Inside a Fume Hood)
-
Alert Personnel: Immediately notify others in the lab.
-
Containment: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[8] Work from the outside of the spill inward to prevent spreading.[7][9]
-
Collection: Once fully absorbed, carefully sweep the material into a clearly labeled, sealable container for hazardous waste.[1][3] Avoid creating dust.
-
Final Decontamination: Gently wipe the area with a cloth lightly dampened with an appropriate organic solvent (e.g., toluene or xylene), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Large-Scale Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors and prevent entry.
-
Call for Help: Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill yourself.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement.
-
Waste Collection: All materials contaminated with this compound, including absorbent materials from spills, empty containers, and contaminated PPE, must be collected as hazardous waste.[4]
-
Containerization: Use a designated, sealable, and properly labeled hazardous waste container.[4][9] The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not dispose of this material down the drain or in regular trash.[3]
Visualized Safety Workflows
To ensure clarity, the following diagrams outline the critical decision-making and operational processes for handling this compound.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Caption: A linear workflow for the routine handling of the reagent.
Caption: A decision tree for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
